1-(Methoxymethyl)piperidin-4-ol
Description
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-6-8-4-2-7(9)3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
ZUVXNJNJRZMKPU-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCC(CC1)O |
Origin of Product |
United States |
An In-depth Technical Guide to 1-(Methoxymethyl)piperidin-4-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxymethyl)piperidin-4-ol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methoxymethyl group at the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring creates a molecule with a unique combination of polarity, hydrogen bonding capability, and steric bulk. These features make 1-(Methoxymethyl)piperidin-4-ol a versatile building block for the synthesis of novel therapeutic agents targeting a wide range of biological targets, including those in the central nervous system and for infectious diseases.[1]
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and synthetic methodologies for 1-(Methoxymethyl)piperidin-4-ol. It also delves into its predicted spectroscopic characteristics and discusses its potential applications in the field of drug discovery.
Chemical Structure and Molecular Properties
The chemical structure of 1-(Methoxymethyl)piperidin-4-ol is characterized by a central piperidine ring. A methoxymethyl (-CH2OCH3) group is attached to the nitrogen atom (position 1), and a hydroxyl (-OH) group is attached to the carbon atom at position 4.
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol [2]
IUPAC Name: 1-(Methoxymethyl)piperidin-4-ol
Below is a 2D representation of the chemical structure:
Sources
Physiochemical Properties and Synthetic Utility of N-Methoxymethyl-4-hydroxypiperidine: A Technical Guide
Executive Summary & Strategic Utility
In modern synthetic chemistry and drug design, the piperidine ring is a ubiquitous pharmacophore. N-methoxymethyl-4-hydroxypiperidine (IUPAC: 1-(methoxymethyl)piperidin-4-ol) represents a highly specialized and strategically valuable derivative. The installation of a methoxymethyl (MOM) group on the piperidine nitrogen transforms the basic secondary amine into an N,O-acetal (hemiaminal ether).
This modification serves a dual purpose:
-
Synthetic Orthogonality: It acts as a robust protecting group during complex multi-step syntheses, allowing for aggressive elaboration of the C4-hydroxyl group without amine interference.
-
Pharmacokinetic Modulation: In medicinal chemistry, the N-MOM moiety is utilized to fine-tune the physicochemical properties of the parent piperidine, specifically by dampening basicity and enhancing lipophilicity for improved membrane and blood-brain barrier (BBB) penetration. Furthermore, N-methoxymethyl-N-methylpiperidinium derivatives have been actively explored as advanced ionic liquids for battery electrolytes ().
Physicochemical Profiling and Causality
The physicochemical behavior of N-methoxymethyl-4-hydroxypiperidine is fundamentally dictated by the electronic and steric influence of the N-MOM group.
-
Basicity Reduction (Causality): Unlike standard N-alkyl piperidines which are strongly basic (pKa ~10–11), the N-MOM derivative exhibits significantly reduced basicity. The highly electronegative oxygen atom in the adjacent methoxymethyl group exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, rendering it less available for protonation.
-
Lipophilicity Enhancement: The addition of the uncharged, ether-like MOM group increases the overall LogP of the molecule compared to the free amine, which is a critical parameter when optimizing for passive cellular permeability.
Table 1: Physicochemical Properties Summary
| Property | Value | Causality / Scientific Note |
| IUPAC Name | 1-(methoxymethyl)piperidin-4-ol | Standard nomenclature |
| Molecular Formula | C 7 H 15 NO 2 | - |
| Molecular Weight | 145.20 g/mol | - |
| Physical State | Viscous liquid to low-melting solid | Typical for low-MW functionalized piperidines |
| pKa (Conjugate Acid) | ~6.5 - 7.5 (Estimated) | Reduced basicity due to the -I effect of the N-MOM oxygen |
| LogP | ~0.8 - 1.2 (Estimated) | Increased lipophilicity vs. free 4-hydroxypiperidine |
Mechanistic Insights: N-MOM Chemistry
The N-MOM group is highly stable under basic conditions, nucleophilic attacks, and mild reducing/oxidizing environments. However, it is selectively labile under strongly acidic conditions or in the presence of specific Lewis acids.
Deprotection Causality: The cleavage of the N-MOM group relies on the reversible nature of the N,O-acetal linkage. Upon exposure to strong acids (e.g., Trifluoroacetic acid or HCl) or Lewis acids like Boron trichloride (BCl 3 ) (1)[1], the ethereal oxygen or the nitrogen is protonated. This triggers the expulsion of methanol to form a highly reactive iminium ion intermediate. Subsequent aqueous hydrolysis of the iminium ion yields the free piperidinium salt and formaldehyde (2)[2]. Alternatively, mild and chemoselective cleavage can be achieved using TMSOTf/TESOTf combinations (3)[3].
Experimental Protocols: A Self-Validating System
As a best practice in synthetic application science, protocols must include built-in in-process controls (IPCs) to validate the success of the reaction before proceeding.
Protocol A: Chemoselective Synthesis of N-Methoxymethyl-4-hydroxypiperidine
Objective: Protect the secondary amine while leaving the C4-hydroxyl group available for downstream chemistry.
Reagents:
-
4-Hydroxypiperidine (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Causality of Reagent Choice: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive MOM-Cl (4)[4]. The excess base neutralizes the HCl generated during the reaction, preventing premature acid-catalyzed cleavage of the newly formed N-MOM group.
Step-by-Step Methodology:
-
Dissolve 4-hydroxypiperidine in anhydrous DCM under an inert argon atmosphere and cool the flask to 0 °C.
-
Add DIPEA dropwise, followed by the slow, controlled addition of MOM-Cl. (Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check (IPC): Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin. The starting material will show a deep purple spot (secondary amine). The successful product will not stain with Ninhydrin (tertiary N,O-acetal), confirming complete amine consumption.
-
Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: Acid-Mediated Deprotection
Objective: Removal of the N-MOM group to unmask the secondary amine after C4 functionalization.
Step-by-Step Methodology:
-
Dissolve the N-MOM protected intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) to achieve a 20% v/v final concentration at 0 °C.
-
Stir at room temperature for 2-3 hours.
-
Self-Validation Check (IPC): Monitor via LC-MS. Validate the reaction by observing the disappearance of the parent mass and the appearance of the[M-44+H] + peak, which corresponds directly to the loss of the methoxymethyl group (-CH 2 OCH 3
- H).
-
Concentrate under a stream of nitrogen to remove volatile formaldehyde and TFA, yielding the piperidinium trifluoroacetate salt.
Visualizations
Caption: Synthetic workflow for N-MOM protection and subsequent C4 functionalization.
Caption: Acid-catalyzed cleavage mechanism of the N-methoxymethyl protecting group.
References
-
Title: Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains Source: nih.gov URL: 1
-
Title: Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts Source: rsc.org URL: Link
-
Title: A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS Source: clockss.org URL: 2
-
Title: A Facile Method for the Preparation of MOM-Protected Carbamates Source: acs.org URL: 4
-
Title: Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) Source: scispace.com URL: 3
Sources
Computational Physicochemical Profiling of 1-(Methoxymethyl)piperidin-4-ol: Calculated LogP, pKa, and Experimental Validation Strategies
Executive Summary & Chemical Context
In the realm of early-stage drug discovery and agrochemical development, the accurate determination of a molecule's acid dissociation constant (pKa) and partition coefficient (LogP) is non-negotiable. These parameters dictate absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox).
This technical guide provides an in-depth analysis of 1-(Methoxymethyl)piperidin-4-ol , a functionalized cyclic amine. Unlike standard piperidine derivatives, this molecule features an N,O-acetal (hemiaminal ether) motif. As a Senior Application Scientist, I must emphasize that this specific substructure introduces profound electronic shifts and chemical labilities. Standard predictive models and routine experimental assays often fail when applied to hemiaminal ethers due to their unique inductive effects and susceptibility to acid-catalyzed hydrolysis. This whitepaper deconstructs the calculated physicochemical properties of this molecule and establishes a self-validating experimental framework to accurately measure them.
Figure 1: Protonation equilibrium and acid-catalyzed degradation pathway of the hemiaminal ether.
Predictive pKa Modeling: The Inductive Penalty
The base scaffold, piperidin-4-ol, possesses a highly basic secondary amine with an experimental pKa of approximately 10.4 ([1]). However, alkylating the nitrogen with a methoxymethyl group (-CH₂OCH₃) fundamentally alters the electronic landscape of the basic center.
The causality here is rooted in molecular orbital theory and electronegativity. The oxygen atom, positioned just two bonds away from the nitrogen, exerts a powerful electron-withdrawing inductive effect (-I). According to established linear free-energy relationships (such as the Taft equation for aliphatic systems), this inductive pull severely destabilizes the positive charge on the protonated ammonium cation. Consequently, the conjugate acid readily donates its proton to the solvent to relieve this electronic strain, resulting in a dramatic reduction in basicity.
Based on predictive models for analogous structures like N-methoxymethylamine ([2]), the calculated pKa for 1-(Methoxymethyl)piperidin-4-ol is estimated to drop by over 5 log units compared to its parent scaffold.
Table 1: Comparative pKa Analysis
| Compound | Substructural Motif | Experimental/Calculated pKa | Electronic Rationale |
| Piperidine | Secondary Amine | 11.22 (Exp) | Standard alkyl +I electron donation stabilizes cation. |
| Piperidin-4-ol | Secondary Amine + 4-OH | 10.40 (Exp) | Slight -I effect from distant 4-hydroxyl group. |
| N-Methoxymethylamine | Primary Amine + N-CH₂OCH₃ | 4.75 (Calc) | Strong -I effect from adjacent ether oxygen. |
| 1-(Methoxymethyl)piperidin-4-ol | Tertiary Amine + N-CH₂OCH₃ | 4.50 – 5.20 (Calc) | Synergistic -I effects from both O atoms; tertiary steric hindrance. |
Calculated Partition Coefficient (cLogP): Hydrophilic-Lipophilic Balance
The partition coefficient (LogP) measures the differential solubility of the un-ionized molecule between a non-polar solvent (n-octanol) and water. Unsubstituted piperidin-4-ol is highly hydrophilic (LogP = -0.30) due to the presence of two strong hydrogen bond donors (the N-H and O-H groups), which carry a high desolvation penalty when moving from water to a lipid phase.
By introducing the methoxymethyl group, we eliminate the N-H hydrogen bond donor. While the new ether oxygen acts as a hydrogen bond acceptor, the net addition of two carbon atoms (-CH₂- and -CH₃) significantly increases the hydrophobic surface area of the molecule. Using fragment-based computational models (such as XLogP3), we can calculate the shift from a hydrophilic to a moderately lipophilic profile.
Table 2: Fragment-Based cLogP Estimation
| Fragment / Modification | LogP Contribution | Mechanistic Rationale |
| Piperidin-4-ol Scaffold | -0.30 | Highly hydrophilic baseline; strong H-bond solvation. |
| N-Alkylation (Loss of N-H) | +0.60 | Removal of H-bond donor drastically lowers aqueous desolvation energy. |
| Methylene Bridge (-CH₂-) | +0.50 | Addition of non-polar van der Waals surface area. |
| Ether Oxygen (-O-) | -0.40 | Introduction of an H-bond acceptor increases water affinity slightly. |
| Terminal Methyl (-CH₃) | +0.50 | Addition of non-polar van der Waals surface area. |
| Estimated cLogP | +0.90 | Net shift toward moderate lipophilicity, favoring membrane permeation. |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I cannot stress enough the danger of blindly trusting computed values, especially for chemically labile motifs like hemiaminal ethers. If you attempt a standard 30-minute aqueous titration at low pH, the N-C bond will hydrolyze into piperidin-4-ol, formaldehyde, and methanol. You will end up measuring the pKa of the degradation product.
To ensure scientific integrity, every analytical protocol must be a self-validating system . This means employing a primary method paired with an orthogonal (mechanistically distinct) validation method to rule out artifactual data.
Figure 2: Self-validating experimental workflow for robust physicochemical characterization.
Protocol 1: pKa Determination via Rapid Potentiometry & Cosolvent Extrapolation
Causality: To bypass the acid-catalyzed degradation of the hemiaminal ether, the titration must either be executed rapidly (< 3 minutes) or performed in a non-aqueous cosolvent mixture where hydrolysis is suppressed, mathematically extrapolating back to 0% organic solvent ().
-
Sample Preparation: Dissolve 1-(Methoxymethyl)piperidin-4-ol in a 0.15 M KCl aqueous solution to maintain a constant ionic activity coefficient. Prepare a 1 mM analyte concentration.
-
Rapid Acidification: Using an automated dispenser, quickly lower the pH to 3.0 using 0.5 M HCl. Rationale: Minimizing the molecule's residence time in the acidic regime prevents N-C bond cleavage.
-
Dynamic Titration (Primary): Titrate with 0.5 M KOH using a high-throughput automated titrator. Record the pH vs. titrant volume continuously over a maximum of 2 minutes until pH 11 is reached.
-
Cosolvent Validation (Orthogonal): Repeat the titration in 20%, 30%, and 40% Methanol/Water mixtures. Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa. Compare this with the dynamic titration result to validate that degradation did not skew the primary data.
Protocol 2: LogP Determination via Shake-Flask & RP-HPLC
Causality: Because the pKa is ~4.8, the molecule is completely un-ionized at pH 7.4. We must buffer the aqueous phase to pH 7.4 to measure the true partition coefficient of the neutral species (LogP), avoiding the measurement of the distribution coefficient (LogD) of the ionized species.
-
Phase Saturation: Pre-saturate n-octanol and 10 mM phosphate buffer (pH 7.4) with each other for 24 hours. Rationale: This prevents volume shifts during the experiment due to mutual solvent solubility, ensuring concentration calculations remain accurate ().
-
Partitioning (Primary): Dissolve the analyte in the octanol phase. Mix equal volumes of the octanol and buffer phases in a silanized glass vial (to prevent glass surface adsorption).
-
Equilibration: Agitate at 100 rpm for 1 hour at 25°C, followed by centrifugation at 3000 x g for 15 minutes to guarantee absolute phase separation. Quantify both phases using LC-MS/MS and calculate LogP as log₁₀([Octanol]/[Buffer]).
-
RP-HPLC Validation (Orthogonal): Inject the compound onto a C18 HPLC column using a methanol/water gradient according to . Correlate the retention time against a calibration curve of reference standards with known LogP values to validate the Shake-Flask data.
Pharmacokinetic (ADME) Implications
The calculated physicochemical profile of 1-(Methoxymethyl)piperidin-4-ol (pKa ~4.8, cLogP ~0.90) paints a highly specific pharmacokinetic picture.
Standard piperidines (pKa > 10) are >99.9% protonated at the physiological pH of 7.4. This cationic state severely restricts passive diffusion across lipid bilayers, often requiring active transport mechanisms for cellular entry. Conversely, because the pKa of 1-(Methoxymethyl)piperidin-4-ol is significantly lower than physiological pH, the molecule will exist almost entirely (>99%) in its neutral, un-ionized free base form in the bloodstream.
Coupled with its moderate lipophilicity (cLogP ~0.90), this compound is predicted to exhibit excellent passive membrane permeability. In a drug development context, this profile suggests a high likelihood of rapid gastrointestinal absorption and efficient penetration across the Blood-Brain Barrier (BBB), making it an intriguing scaffold for central nervous system (CNS) targeted therapeutics.
References
-
PubChem Database. Piperidin-4-ol (CID 79341). National Center for Biotechnology Information. Retrieved from:[Link]
-
OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from:[Link]
-
OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from:[Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Retrieved from:[Link]
Sources
The Strategic Role of 1-(Methoxymethyl)piperidin-4-ol in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of highly functionalized, sp³-rich scaffolds is critical for developing molecules with optimal pharmacokinetic profiles. 1-(Methoxymethyl)piperidin-4-ol represents a highly versatile, bifunctional building block. By combining the ubiquitous piperidin-4-ol pharmacophore with an N-methoxymethyl (N-MOM) group, this molecule offers orthogonal reactivity. While the C4-hydroxyl group serves as a hub for stereospecific substitutions and oxidations, the N-MOM group acts as a latent electrophile, enabling complex Mannich-type functionalizations and 1,3-dipolar cycloadditions. This whitepaper details the mechanistic utility, quantitative reactivity profiles, and validated experimental protocols for leveraging this scaffold in heterocyclic chemistry.
Structural Causality and Scaffold Design
The core of 1-(Methoxymethyl)piperidin-4-ol is built upon the piperidine ring, a saturated nitrogen heterocycle that ranks among the most frequently utilized frameworks in FDA-approved therapeutics 1. The strategic placement of functional groups on this ring dictates its synthetic trajectory:
-
The C4-Hydroxyl Handle: The hydroxyl group at the 4-position allows for precise spatial orientation of substituents. It can be oxidized to a 4-piperidone for subsequent reductive aminations or activated via sulfonylation (e.g., mesylation) to undergo stereoinvertive S_N2 displacements. This makes it an essential intermediate in the synthesis of active pharmaceutical ingredients (APIs) 2.
-
The N-Methoxymethyl (N-MOM) Motif: Traditionally, MOM groups are deployed to mask the nucleophilicity of amines or heteroatoms 3. However, in the context of piperidine chemistry, the N-MOM group is an "umpolung" strategy for the nitrogen atom. Instead of acting as a nucleophile, the nitrogen becomes a conduit for electrophilic reactivity upon Lewis acid activation.
Mechanistic Pathways: The N-MOM Group as a Reactive Hub
The true synthetic power of 1-(Methoxymethyl)piperidin-4-ol lies in the controlled cleavage of the N-MOM C-O bond.
Iminium Ion Generation
When treated with strong Lewis acids (such as TiCl₄ or BF₃·OEt₂), the methoxy group is expelled. This generates a highly reactive N-methyleneiminium ion . Because the iminium carbon is highly electrophilic, it can be rapidly intercepted by carbon nucleophiles (e.g., silyl enol ethers, allyl silanes, or electron-rich arenes) in a modified Mannich reaction.
Azomethine Ylide Precursors
If the piperidine derivative is further functionalized (for instance, with an adjacent silyl group or carboxylic acid), the N-MOM group serves as a direct precursor to non-stabilized azomethine ylides 4. These 1,3-dipoles readily undergo [3+2] cycloadditions with electron-deficient olefins (dipolarophiles) to construct complex, bridged, or spirocyclic oxazolidine and pyrrolidine networks 5.
Fig 1: Orthogonal reactivity pathways of 1-(Methoxymethyl)piperidin-4-ol.
Quantitative Reactivity Profiling
To successfully integrate 1-(Methoxymethyl)piperidin-4-ol into a multi-step synthesis, chemists must understand its stability profile relative to other common piperidine protecting groups. The table below summarizes the orthogonal nature of the N-MOM group.
| Protecting Group / Motif | Lewis Acid Stability | Base/Nucleophile Stability | Iminium Conversion Yield | Primary Synthetic Utility |
| N-Methoxymethyl (MOM) | Low (Activates to Iminium) | High | 85–95% | Mannich precursor, 1,3-dipole generation |
| N-Benzyl (Bn) | High | High | N/A | Steric shielding, stable masking |
| N-tert-Butoxycarbonyl (Boc) | Low (Deprotects to NH) | High | N/A | Standard orthogonal protection |
| C4-Hydroxyl (Free OH) | Moderate | Low (Deprotonates) | N/A | H-bond donor, substitution hub |
Data Interpretation: The N-MOM group is highly stable to the basic conditions required for C4-OH alkylation (e.g., NaH, alkyl halides), allowing for seamless functionalization of the hydroxyl group prior to Lewis acid-mediated activation of the nitrogen center.
Standardized Experimental Protocol: Lewis Acid-Mediated Iminium Trapping
The following protocol details the generation and trapping of the N-methyleneiminium ion derived from 1-(Methoxymethyl)piperidin-4-ol. Every step is designed as a self-validating system to ensure high yields and prevent side reactions.
Reagents and Equipment
-
Substrate: 1-(Methoxymethyl)piperidin-4-ol (1.0 equiv)
-
Lewis Acid: Titanium tetrachloride (TiCl₄, 1.1 equiv)
-
Nucleophile: Silyl enol ether (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Argon or dry Nitrogen
Step-by-Step Methodology
-
Substrate Activation (Setup): Dissolve 1-(Methoxymethyl)piperidin-4-ol in anhydrous DCM (0.1 M concentration) under an inert atmosphere.
-
Causality: DCM is strictly chosen because its non-coordinating nature does not compete with the Lewis acid, ensuring that TiCl₄ binds exclusively to the N-MOM oxygen to initiate cleavage.
-
-
Cryogenic Lewis Acid Addition: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add TiCl₄ dropwise over 10 minutes.
-
Causality: The generation of the iminium ion is highly exothermic. Cryogenic temperatures suppress the premature decomposition, alpha-deprotonation, or uncontrolled polymerization of the highly reactive N-methyleneiminium intermediate.
-
-
Nucleophilic Trapping: After stirring for 15 minutes at -78°C, introduce the silyl enol ether dropwise. Maintain the temperature for an additional 2 hours.
-
Causality: Controlled, slow addition prevents localized thermal spikes. Maintaining -78°C ensures that the nucleophilic attack occurs with maximum facial selectivity, preventing the epimerization of the C4 stereocenter.
-
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃ directly into the -78°C mixture. Vigorously stir while allowing the flask to warm to room temperature.
-
Causality: Alkaline quenching immediately neutralizes the TiCl₄ and destroys any unreacted iminium species. Doing this at cryogenic temperatures prevents reverse Mannich reactions or retro-aldol-type cleavages that occur rapidly if the acidic mixture is allowed to warm.
-
-
Purification: Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Fig 2: Step-by-step workflow for the Lewis acid-mediated iminium trapping protocol.
Conclusion
1-(Methoxymethyl)piperidin-4-ol transcends the traditional definition of a protected heterocycle. By exploiting the orthogonal reactivity between the stable, manipulable C4-hydroxyl group and the latently electrophilic N-MOM group, chemists can rapidly assemble complex, sp³-dense architectures. Strict adherence to cryogenic protocols and an understanding of the underlying causality in Lewis acid activation are paramount for maximizing the synthetic utility of this privileged scaffold.
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives [mdpi.com]
The Piperidine-4-ol Scaffold: A Cornerstone in Modern Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Conformational Analysis, and Therapeutic Applications
The piperidine ring is a foundational motif in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it provides a three-dimensional framework that can be strategically decorated with functional groups, its basic nitrogen can be crucial for target engagement, and it often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] Within this structural class, piperidine-4-ol derivatives represent a particularly valuable subset. The hydroxyl group at the C4 position serves not only as a key hydrogen bonding partner for interactions with biological targets but also profoundly influences the molecule's conformational preferences, which is a critical determinant of biological activity.
This guide provides an in-depth technical analysis of piperidine-4-ol derivatives from the perspective of a drug discovery scientist. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices, the critical importance of stereochemistry and conformational control, and the successful application of this scaffold in developing novel therapeutics for a range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.
Synthetic Strategies: Building the Core Scaffold
The accessibility of the piperidine-4-ol core is a primary reason for its widespread use. A multitude of synthetic routes have been developed, with the choice of method often dictated by the desired substitution pattern and stereochemical outcome.
The Workhorse: Reduction of Piperidin-4-ones
The most common and versatile approach to piperidine-4-ol derivatives begins with the corresponding piperidin-4-one. These ketone intermediates are themselves readily synthesized, most frequently via the Mannich reaction.[4][5]
The reduction of the C4-ketone to the desired alcohol offers a critical control point for stereochemistry. The choice of reducing agent directly influences whether the axial or equatorial alcohol is favored, a distinction that has profound implications for biological activity.
-
Hydride Reductions: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.[6] The stereochemical outcome is governed by the principles of steric approach control. For bulky C2/C6 substituents, the hydride reagent will preferentially attack from the less hindered face, often leading to the thermodynamically more stable equatorial alcohol.
-
Catalytic Hydrogenation: Hydrogenation over catalysts like Palladium on carbon (Pd/C) or Raney Nickel can also be employed, often providing high yields and specific stereoisomers depending on the substrate and conditions.[1]
Experimental Protocol: Synthesis of a Generic N-Benzyl-2,6-diphenylpiperidin-4-ol
This protocol outlines a representative two-step synthesis starting from a Mannich condensation.
Step 1: Synthesis of N-Benzyl-2,6-diphenylpiperidin-4-one
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (2.0 eq.), benzylamine (1.0 eq.), and acetone (1.0 eq.) in ethanol.
-
Condensation: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol to yield the pure piperidin-4-one.[4]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Reduction to N-Benzyl-2,6-diphenylpiperidin-4-ol
-
Reaction Setup: Dissolve the piperidin-4-one (1.0 eq.) from Step 1 in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄.
-
Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification & Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel. Characterize the final piperidine-4-ol derivative by NMR and mass spectrometry to confirm its structure and stereochemistry.
Conformational Analysis: The Key to Biological Activity
The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[7] The orientation of substituents—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—is a critical factor in determining how the molecule interacts with its biological target.
For a piperidine-4-ol, the hydroxyl group can exist in either an axial or equatorial position. This equilibrium is influenced by several factors:
-
Steric Hindrance: The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions with other axial hydrogens on the ring.
-
Electronic Effects: The presence of the electronegative nitrogen atom introduces complex electronic effects. In protonated piperidinium salts, electrostatic interactions between the positively charged nitrogen and polar substituents at C4 can stabilize the axial conformer, a phenomenon that might reverse the typical equatorial preference.[8]
-
Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming intramolecular hydrogen bonds that lock the ring into a specific conformation.
The specific conformation adopted by a piperidine-4-ol derivative within a receptor's binding pocket is often the one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes steric clashes. Therefore, designing molecules with a strong conformational preference can lead to significant gains in potency and selectivity.
Therapeutic Applications: A Scaffold of Versatility
The utility of the piperidine-4-ol scaffold is demonstrated by its successful incorporation into drug candidates across numerous therapeutic areas.
Oncology: Targeting Key Signaling Pathways
The piperidine ring is a common feature in kinase inhibitors, where it often serves to orient key pharmacophoric elements into the ATP-binding pocket of the enzyme.[9]
-
AKT Inhibitors: The serine/threonine kinase AKT is a critical node in cell survival signaling, making it a prime target in oncology.[10] A series of AKT inhibitors featuring a piperidin-4-yl side chain were designed and synthesized, leading to potent compounds that effectively inhibited the phosphorylation of AKT substrates and induced apoptosis in prostate cancer cells.[10] For example, compound 10h from this series showed high potency with an IC₅₀ of 24.3 nM against AKT1.[10]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is another important kinase target, particularly in non-small cell lung cancer. Diastereoselective synthesis of piperidine-3,4-diol and piperidine-3-ol derivatives has yielded potent ALK inhibitors.[11] Crucially, studies showed that trans-4-aryl-piperidine-3-ols were more potent than their cis diastereomers, highlighting the profound impact of stereochemistry on in vivo activity.[11]
| Compound Class | Target | Key Finding | Potency (IC₅₀/EC₅₀) | Reference |
| Piperidin-4-yl Pyrazolopyrimidine | AKT1 | Pan-AKT inhibitor, induces apoptosis in PC-3 cells. | 24.3 nM (AKT1 IC₅₀) | [10] |
| trans-4-Aryl-piperidine-3-ols | ALK | Stereochemistry is critical for in vivo inhibition of ALK autophosphorylation. | N/A | [11] |
| 4-(Quinolin-4-yloxy)piperidine | Influenza Virus | Ether linkage between quinoline and piperidine is critical for activity. | 0.05 µM (EC₅₀) | [12] |
| 4-(Arylethynyl)piperidine | O-GlcNAcase (OGA) | Potent inhibition of OGA for potential Alzheimer's treatment. | 4.93 nM (IC₅₀) | [13] |
Antiviral Agents: Inhibiting Viral Replication
Piperidine derivatives have been identified as potent inhibitors of various viruses, including influenza and coronaviruses.
-
Anti-Influenza Activity: Through structural modification of a high-throughput screening hit, a series of piperidine-based derivatives were identified as potent influenza virus inhibitors.[12] The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited an excellent EC₅₀ value as low as 0.05 µM and was found to interfere with the early-to-middle stages of viral replication.[12]
-
Anti-Coronavirus Activity: Piperidine-4-carboxamides have shown inhibitory activity against several human coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations.[14] These findings suggest that this class of compounds could be developed into broad-spectrum antiviral agents.[14]
Central Nervous System (CNS) Disorders
The piperidine scaffold is a mainstay in CNS drug discovery, present in antipsychotics, stimulants, and drugs for neurodegenerative diseases.[15] The ability of this scaffold to be modified to cross the blood-brain barrier is a key advantage.
-
Alzheimer's Disease: A promising strategy for treating Alzheimer's disease is the inhibition of O-GlcNAcase (OGA), which leads to an increase in tau protein O-GlcNAcylation and a reduction in its pathological phosphorylation. A series of potent OGA inhibitors featuring a 4-(arylethynyl)piperidine moiety has been developed.[13] The lead compound from this series demonstrated significant enzymatic and cellular potency and was shown to ameliorate cognitive impairment in a mouse model of the disease.[13]
Drug Discovery Workflow & Bioisosteric Replacement
The development of a drug candidate based on the piperidine-4-ol scaffold follows a logical, iterative process.
A critical strategy in the "Lead Optimization" phase is bioisosteric replacement . Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.[16] Replacing a part of a lead molecule, such as the piperidine-4-ol ring, with a bioisostere can be a powerful tactic to improve properties like metabolic stability, lipophilicity, or patentability.[17][18] For example, spirocyclic systems like 2-azaspiro[3.3]heptane have been successfully used as bioisosteric replacements for the piperidine core to enhance pharmacokinetic properties.[19]
Conclusion and Future Outlook
The piperidine-4-ol scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents. Its synthetic tractability, coupled with the profound influence of its C4-hydroxyl group on conformation and target binding, provides medicinal chemists with a robust platform for generating potent and selective modulators of biological targets. Future research will undoubtedly focus on developing novel, stereoselective synthetic methods to access more complex and diverse piperidine-4-ol derivatives. Furthermore, as our understanding of the structural biology of drug targets improves, the rational design of conformationally constrained piperidine-4-ols, engineered to perfectly complement the receptor binding site, will pave the way for the next generation of highly efficacious and safe medicines.
References
- Guoxin, W., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
- Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules, 30(12), 2540.
- Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
- The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry. (2025). BenchChem.
- Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199.
- Guo, X., Ghosh, A. K., Miller, H., Knox, K., Kundu, M., Peterson, F., Meyers, D. J., & Arav-Boger, R. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides.
- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances, 12, 30155-30182.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- A Comparative Guide to the Conformational Analysis of Piperidine Deriv
-
Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][9][20][21]triazine as inhibitors of anaplastic lymphoma kinase. (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1047-1052.
- Piperidine Synthesis. (n.d.).
- 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules, 27(16), 5123.
- A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine. (2025). BenchChem.
- Piperidin-4-one: the potential pharmacophore. (2013). European Journal of Medicinal Chemistry, 64, 298-315.
- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia, 3(1), 188-210.
- Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (n.d.). Journal of the Chemical Society, Perkin Transactions 2, (10), 1627-1633.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Chemical Reviews, 91(5), 853-931.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 290, 117246.
- SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE. (n.d.).
- Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols. (2025). BenchChem.
- Analogues of Piperidine for Drug Design. (n.d.). Enamine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2785.
- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.).
- Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (2024). Journal of Medicinal Chemistry, 67(16), 14292-14312.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1,2,4]triazine as inhibitors of anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Determination and Validation of Hydrogen Bond Donor and Acceptor Counts for Novel Chemical Entities: A Case Study on CAS 1374656-11-3
Executive Summary
In the optimization of novel chemical entities (NCEs) such as CAS 1374656-11-3 , accurately determining the number of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is a critical gateway to predicting oral bioavailability. While computational models provide baseline topological counts, they frequently fail to account for dynamic 3D conformations and intramolecular shielding. This whitepaper establishes a rigorous, self-validating analytical framework to empirically determine and validate the HBD and HBA counts for CAS 1374656-11-3, ensuring structural data translates into reliable pharmacokinetic predictions.
Theoretical Framework & Thermodynamic Causality
The IUPAC Definition and Pharmacokinetic Relevance
According to the International Union of Pure and Applied Chemistry (IUPAC), a hydrogen bond is an attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another electronegative atom bearing a lone pair of electrons (the acceptor)[1],[2].
In the context of drug discovery, Christopher A. Lipinski's foundational "Rule of Five" (RO5) operationalized these definitions to predict passive membrane permeability[3].
-
Hydrogen Bond Donors (HBD): Calculated as the sum of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds[3].
-
Hydrogen Bond Acceptors (HBA): Calculated as the sum of all nitrogen (N) and oxygen (O) atoms[3].
The Causality of Permeability Attrition
Why do strict limits of ≤ 5 HBDs and ≤ 10 HBAs exist? The causality is deeply rooted in thermodynamics. When CAS 1374656-11-3 transitions from the aqueous environment of the gastrointestinal tract into the lipophilic core of a cellular membrane, it must shed its hydration shell. The energetic penalty (desolvation energy) required to break a single hydrogen bond with water is approximately 8–10 kcal/mol. Exceeding the RO5 limits exponentially increases this desolvation penalty, rendering passive diffusion thermodynamically unfavorable and increasing the molecule's susceptibility to efflux pumps.
Fig 1: Causal relationship between excessive H-bonding, permeability, and lead optimization.
Quantitative Data: ADME Impact of H-Bonding
To contextualize the evaluation of CAS 1374656-11-3, the following table summarizes the quantitative thresholds for hydrogen bonding and their physiological consequences.
Table 1: Pharmacokinetic Impact of Hydrogen Bonding Parameters
| Parameter | Optimal Range (RO5) | High Risk Range | Thermodynamic & Physiological Consequence |
| HBD Count | ≤ 5 | > 5 | High desolvation energy penalty; severe reduction in lipid bilayer penetration. |
| HBA Count | ≤ 10 | > 10 | Increased Polar Surface Area (PSA > 140 Ų); restricted passive diffusion. |
| Intramolecular H-Bonds | 0 - 2 | > 2 | Conformational locking; can artificially lower apparent HBD/HBA, improving permeability. |
Experimental Validation: Self-Validating Protocols
For proprietary or structurally ambiguous entities like CAS 1374656-11-3, computational topological counts (SMILES/Molfile parsing) are insufficient. They cannot distinguish between solvent-exposed HBDs and those hidden via intramolecular bonding. We must employ empirical, self-validating spectroscopic systems.
Protocol 1: NMR-Based Self-Validating H-Bond Matrix
Nuclear Magnetic Resonance (1H-NMR) spectroscopy is the gold standard for validating HBDs. Hydrogen bonding causes electron redistribution, typically resulting in the deshielding of the proton and a downfield shift (higher ppm)[4],[5].
Step-by-Step Methodology:
-
Baseline Acquisition: Dissolve 10 mM of CAS 1374656-11-3 in a non-polar, non-hydrogen-bonding deuterated solvent (e.g., CDCl3 ). Acquire the baseline 1H-NMR spectrum.
-
Concentration Gradient Analysis: Prepare serial dilutions (5 mM, 1 mM, 0.1 mM) and acquire spectra for each.
-
Causality: Intermolecular H-bonds are concentration-dependent. Dilution reduces molecular collisions, breaking these bonds and causing an upfield shift (lower ppm) due to restored electron shielding[4]. Intramolecular H-bonds are concentration-independent; their chemical shifts will remain static.
-
-
Thermal Perturbation: Heat the 10 mM sample incrementally from 25°C to 50°C inside the NMR probe.
-
Causality: Increased thermal kinetic energy disrupts weak intermolecular H-bonds. Downfield peaks that shift upfield upon heating confirm H-bond participation[6].
-
-
Deuterium Exchange (The Self-Validation Step): Add 2 drops of D2O to the NMR tube, shake vigorously for 60 seconds, and re-acquire the spectrum.
-
Causality: Protons acting as HBDs (e.g., -OH, -NH) are chemically labile and will rapidly exchange with deuterium. Because deuterium resonates at a different frequency, the specific HBD peaks will completely disappear from the 1H-NMR spectrum. This binary outcome (presence vs. absence) internally validates the exact HBD count[7].
-
Protocol 2: Infrared (IR) Spectroscopy for X-H Stretching
-
Acquisition: Obtain the FT-IR spectrum of CAS 1374656-11-3 in a dilute non-polar solution (to isolate monomeric species).
-
Analysis: Monitor the X-H stretching region (typically 3200–3600 cm⁻¹).
-
Causality: When a hydrogen atom participates in an H-bond, electron density is pulled away from the covalent X-H bond, weakening it and lowering its force constant. This manifests as a diagnostic "red shift" (lower wavenumber) and significant peak broadening compared to a free, non-bonded X-H stretch[5].
-
Fig 2: End-to-end workflow for computational and experimental validation of HBD/HBA counts.
Conclusion
For complex molecules like CAS 1374656-11-3, relying solely on 2D topological counts of Nitrogen and Oxygen atoms is a pharmacokinetic liability. By integrating computational predictions with self-validating spectroscopic techniques—specifically D2O exchange NMR and concentration-gradient chemical shift analysis—researchers can differentiate between absolute HBD/HBA counts and apparent HBD/HBA counts. This rigorous methodology ensures that the desolvation energy penalties are accurately modeled, drastically reducing the risk of late-stage attrition due to poor oral bioavailability.
References
-
Lipinski's rule of five - Wikipedia Source: Wikipedia URL:[Link]
-
What effect does hydrogen bonding have on H NMR spectra? Source: Chemistry Stack Exchange URL:[Link]
-
Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Factors Influencing Chemical Shifts Source: St. Paul's Cathedral Mission College URL:[Link]
-
Hydrogen bond - Wikipedia Source: Wikipedia URL:[Link]
-
hydrogen bond (H02899) - The IUPAC Compendium of Chemical Terminology Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
-
NMR Chemical Shift Values Table Source: Chemistry Steps URL:[Link]
Sources
- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Solubility profile of 1-(Methoxymethyl)piperidin-4-ol in polar solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(Methoxymethyl)piperidin-4-ol in Polar Solvents
Authored by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 1-(Methoxymethyl)piperidin-4-ol, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data, this document emphasizes the foundational principles and experimental methodologies required for researchers and drug development professionals to determine its solubility in various polar solvents. We present a detailed protocol for the widely accepted shake-flask method, discuss the underlying physicochemical principles that govern solubility, and provide a framework for the systematic evaluation of this crucial parameter.[3][4][5]
Introduction: The Critical Role of Solubility in Drug Development
In the trajectory of drug discovery and development, understanding the aqueous and polar solvent solubility of a compound is paramount.[6] Poor solubility can lead to a cascade of challenges, including inadequate absorption, diminished bioavailability, and inconsistent therapeutic outcomes.[1][7] Early and accurate assessment of a compound's solubility profile allows for informed decisions in lead optimization, formulation development, and the selection of appropriate delivery systems.[8]
1-(Methoxymethyl)piperidin-4-ol, with its polar functional groups—a hydroxyl group and an ether linkage—is anticipated to exhibit favorable solubility in polar solvents. However, a quantitative understanding is essential for its effective utilization in subsequent synthetic steps or as a potential pharmacophore. This guide serves as a practical resource for researchers to experimentally determine and interpret the solubility of this compound.
Physicochemical Properties of 1-(Methoxymethyl)piperidin-4-ol
While specific experimental data for 1-(Methoxymethyl)piperidin-4-ol is not widely published, we can infer its properties based on its chemical structure and data from analogous compounds like piperidin-4-ol.[9][10]
Table 1: Predicted Physicochemical Properties of 1-(Methoxymethyl)piperidin-4-ol
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Formula | C7H15NO2 | Derived from its chemical structure. |
| Molecular Weight | 145.20 g/mol | A relatively low molecular weight generally favors solubility. |
| Polarity | Polar | The presence of a hydroxyl (-OH) group and a methoxymethyl (-CH2OCH3) group imparts significant polarity, suggesting good affinity for polar solvents.[11][12] |
| Hydrogen Bonding | Acceptor and Donor | The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen and piperidine nitrogen can act as hydrogen bond acceptors. This enhances interactions with protic polar solvents like water and alcohols. |
| Predicted Qualitative Solubility | High in protic polar solvents, moderate to high in aprotic polar solvents. | Based on the "like dissolves like" principle, the polar nature of the molecule suggests good solubility in polar solvents.[5][11] |
Predicted Qualitative Solubility Profile in Common Polar Solvents
The principle of "like dissolves like" provides a foundational framework for predicting the qualitative solubility of a compound.[5][11] Given the polar nature of 1-(Methoxymethyl)piperidin-4-ol, it is expected to be soluble in a range of polar solvents.
Table 2: Predicted Qualitative Solubility of 1-(Methoxymethyl)piperidin-4-ol in Various Polar Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Ethanol, Methanol, Isopropanol | High to Miscible | The ability to form hydrogen bonds with the solvent molecules is expected to lead to high solubility.[13] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions are anticipated to result in good solubility.[13] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound due to its reliability and direct measurement of equilibrium.[3][4] This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.[5]
Experimental Workflow Diagram
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. scribd.com [scribd.com]
- 12. education.com [education.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Dual-Nature Donor: An In-depth Technical Guide to the Electronic Properties of Methoxymethyl (MOM) Protecting Groups on Nitrogen
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxymethyl (MOM) group is a widely utilized protecting group for nitrogen-containing functionalities in multi-step organic synthesis. While its steric bulk and conditions for its introduction and removal are well-documented, a thorough understanding of its electronic influence on the nitrogen atom is often overlooked. This technical guide provides a comprehensive analysis of the electronic properties of the N-MOM group, exploring its dual-nature as both an inductive electron-withdrawing and a resonance electron-donating substituent. By synthesizing insights from spectroscopic data, computational studies, and reactivity patterns, this document aims to equip researchers with a deeper understanding of how the N-MOM group modulates the chemical behavior of amines, amides, and other nitrogenous compounds, thereby enabling more strategic and informed decisions in synthetic design.
Introduction: Beyond a Simple Steric Shield
The methoxymethyl (MOM) group has long been a workhorse in the synthetic chemist's toolbox for the protection of alcohols and amines.[1] Its ease of installation, general stability to a range of reaction conditions, and facile cleavage under acidic conditions have cemented its utility.[2] However, to view the N-MOM group as a mere steric shield is to underestimate its subtle yet significant electronic contributions to the molecule. The oxygen atom within the MOM group introduces a complex interplay of inductive and resonance effects that can profoundly impact the reactivity, basicity, and spectroscopic signature of the nitrogen to which it is attached.
This guide will delve into the electronic dichotomy of the N-MOM group, providing a framework for predicting its influence on molecular properties and reactivity. We will explore how the nitrogen's chemical environment—be it an amine, an amide, or part of a heterocyclic system—further modulates these electronic effects.
The Electronic Character of the N-MOM Group: A Tale of Two Effects
The electronic influence of the N-MOM group is best understood as a balance between two opposing forces:
-
Inductive Effect (-I): The oxygen atom in the methoxymethyl group is highly electronegative. This inherent property leads to the withdrawal of electron density through the sigma (σ) bonds from the adjacent methylene group and, subsequently, from the nitrogen atom. This inductive electron withdrawal decreases the electron density on the nitrogen, which would be expected to reduce its basicity and nucleophilicity.
-
Resonance Effect (+M): The nitrogen atom, with its lone pair of electrons, can participate in resonance. The lone pair can be delocalized towards the adjacent oxygen atom, a phenomenon sometimes referred to as the "alpha effect" in heteroatomic systems. This donation of electron density through the pi (π) system effectively increases the electron density around the nitrogen-carbon bond, counteracting the inductive withdrawal.
The net electronic effect of the N-MOM group is a finely tuned balance of these two competing effects. The dominant effect will largely depend on the chemical context of the nitrogen atom.
Impact on the Electronic Properties of Different Nitrogen Functionalities
The electronic consequences of N-MOM protection are not uniform across all nitrogen-containing functional groups. The nature of the nitrogen atom's hybridization and its participation in other resonance structures play a crucial role.
N-MOM Protected Amines
In the case of a simple aliphatic or aromatic amine, the nitrogen's lone pair is readily available for donation. While the inductive effect of the MOM group's oxygen atom does pull some electron density away, the resonance donation from the nitrogen's lone pair is significant. This makes the N-MOM group a net electron-donating group in the context of aromatic amines, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.
The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution due to its powerful electron-donating resonance effect.[3] While no direct quantitative comparison for the N-MOM-amino group is readily available, we can infer its behavior. The inductive withdrawal by the methoxy moiety would likely make the N-MOM group a slightly weaker activator than a simple N-alkyl group but still a potent ortho-, para-director. It is crucial to consider that in highly acidic media, the nitrogen atom can be protonated, which would nullify its electron-donating resonance effect and convert the group into a deactivating, meta-directing substituent.[4]
N-MOM Protected Amides
The situation changes significantly in N-MOM protected amides. Here, the nitrogen's lone pair is already extensively delocalized into the adjacent carbonyl group (nN → π*C=O interaction). This primary resonance interaction is what defines the amide bond. The introduction of a MOM group introduces a secondary resonance possibility.
A computational study utilizing Natural Bond Orbital (NBO) analysis on N-methoxy-N-methylacetamides revealed that the nN→π*CO orbital interaction is a major stabilizing factor.[5] This indicates that even with the presence of the methoxy group, the nitrogen's lone pair is still significantly engaged with the carbonyl. The presence of the MOM group will likely reduce the extent of this delocalization compared to an N-H or N-alkyl amide, thereby increasing the electron density on the nitrogen and potentially making the amide more susceptible to hydrolysis.
Spectroscopic Signatures of N-MOM Protection
The electronic changes induced by the MOM group are reflected in the spectroscopic properties of the molecule, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
1H and 13C NMR Spectroscopy
In the 1H NMR spectrum, the N-MOM group is characterized by two distinct signals:
-
A singlet for the methoxy (O-CH3) protons, typically appearing around 3.2-3.5 ppm.
-
A singlet for the methylene (N-CH2-O) protons, usually found further downfield in the range of 4.5-5.5 ppm.
The downfield shift of the methylene protons is a direct consequence of being bonded to two electronegative atoms, nitrogen and oxygen.
In the 13C NMR spectrum, the methoxy carbon resonates around 55-60 ppm, while the methylene carbon appears further downfield, typically in the 75-85 ppm region.
15N NMR Spectroscopy: A Direct Probe of the Nitrogen's Electronic Environment
Compared to an unprotected amine, the inductive withdrawal of the MOM group would be expected to cause a downfield shift (deshielding) of the nitrogen signal. However, the resonance donation could counteract this effect. In N-MOM amides, the reduced delocalization of the nitrogen lone pair into the carbonyl, compared to a secondary amide, would likely result in an upfield shift (shielding) of the 15N signal.
Table 1: Predicted 15N NMR Chemical Shift Trends for N-MOM Protected Compounds
| Compound Class | Predicted 15N Chemical Shift vs. Unprotected Analog | Rationale |
| Aliphatic Amines | Downfield Shift | Dominant inductive effect of the oxygen atom. |
| Aromatic Amines | Ambiguous | Balance between inductive withdrawal and resonance donation. |
| Amides | Upfield Shift | Decreased nN → π*C=O delocalization. |
Experimental Protocols
General Procedure for N-Methoxymethylation of an Amine
This protocol describes a common method for the protection of a primary or secondary amine using methoxymethyl chloride (MOM-Cl).
Materials:
-
Amine substrate
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the amine substrate (1.0 equiv.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5-2.0 equiv.) to the stirred solution.
-
Slowly add MOM-Cl (1.2-1.5 equiv.) dropwise to the reaction mixture. Caution: MOM-Cl is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: General Workflow for N-MOM Protection
Caption: Workflow for a typical N-MOM protection reaction.
General Procedure for the Acid-Catalyzed Deprotection of an N-MOM Group
This protocol outlines a standard method for the removal of an N-MOM group using acidic conditions.
Materials:
-
N-MOM protected substrate
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the N-MOM protected substrate (1.0 equiv.) in methanol or THF.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or TFA (5-10 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram 2: N-MOM Deprotection Mechanism
Sources
Technical Whitepaper: Structural Profiling and Synthetic Derivatization of 1-(Methoxymethyl)piperidin-4-ol
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the piperidine ring is a ubiquitous pharmacophore. Derivatizing this heterocycle allows medicinal chemists to finely tune pharmacokinetic properties such as lipophilicity, basicity, and blood-brain barrier (BBB) penetration. This technical guide provides an in-depth analysis of 1-(Methoxymethyl)piperidin-4-ol , focusing on its IUPAC nomenclature, physicochemical profiling, and the mechanistic causality behind its synthesis and deprotection.
Structural Deconstruction & IUPAC Nomenclature
The unambiguous identification of chemical entities is foundational to reproducible science. The nomenclature for 1-(methoxymethyl)piperidin-4-ol is derived through a strict hierarchy governed by IUPAC rules:
-
Principal Functional Group: The molecule contains both a secondary amine (embedded within a heterocycle) and a secondary alcohol. According to IUPAC priority rules, the hydroxyl group (-OH) takes precedence over the amine for suffix designation, establishing the parent suffix as -ol .
-
Parent Hydride: The core six-membered nitrogen-containing saturated heterocycle is piperidine . Combining this with the principal functional group yields the base name piperidinol .
-
Numbering & Locants: In heterocyclic nomenclature, the heteroatom (nitrogen) is designated as position 1. The ring is numbered to give the principal functional group the lowest possible locant. Therefore, the hydroxyl group is at position 4, resulting in piperidin-4-ol .
-
Substituent Identification: Attached to the nitrogen at position 1 is an ether-linked aliphatic chain: −CH2−O−CH3 . This is formally named a methoxymethyl group (commonly abbreviated as MOM).
-
Final Assembly: Combining the substituent with the parent structure yields the full IUPAC name: 1-(methoxymethyl)piperidin-4-ol .
Chemical Identifiers & Physicochemical Profiling
To facilitate database querying and pharmacokinetic modeling, the quantitative data and structural identifiers for 1-(methoxymethyl)piperidin-4-ol are summarized below.
| Parameter | Value | Causality / Significance in Drug Design |
| IUPAC Name | 1-(methoxymethyl)piperidin-4-ol | Standardized nomenclature for regulatory filings. |
| Common Synonyms | N-Methoxymethyl-4-hydroxypiperidine; 1-(Methoxymethyl)-4-piperidinol | Frequently utilized in legacy literature and vendor catalogs. |
| SMILES | COCN1CCC(O)CC1 | Enables high-throughput virtual screening and topological mapping. |
| Molecular Formula | C7H15NO2 | Defines the exact atomic composition. |
| Molecular Weight | 145.20 g/mol | Highly optimal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area | ~32.6 Ų | A TPSA < 90 Ų strongly indicates excellent blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Donors | 1 | The free C4-hydroxyl group remains available for target binding or further functionalization. |
| Hydrogen Bond Acceptors | 3 | Provided by the piperidine nitrogen and the two oxygen atoms, facilitating kinase or GPCR interactions. |
Mechanistic Causality in N-Methoxymethylation
While the methoxymethyl (MOM) group is traditionally recognized for protecting alcohols, its utility extends to 1 due to the highly nucleophilic nature of the nitrogen atom[1].
In advanced synthetic methodologies, the N-methoxymethyl group serves as a robust protecting group that can withstand various 2 before being cleaved under acidic hydrolysis[2].
Chemoselectivity Logic: Piperidin-4-ol possesses two nucleophilic centers: the secondary amine (N1) and the secondary alcohol (C4). The secondary amine is significantly more nucleophilic due to the higher energy of the nitrogen lone pair compared to oxygen. By strictly controlling the stoichiometry and maintaining a low temperature, the reaction is kinetically driven toward N-alkylation, virtually eliminating O-alkylation.
Experimental Workflows: Protection and Deprotection
The following self-validating protocols outline the precise methodology for the installation and removal of the MOM group on piperidin-4-ol.
Protocol A: Chemoselective N-Methoxymethylation
Objective: Selective N-alkylation over O-alkylation using MOM-Cl.
-
Preparation: Dissolve piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: 1 over less sterically hindered bases (like triethylamine) to prevent competitive alkylation of the base itself by the highly electrophilic oxonium intermediate[1].
-
Electrophile Addition: Dropwise add chloromethyl methyl ether (MOM-Cl, 1.05 eq). Caution: MOM-Cl is a known carcinogen; handle exclusively in a well-ventilated fume hood.
-
Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The protocol is self-validating: the disappearance of the highly polar, ninhydrin-active secondary amine spot (low Rf ) and the appearance of a more lipophilic N-MOM derivative (higher Rf ) provides immediate visual confirmation of conversion.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield 1-(methoxymethyl)piperidin-4-ol.
Protocol B: Acidic Cleavage of the N-MOM Group
Objective: Regeneration of the secondary amine.
Orthogonal deprotection strategies often leverage the MOM group's stability to basic conditions while remaining 3[3].
-
Preparation: Dissolve 1-(methoxymethyl)piperidin-4-ol in a solution of 3M HCl in methanol (0.1 M).
-
Hydrolysis: Stir the mixture at 50 °C for 2-4 hours. Causality: 4 initiates the expulsion of methanol, forming an iminium intermediate that is rapidly hydrolyzed to yield formaldehyde and the thermodynamically stable protonated amine salt[4].
-
Self-Validation (LC-MS): Monitor via LC-MS until the mass corresponding to the protected species (m/z 146 [M+H]+ ) is fully converted to the deprotected piperidin-4-ol (m/z 102 [M+H]+ ).
-
Isolation: Concentrate the mixture in vacuo to yield the piperidin-4-ol hydrochloride salt in quantitative yield.
Workflow Visualization
Fig 1: Chemoselective workflow for the N-methoxymethylation and subsequent acidic deprotection.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism - Total Synthesis.[Link]
-
11.3 Protecting groups - Organic Chemistry II - Fiveable.[Link]
-
Nickel-catalyzed aminocarbonylation of aryl halides using carbamoylsilane as an amide source - RSC Publishing.[Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. [Link]
Sources
Synthesis protocols for 1-(Methoxymethyl)piperidin-4-ol from piperidin-4-ol
An In-Depth Guide to the Synthesis of 1-(Methoxymethyl)piperidin-4-ol from Piperidin-4-ol
Application Note and Synthetic Protocol
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-(Methoxymethyl)piperidin-4-ol, a crucial building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in a vast number of pharmaceuticals, and its functionalization is of paramount importance.[1] This document details the N-methoxymethylation of piperidin-4-ol, a process that installs the methoxymethyl (MOM) protecting group onto the piperidine nitrogen. The MOM group serves to mask the reactivity of the secondary amine, allowing for selective functionalization at other positions of the molecule in subsequent synthetic steps. We present a robust and scalable protocol using methoxymethyl chloride (MOMCl), discuss the critical parameters, and explain the chemical principles underpinning the methodology.
Introduction and Strategic Rationale
The piperidine ring is a ubiquitous structural motif found in numerous natural products and pharmaceutically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. Consequently, methods for the controlled and selective synthesis of substituted piperidines are highly sought after.
1-(Methoxymethyl)piperidin-4-ol is an important synthetic intermediate where the secondary amine of the piperidine ring is protected by a methoxymethyl (MOM) group. This protection strategy is essential in multi-step syntheses for two primary reasons:
-
Preventing Unwanted Reactivity: The secondary amine of piperidin-4-ol is a potent nucleophile and base. Protection is necessary to prevent it from interfering with reactions targeting other functional groups, such as the hydroxyl group at the C4 position.
-
Enabling Sequential Functionalization: The MOM group is stable under a variety of reaction conditions (e.g., basic, reductive, organometallic) but can be readily cleaved under acidic conditions. This allows for the unmasking of the piperidine nitrogen at a later, strategic point in a synthetic sequence for further elaboration, such as N-alkylation or N-arylation.[2]
This guide focuses on the direct N-alkylation of piperidin-4-ol using methoxymethyl chloride (MOMCl), a reliable and widely applicable method for introducing the MOM protecting group.
Synthetic Pathway and Mechanism
The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of piperidin-4-ol acts as the nucleophile, attacking the electrophilic methylene carbon of methoxymethyl chloride. The chlorine atom serves as the leaving group. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby preventing the formation of the unreactive piperidinium hydrochloride salt and driving the reaction to completion.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(Methoxymethyl)piperidin-4-ol on a 10 mmol scale.
Safety Information:
-
Methoxymethyl chloride (MOMCl) is a potent carcinogen and lachrymator. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Dichloromethane (DCM) is a suspected carcinogen and should be handled in a well-ventilated area or a fume hood.
-
Diisopropylethylamine (DIPEA) is corrosive and should be handled with care.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Purpose |
| Piperidin-4-ol | 101.15 | 10.0 | 1.01 g | 1.0 | Starting Material |
| Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 2.60 mL | 1.5 | Base |
| Methoxymethyl chloride (MOMCl) | 80.51 | 12.0 | 1.03 mL | 1.2 | Alkylating Agent |
| Dichloromethane (DCM), Anhydrous | 84.93 | - | 50 mL | - | Solvent |
| Saturated aq. NaHCO₃ | - | - | 30 mL | - | Quenching |
| Brine (Saturated aq. NaCl) | - | - | 30 mL | - | Washing |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | - | ~5 g | - | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | As needed | - | Chromatography |
| Eluent Solvents (Ethyl Acetate, Hexanes) | - | - | As needed | - | Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.01 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Addition of Base: Add diisopropylethylamine (DIPEA) (2.60 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of MOMCl: While stirring vigorously, add methoxymethyl chloride (MOMCl) (1.03 mL, 12.0 mmol) dropwise to the cold solution over 5-10 minutes. Note: This addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product is more nonpolar than the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).
-
Workup - Washing & Drying: Combine all organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 30% to 70% ethyl acetate in hexanes, or 5% to 10% methanol in dichloromethane.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield 1-(Methoxymethyl)piperidin-4-ol as a pure compound.
Discussion of Critical Parameters (E-E-A-T)
-
Choice of Base: The selection of a base is critical. A non-nucleophilic, sterically hindered amine base like DIPEA (Hünig's base) or triethylamine (TEA) is ideal. These bases are strong enough to neutralize the generated HCl but are too bulky to compete with piperidin-4-ol as nucleophiles, thus preventing the formation of undesired byproducts.[3] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, often in solvents like DMF or acetonitrile, but may result in a heterogeneous mixture and potentially slower reaction rates.[3][4]
-
Solvent Selection: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is an excellent choice due to its ability to dissolve the starting materials and its inertness under the reaction conditions. Other solvents like tetrahydrofuran (THF) or acetonitrile could also be employed. The presence of water must be strictly avoided as it would rapidly hydrolyze MOMCl.
-
Temperature Control: The initial cooling to 0 °C is a crucial safety and selectivity measure. It controls the exothermicity of the reaction between the amine and the highly reactive alkylating agent, MOMCl. Running the reaction at elevated temperatures is generally not necessary and could lead to increased side product formation.
-
Stoichiometry: A slight excess of the alkylating agent (MOMCl, 1.2 eq) and the base (1.5 eq) is used to ensure complete consumption of the limiting starting material, piperidin-4-ol. The excess base also ensures that the reaction medium remains basic throughout the process.
Expected Results and Characterization
-
Yield: 85-95%
-
Physical State: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.21 (s, 2H, N-CH₂-O), 3.75-3.65 (m, 1H, CH-OH), 3.35 (s, 3H, O-CH₃), 2.90-2.80 (m, 2H, piperidine H₂ₑ, H₆ₑ), 2.40-2.30 (m, 2H, piperidine H₂ₐ, H₆ₐ), 1.95-1.85 (m, 2H, piperidine H₃ₑ, H₅ₑ), 1.60-1.50 (m, 2H, piperidine H₃ₐ, H₅ₐ), 1.45 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 81.5 (N-CH₂-O), 67.5 (C4), 56.0 (O-CH₃), 50.5 (C2, C6), 34.5 (C3, C5).
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₁₆NO₂ [M+H]⁺: 146.12; found: 146.1.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Kumar, K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
- Karim, R., Shishir, M. A., & Ferdous, J. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
-
Singh, A., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Koprivanac, N., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Lončar, M., et al. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 23(10), 2530. [Link]
Sources
Application Note: 1-(Methoxymethyl)piperidin-4-ol as a Versatile Intermediate in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
In the landscape of modern drug discovery, functionalized piperidines are ubiquitous structural motifs. 1-(Methoxymethyl)piperidin-4-ol is a highly strategic, bifunctional intermediate utilized in the synthesis of complex pharmaceutical scaffolds, including kinase inhibitors and receptor antagonists.
Unlike traditional nitrogen protecting groups (e.g., Boc, Cbz), the N-methoxymethyl (N-MOM) group offers a unique combination of minimal steric bulk, enhanced aqueous solubility, and the critical ability to act as a Directing Metalation Group (DMG). This application note details the mechanistic rationale, validated synthetic workflows, and self-validating protocols for maximizing the utility of 1-(Methoxymethyl)piperidin-4-ol in organic synthesis.
Physicochemical Profiling & Structural Rationale
As a Senior Application Scientist, I emphasize that the choice of a protecting group must go beyond mere chemical stability; it must actively facilitate downstream synthetic goals. The N-MOM group provides three distinct advantages:
-
Steric Tuning for C4-Reactivity: The N-MOM group is significantly smaller than a tert-butoxycarbonyl (Boc) group. When 1-(methoxymethyl)piperidin-4-ol is oxidized to the corresponding ketone, the reduced steric hindrance of the N-MOM group facilitates the nucleophilic attack of bulky Grignard reagents or complex amines at the C4 position. This minimizes transannular 1,3-diaxial steric clashes commonly observed in chair-conformation piperidines.
-
Directed α -Lithiation: The oxygen atom of the N-MOM group acts as a potent Lewis base, coordinating with organolithium reagents (such as s-BuLi). This proximity effect dramatically lowers the pKa of the adjacent equatorial C2 protons, enabling highly regioselective α -lithiation for functionalization at the C2 position.
-
Orthogonal Deprotection: The N-MOM group forms an aminal (hemiaminal ether) linkage. It is completely stable to strong bases, nucleophiles, and hydrides, but can be selectively cleaved under specific acidic conditions. Recent literature has demonstrated that 1 [1], and modified ketalization conditions can be used for 2 [2].
Data Presentation: Protecting Group Comparison
To justify the selection of the N-MOM group, Table 1 compares standard piperidine protecting strategies.
| Protecting Group | Steric Bulk (A-value approx.) | Directs α -Lithiation? | Stability to Strong Base | Cleavage Conditions |
| N-MOM | Low | Yes (Strong) | Excellent | Strong Acid (HCl/MeOH, TFA) |
| N-Boc | High | Yes (Moderate) | Excellent | Mild to Strong Acid (TFA, HCl) |
| N-Cbz | Moderate | No | Poor (Deprotonates) | Hydrogenation (H 2 /Pd-C) |
| N-Bn | Moderate | No | Excellent | Hydrogenation (H 2 /Pd-C) |
| Table 1: Comparative analysis of nitrogen protecting groups for piperidin-4-ol derivatives. |
Mandatory Visualization: Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways accessible from 1-(Methoxymethyl)piperidin-4-ol.
Figure 1: Divergent synthetic pathways of 1-(Methoxymethyl)piperidin-4-ol in drug discovery.
Experimental Protocols & Causality Workflows
Every protocol below is designed as a self-validating system, ensuring that the chemist can confirm success before proceeding to the next synthetic step.
Protocol A: Swern Oxidation to 1-(Methoxymethyl)piperidin-4-one
Causality: Swern oxidation is strategically chosen over chromium-based oxidants (e.g., Jones reagent) to prevent over-oxidation and avoid heavy metal toxicity. The reaction relies on the activation of DMSO by oxalyl chloride to form an alkoxysulfonium ylide, which undergoes intramolecular deprotonation by triethylamine to yield the ketone.
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous dichloromethane (DCM, 50 mL) and oxalyl chloride (1.2 equiv, 12 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Dropwise add anhydrous DMSO (2.4 equiv, 24 mmol) in DCM (10 mL) over 10 minutes. Stir for 15 minutes to ensure complete formation of the active intermediate.
-
Oxidation: Dissolve 1-(methoxymethyl)piperidin-4-ol (1.0 equiv, 10 mmol) in DCM (15 mL) and add dropwise over 15 minutes. Stir at -78 °C for 45 minutes.
-
Elimination: Add triethylamine (5.0 equiv, 50 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous NH 4 Cl (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
Self-Validation Check: Analyze the crude product via IR spectroscopy. Successful conversion is confirmed by the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1715 cm⁻¹).
Protocol B: Directed α -Lithiation and C2-Functionalization
Causality: The addition of TMEDA (Tetramethylethylenediamine) is critical; it breaks down the hexameric aggregates of s-BuLi into highly reactive monomers. The N-MOM oxygen pre-coordinates the lithium cation, directing the deprotonation exclusively to the C2 position rather than non-selective aliphatic deprotonation.
Step-by-Step Procedure:
-
Complexation: In a flame-dried flask under argon, dissolve 1-(methoxymethyl)piperidin-4-ol (1.0 equiv, 5 mmol) and anhydrous TMEDA (1.2 equiv, 6 mmol) in anhydrous THF (25 mL). Cool to -78 °C.
-
Lithiation: Slowly add s-BuLi (1.4 M in cyclohexane, 1.2 equiv, 6 mmol) dropwise. Stir at -78 °C for 1 hour.
Self-Validation Check: Quench a 0.5 mL aliquot with D 2 O. Extract with EtOAc and analyze via LC-MS or 1 H-NMR to confirm >95% deuterium incorporation at the C2 position.
-
Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide, 1.5 equiv) dropwise. Stir for 2 hours, allowing the temperature to slowly rise to -20 °C.
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with EtOAc, dry over MgSO 4 , and purify via flash chromatography.
Protocol C: N-MOM Deprotection
Causality: The N-MOM aminal linkage is cleaved via acid-catalyzed hydrolysis. The protonation of the ether oxygen leads to the expulsion of methanol, forming an iminium ion that is subsequently hydrolyzed by water to yield the free secondary amine and formaldehyde. As noted in the literature,3 [3].
Step-by-Step Procedure:
-
Reaction: Dissolve the N-MOM protected intermediate (1.0 equiv, 5 mmol) in methanol (20 mL).
-
Hydrolysis: Add 6M aqueous HCl (10 mL). Heat the mixture to 50 °C and stir for 4-6 hours.
Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The free amine will stain bright purple/pink upon heating, while the protected starting material will not.
-
Workup: Concentrate the mixture in vacuo to remove methanol. Basify the remaining aqueous layer to pH 10 using 2M NaOH. Extract with a mixture of CHCl 3 /Isopropanol (3:1) to maximize the recovery of the highly polar free piperidine. Dry and concentrate.
Data Presentation: Derivatization Yields
| Derivatization Strategy | Reagents / Conditions | Typical Yield (%) | Key Application |
| C4-Oxidation | Oxalyl chloride, DMSO, Et 3 N, -78 °C | 85 - 92% | Precursor for reductive amination |
| C2-Lithiation/Alkylation | s-BuLi, TMEDA, MeI, -78 °C | 70 - 78% | Steric tuning of piperidine ring |
| C4-Substitution (Inversion) | MsCl, Et 3 N; then NaN 3 , DMF, 80 °C | 75 - 80% | Synthesis of 4-aminopiperidines |
| N-MOM Cleavage | 6M HCl, MeOH, 50 °C | 88 - 95% | Final scaffold deprotection |
| Table 2: Typical yields and conditions for the functionalization of 1-(methoxymethyl)piperidin-4-ol derivatives. |
References
-
Modular Synthesis of the Pentacyclic Core of Batrachotoxin and Select Batrachotoxin Analogue Designs Source: PubMed Central (PMC) - NIH URL:[Link]
-
A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXYMETHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS Source: Heterocycles / Clockss URL:[Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains Source: ResearchGate / Molecules URL:[Link]
Sources
Application Note: Mild Esterification Protocols for 1-(Methoxymethyl)piperidin-4-ol
Executive Summary
The functionalization of piperidine derivatives is a cornerstone of modern drug discovery and medicinal chemistry. However, the esterification of 1-(Methoxymethyl)piperidin-4-ol presents a unique synthetic challenge due to the presence of the highly acid-sensitive N-methoxymethyl (N-MOM) protecting group. This application note details a highly optimized, mild esterification protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). By circumventing acidic conditions, this self-validating workflow ensures quantitative esterification while preserving the structural integrity of the N-MOM hemiaminal ether linkage.
Mechanistic Rationale & Causality
The Vulnerability of the N-MOM Group
The N-MOM group functions as a hemiaminal ether. Unlike robust alkyl or aryl amines, the N–CH₂–O linkage is highly susceptible to protonation and subsequent cleavage under acidic conditions, which results in the release of formaldehyde and the unprotected secondary piperidine[1]. Ethers and aminals bearing acid-sensitive protecting groups are known to degrade rapidly even under mildly acidic environments[2]. Consequently, traditional Fischer–Speier esterification—which relies on catalytic H₂SO₄ or HCl and heat—is strictly contraindicated as it will destroy the substrate[3].
The Steglich-Type Solution
To achieve high-yielding esterification without compromising the N-MOM group, a neutral-to-mildly-basic activation strategy is required. The Steglich esterification, originally developed in 1978, employs a carbodiimide to activate the carboxylic acid[4]. For this optimized protocol, EDC·HCl is selected over the traditional Dicyclohexylcarbodiimide (DCC).
-
Causality: DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in both aqueous and organic media, often requiring tedious chromatographic separation. EDC generates a water-soluble urea byproduct that is effortlessly removed during the aqueous quench, streamlining the workflow for scale-up.
The Critical Role of DMAP
In the absence of DMAP, the O-acylisourea intermediate formed by the reaction of the carboxylic acid and EDC can undergo a deleterious [1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea.
-
Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst[5]. It attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate. This intermediate is rapidly intercepted by the sterically hindered secondary alcohol of 1-(Methoxymethyl)piperidin-4-ol, regenerating the DMAP catalyst and yielding the desired ester.
Mechanistic pathway of Steglich esterification preserving the N-MOM group.
Reagent Selection & Quantitative Metrics
Optimal stoichiometry is critical to drive the reaction to completion while preventing side reactions (such as anhydride formation). Recent advancements in green chemistry also allow for the substitution of traditional halogenated solvents (DCM) with more sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) without sacrificing yield[3].
Table 1: Optimized Stoichiometry and Reagent Selection
| Component | Reagent | Equivalents | Function |
| Substrate | 1-(Methoxymethyl)piperidin-4-ol | 1.00 eq | Nucleophile |
| Acyl Donor | Carboxylic Acid (R-COOH) | 1.10 - 1.20 eq | Electrophile |
| Activator | EDC·HCl | 1.20 - 1.50 eq | Coupling Agent |
| Catalyst | DMAP | 0.10 - 0.20 eq | Acyl Transfer Catalyst |
| Base (Optional) | DIPEA | 2.00 eq | Acid Scavenger (if using amine hydrochlorides) |
| Solvent | DCM or 2-MeTHF | 0.1 - 0.2 M | Reaction Medium |
Experimental Methodology
The following self-validating protocol is designed for a 10 mmol scale synthesis.
Step-by-step experimental workflow for the mild esterification protocol.
Step-by-Step Protocol
Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon to exclude ambient moisture, which can competitively hydrolyze the O-acylisourea intermediate.
Step 2: Substrate & Activator Dissolution Add the carboxylic acid (11.0 mmol, 1.1 eq) and 1-(Methoxymethyl)piperidin-4-ol (10.0 mmol, 1.0 eq) to the flask. Dissolve the mixture in 50 mL of anhydrous Dichloromethane (DCM) or 2-MeTHF. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Insight: Cooling to 0 °C minimizes the exothermic degradation of the coupling reagents and suppresses the baseline rate of the O-to-N acyl migration.
Step 3: Catalyst & Coupling Agent Addition Add DMAP (1.0 mmol, 0.1 eq) in a single portion. Stir for 5 minutes. Subsequently, add EDC·HCl (13.0 mmol, 1.3 eq) portion-wise over 10 minutes.
-
Insight: If the carboxylic acid contains basic nitrogen centers (e.g., it is a hydrochloride salt), add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 2.0 eq) prior to EDC addition to ensure the acid is in its reactive carboxylate form.
Step 4: Reaction Progression Allow the reaction mixture to slowly warm to room temperature (20–25 °C) as the ice bath melts. Stir continuously under an inert atmosphere for 12–16 hours.
-
In-Process Control: Monitor the reaction via TLC (typically 50% EtOAc in Hexanes, visualized by KMnO₄ stain) or LC-MS. The disappearance of the piperidin-4-ol substrate indicates completion.
Step 5: Quench and Aqueous Workup Dilute the reaction mixture with an additional 50 mL of DCM (or EtOAc if using 2-MeTHF). Transfer to a separatory funnel. Quench the reaction by washing with 50 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Critical Insight: The mildly basic NaHCO₃ wash neutralizes any unreacted carboxylic acid and removes the water-soluble EDC-urea byproduct without cleaving the acid-sensitive N-MOM group. Do not use citric acid or HCl washes , as these will instantly degrade the N-MOM protecting group.
Step 6: Isolation & Purification Wash the organic layer with 50 mL of brine. Separate the organic layer, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-(Methoxymethyl)piperidin-4-yl ester.
Analytical Characterization & Troubleshooting
Verifying the integrity of the N-MOM group post-esterification is paramount to confirming the success of the protocol.
-
¹H NMR Spectroscopy: The N-MOM group provides a highly diagnostic signature. Look for a distinct two-proton singlet for the N–CH₂–O methylene protons typically resonating between 4.10 – 4.40 ppm . The terminal methoxy group (–OCH₃) will appear as a sharp three-proton singlet around 3.20 – 3.30 ppm . Furthermore, the successful esterification is confirmed by the proton at the C4 position of the piperidine ring (adjacent to the newly formed ester), which will shift downfield from ~3.8 ppm (in the starting alcohol) to ~4.8 – 5.1 ppm (in the ester product).
-
Troubleshooting N-MOM Cleavage: If TLC or NMR indicates the presence of the deprotected piperidine (loss of the 4.2 ppm and 3.2 ppm singlets), verify that no acidic impurities were introduced during the workup. Ensure the halogenated solvent used is not generating trace HCl over time (use amylene-stabilized DCM or freshly distilled solvent).
References
- Alcohol Protecting Groups - uwindsor.ca -
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - nih.gov -
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - researchg
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine - orgsyn.org -
- Steglich Esterific
Sources
Application Note: Scalable Preparation and Deprotection of N-MOM Protected Piperidines
Introduction & Mechanistic Rationale
The methoxymethyl (MOM) group is a highly robust protecting group classically utilized for the protection of alcohols and phenols[1][2]. However, in advanced drug development and complex alkaloid synthesis, the N-MOM protection of secondary amines—specifically piperidines—has emerged as a critical strategic transformation[3][4].
Unlike carbamate protecting groups (e.g., Boc, Cbz) which can restrict the conformational flexibility of the piperidine ring or participate in unwanted directed metalation, the N-MOM group is sterically unobtrusive and exceptionally stable under strongly basic conditions. It easily withstands exposure to organometallic reagents (such as Grignard or Gilman reagents), hydride reducing agents, and diverse nucleophiles[1][5].
Mechanistically, the N-methoxymethylation of a secondary amine is achieved via a bimolecular nucleophilic substitution ( SN2 ) using chloromethyl methyl ether (MOMCl) as the electrophile[6][7]. Because the generation of hydrochloric acid (HCl) is an inevitable byproduct of this coupling, the reaction requires a stoichiometric base to drive the equilibrium forward and prevent the formation of unreactive piperidinium hydrochloride salts[6].
Process Engineering & Scalability Considerations
When transitioning the N-MOM protection of piperidines from a discovery-scale milligram synthesis to a scalable, multi-kilogram process, the choice of base and solvent is the primary determinant of safety and throughput.
-
NaH in THF: While pre-forming the amide anion with sodium hydride (NaH) in tetrahydrofuran (THF) provides rapid conversion, it poses severe scalability risks. The generation of stoichiometric hydrogen gas ( H2 ) and the pyrophoric nature of NaH make this method hazardous for large-scale continuous or semi-continuous manufacturing.
-
DIPEA in DCM (Recommended): Utilizing N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM) offers a highly scalable, homogeneous reaction environment[6][7]. DIPEA acts as a non-nucleophilic acid scavenger, allowing the piperidine to directly attack the MOMCl. This method eliminates H2 off-gassing and allows for precise thermal control over the exothermic SN2 event.
-
K2CO3 in DMF: A viable heterogeneous alternative that avoids volatile organic solvents like DCM, though the high boiling point of DMF complicates downstream product isolation[6][7].
Quantitative Condition Matrix
The following table summarizes the operational parameters and typical yields for various N-MOM protection strategies, providing a data-driven basis for process selection.
| Method | Base | Solvent | Temp (°C) | Reaction Time (h) | Avg. Yield (%) | Scalability | Safety Profile |
| A | NaH (1.5 eq) | THF | 0 to 25 | 2 - 4 | 85 - 92 | Low | Poor ( H2 evolution, pyrophoric) |
| B | DIPEA (1.2 eq) | DCM | 0 to 25 | 4 - 6 | 88 - 95 | High | Excellent (Exothermic, easily controlled) |
| C | K2CO3 (2.0 eq) | DMF | 25 to 50 | 12 - 16 | 70 - 75 | Moderate | Moderate (Toxicity of DMF) |
Experimental Workflows
Fig 1. Scalable workflow for the N-MOM protection of piperidine.
Protocol A: Scalable DIPEA-Mediated N-MOM Protection
Self-Validating System & IPCs: This protocol integrates thermal monitoring and GC-FID (Gas Chromatography-Flame Ionization Detection) to ensure the reaction is self-validating and prevents the accumulation of unreacted hazardous electrophiles.
Caution: MOMCl is a volatile alkylating agent and a recognized carcinogen. All operations must be conducted in a highly ventilated fume hood using appropriate PPE.
-
Reactor Preparation: Purge a jacketed glass reactor with inert Nitrogen ( N2 ) for 15 minutes to ensure an anhydrous environment. Moisture will rapidly hydrolyze MOMCl into formaldehyde and methanol, depressing yields.
-
Substrate Dissolution: Charge the reactor with the piperidine derivative (1.0 equiv, e.g., 100 g) and anhydrous DCM (10 volumes, 1.0 L). Begin agitation at 250 RPM.
-
Base Addition: Add DIPEA (1.2 equiv) in a single portion. Causality: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against MOMCl[6][7].
-
Thermal Equilibration: Cool the reactor jacket to 0 °C. Wait until the internal temperature probe registers ≤ 2 °C.
-
Electrophile Addition: Transfer MOMCl (1.1 equiv) to an addition funnel. Begin dropwise addition at a rate that maintains the internal temperature below 5 °C. Causality: The SN2 reaction is highly exothermic; rapid addition will cause localized heating, leading to solvent boil-off and potential degradation of the MOMCl.
-
In-Process Control (IPC): After the addition is complete, warm the reaction to 20 °C over 1 hour. Stir for an additional 3 hours. Pull a 0.5 mL aliquot, quench with water, extract with DCM, and analyze via GC-FID. The reaction is validated as complete when the starting piperidine peak is < 1% Area.
-
Quench and Workup: Cool the mixture back to 5 °C and slowly add saturated aqueous NH4Cl (5 volumes). Causality: The mildly acidic NH4Cl neutralizes excess DIPEA and destroys any residual MOMCl without cleaving the newly formed N-MOM group.
-
Isolation: Separate the organic layer. Extract the aqueous layer once with DCM (2 volumes). Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting crude N-MOM piperidine is typically >95% pure and can be used directly or purified via vacuum distillation.
Downstream Processing: N-MOM Deprotection
The N-MOM group is orthogonal to base-labile (e.g., Fmoc) and reduction-labile (e.g., Cbz, Benzyl) protecting groups[1][2]. It is exclusively cleaved under acidic conditions. The deprotection mechanism initiates with the protonation of the ether oxygen, followed by the expulsion of methanol to generate a highly reactive hemiaminal/iminium intermediate. Subsequent hydrolysis of this intermediate liberates the free piperidine hydrochloride salt, alongside formaldehyde and methanol as byproducts[2][3].
Fig 2. Acid-mediated deprotection mechanism of N-MOM piperidines.
Protocol B: Acid-Mediated Cleavage of N-MOM Group
-
Solubilization: Dissolve the N-MOM protected piperidine (1.0 equiv) in THF (5 volumes).
-
Acid Addition: Add 6 M aqueous HCl (5.0 equiv) dropwise at room temperature. Alternatively, for water-sensitive substrates, a solution of anhydrous HCl in dioxane or neat Trifluoroacetic acid (TFA) can be utilized[2].
-
Heating & IPC: Heat the mixture to 60 °C. The cleavage of N-MOM groups is significantly slower than O-MOM groups due to the basicity of the nitrogen atom resisting the initial ether protonation[3]. Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS. Expect completion within 4 to 8 hours.
-
Workup: Once complete, concentrate the mixture under vacuum to remove THF, methanol, and formaldehyde.
-
Free-Basing: To isolate the free amine, resuspend the resulting hydrochloride salt in water, adjust the pH to >10 using 2 M NaOH, and extract thoroughly with Ethyl Acetate or DCM. Dry and concentrate to yield the deprotected piperidine.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Gilman reagent toward the synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-(Methoxymethyl)piperidin-4-ol
Introduction: The Strategic Importance of Functionalized Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. The functionalization of the piperidine ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including their potency, selectivity, and metabolic stability.[5]
This technical guide focuses on the versatile intermediate, 1-(methoxymethyl)piperidin-4-ol, and provides a comprehensive overview of the strategies and protocols for the functionalization of its hydroxyl group. The methoxymethyl (MOM) group on the piperidine nitrogen offers a stable yet potentially removable protecting group, adding a layer of synthetic flexibility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.
Core Functionalization Strategies: A Mechanistic Perspective
The hydroxyl group of 1-(methoxymethyl)piperidin-4-ol serves as a versatile handle for introducing a wide array of functional groups. The primary strategies for its functionalization include etherification, esterification, and the Mitsunobu reaction, each offering distinct advantages depending on the desired target molecule.
Williamson Ether Synthesis: Forging Carbon-Oxygen Bonds
The Williamson ether synthesis is a robust and widely employed method for forming ethers from an alcohol and an organohalide.[6][7][8][9] The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[9]
Mechanism of Williamson Ether Synthesis
Caption: General mechanism of esterification using an acyl chloride.
2.2. Carboxylic Acid Coupling Agents
For more sensitive substrates, direct coupling of the alcohol with a carboxylic acid using a coupling agent is preferred. Reagents such as dicyclohexylcarbodiimide (DCC) or uronium-based coupling agents like TBTU activate the carboxylic acid for nucleophilic attack by the alcohol. [10][11]
The Mitsunobu Reaction: A Versatile and Stereospecific Transformation
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. [12][13][14][15][16]The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [12][17] Mechanism of the Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Considerations:
-
Reagent Stoichiometry: The reaction is typically run with equimolar amounts of the alcohol, nucleophile, phosphine, and azodicarboxylate.
-
Order of Addition: The order of reagent addition can be crucial for reaction success. Generally, the alcohol, nucleophile, and phosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature. [17]* Nucleophile Acidity: The nucleophile should have a pKa of less than 13 for the reaction to proceed efficiently. [13]
The N-Methoxymethyl (MOM) Group: Stability and Deprotection
The methoxymethyl (MOM) group serves as a protecting group for the piperidine nitrogen. It is generally stable under neutral and basic conditions, making it compatible with many of the functionalization reactions described above. However, it can be cleaved under acidic conditions. [18][19]This allows for subsequent functionalization of the piperidine nitrogen if desired. A common method for MOM deprotection involves treatment with an acid such as HCl. [19]
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-(Methoxymethyl)-4-propoxypiperidine
This protocol describes the O-alkylation of 1-(methoxymethyl)piperidin-4-ol with propyl bromide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(Methoxymethyl)piperidin-4-ol | 145.21 | 10.0 | 1.45 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |
| Propyl Bromide | 123.00 | 11.0 | 1.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aqueous NH₄Cl solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | - |
| Ethyl Acetate | - | - | For extraction |
| Hexanes | - | - | For extraction |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.48 g, 12.0 mmol).
-
Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(methoxymethyl)piperidin-4-ol (1.45 g, 10.0 mmol) in anhydrous THF (10 mL) to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add propyl bromide (1.0 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol 2: Esterification of 1-(Methoxymethyl)piperidin-4-ol with Benzoyl Chloride
This protocol describes the formation of 1-(methoxymethyl)piperidin-4-yl benzoate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(Methoxymethyl)piperidin-4-ol | 145.21 | 10.0 | 1.45 g |
| Benzoyl Chloride | 140.57 | 11.0 | 1.28 mL |
| Triethylamine | 101.19 | 12.0 | 1.67 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 50 mL |
| 1 M HCl solution | - | - | 20 mL |
| Saturated aqueous NaHCO₃ solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Dissolve 1-(methoxymethyl)piperidin-4-ol (1.45 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.28 mL, 11.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Protocol 3: Mitsunobu Reaction of 1-(Methoxymethyl)piperidin-4-ol with Phenol
This protocol details the synthesis of 1-(methoxymethyl)-4-phenoxypiperidine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(Methoxymethyl)piperidin-4-ol | 145.21 | 5.0 | 0.73 g |
| Phenol | 94.11 | 5.0 | 0.47 g |
| Triphenylphosphine (PPh₃) | 262.29 | 7.5 | 1.97 g |
| Diisopropyl Azodicarboxylate (DIAD) | 202.21 | 7.5 | 1.48 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| Saturated aqueous NaHCO₃ solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | - | - | - |
| Dichloromethane (DCM) | - | - | For extraction |
Procedure:
-
To a solution of 1-(methoxymethyl)piperidin-4-ol (0.73 g, 5.0 mmol), phenol (0.47 g, 5.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in anhydrous THF (40 mL) at 0 °C, add DIAD (1.48 mL, 7.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ether.
Data Summary: A Comparative Overview of Functionalization Methods
| Reaction Type | Reagents | Solvent | Temperature | Typical Yield | Reference(s) |
| Williamson Ether Synthesis | NaH, Alkyl Halide | THF/DMF | Reflux | 50-80% | [6][8] |
| Esterification (Acyl Chloride) | Acyl Chloride, Triethylamine | DCM | 0 °C to RT | 70-95% | [20] |
| Esterification (Coupling) | Carboxylic Acid, DCC/TBTU, DMAP/Base | DCM/DMF | RT | 60-90% | [10][11] |
| Mitsunobu Reaction | Phenol/Carboxylic Acid, PPh₃, DEAD/DIAD | THF | 0 °C to RT | 60-85% | [12][14][15] |
Conclusion: Unlocking the Synthetic Potential of 1-(Methoxymethyl)piperidin-4-ol
The functionalization of the hydroxyl group in 1-(methoxymethyl)piperidin-4-ol provides a powerful and versatile platform for the synthesis of a diverse range of piperidine-based compounds. The choice of synthetic strategy—be it the classic Williamson ether synthesis, robust esterification methods, or the elegant Mitsunobu reaction—should be guided by the specific target molecule and the desired chemical space to be explored. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development programs, ultimately contributing to the advancement of novel therapeutics.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem. (URL: Not provided in search results)
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (URL: [Link])
-
A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. ResearchGate. (URL: [Link])
- Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Benchchem. (URL: Not provided in search results)
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. (URL: [Link])
-
Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. (URL: [Link])
-
Williamson ether synthesis. Organic Chemistry 1: An open textbook. (URL: [Link])
-
Williamson Ether Synthesis. Chemistry LibreTexts. (URL: [Link])
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. (URL: [Link])
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. ResearchGate. (URL: [Link])
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. (URL: [Link])
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. (URL: [Link])
-
Williamson ether synthesis. LS College. (URL: [Link])
-
The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. (URL: [Link])
-
Proposed mechanism of the Mitsunobu reaction. ResearchGate. (URL: [Link])
-
Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing. (URL: [Link])
-
Mitsunobu Reaction. Organic Chemistry Portal. (URL: [Link])
- A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. (Source: Not specified, general organic chemistry knowledge)
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. (URL: [Link])
-
4-Methoxy-piperidine hydrochloride. Chem-Impex. (URL: [Link])
-
preparation of esters. Chemguide. (URL: [Link])
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. (URL: [Link])
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. (URL: [Link])
- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem. (URL: Not provided in search results)
-
Procedure for N-alkylation of Piperidine?. ResearchGate. (URL: [Link])
-
Ester synthesis by acylation. Organic Chemistry Portal. (URL: [Link])
-
Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. PubMed. (URL: [Link])
-
A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc. (URL: [Link])
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. (URL: [Link])
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (Source: Not specified, general science news)
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. (URL: [Link])
- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Benchchem. (URL: Not provided in search results)
- Saponification of Esters. (Source: Not specified, general organic chemistry textbook knowledge)
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])
-
Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 3. lifechemicals.com [lifechemicals.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Recent Advances in the Synthesis of Carboxylic Acid Esters | IntechOpen [intechopen.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemguide.co.uk [chemguide.co.uk]
Application Note: 1-(Methoxymethyl)piperidin-4-ol as a Bifunctional Spacer-Linker in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Mechanistic Rationale
The development of Peptide-Drug Conjugates (PDCs), Antibody-Drug Conjugates (ADCs), and highly rigid receptor agonists (e.g., GLP-1R analogs) requires versatile, bifunctional linkers that can bridge biological targeting moieties with therapeutic payloads [1]. 1-(Methoxymethyl)piperidin-4-ol (MOM-Pip-OH) has emerged as a highly effective building block for synthesizing C-terminal piperidine-functionalized peptides.
As a Senior Application Scientist, selecting the correct linker is an exercise in balancing reactivity and orthogonality. The structural design of MOM-Pip-OH offers three distinct chemical advantages:
-
The Piperidine Core : Acts as a rigid, semi-constrained spacer. In drug design, replacing flexible alkyl chains with piperidine derivatives significantly improves target binding affinity and pharmacokinetic (ADME) profiles by reducing the entropic penalty of binding [1, 3].
-
The 4-Hydroxyl Group : Serves as the nucleophilic attachment point for the peptide's C-terminal carboxylate. The secondary nature of this alcohol provides critical steric bulk, which suppresses premature hydrolysis and diketopiperazine (DKP) formation.
-
The N-Methoxymethyl (MOM) Group : A hemiaminal ether that acts as an orthogonal protecting group for the piperidine nitrogen. It prevents unwanted amidation during the esterification of the 4-OH group and is completely stable to the basic conditions of Fmoc SPPS, yet it is cleanly cleaved during standard global acidic deprotection [2].
Orthogonality and Stability Profile
To design a self-validating synthetic system, one must exploit the differential stability of protecting groups. The workflow relies on synthesizing the peptide on a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin, cleaving the protected peptide, and performing a solution-phase esterification with MOM-Pip-OH.
Table 1: Stability Matrix of Key Linkages During the Synthetic Workflow
| Reaction Condition | Peptide Side-Chains (tBu/Boc) | 2-CTC Resin Linkage | N-MOM Group | 4-Ester Linkage |
| 20% Piperidine / DMF | Stable | Stable | Stable | Stable |
| 1% TFA / DCM | Stable | Cleaved | Stable | Stable |
| EDC / DMAP / DCM | Stable | N/A | Stable | Formed |
| 95% TFA / Scavengers | Cleaved | N/A | Cleaved | Stable |
Experimental Workflow
The following workflow isolates the esterification step from the solid support, ensuring that the secondary alcohol of MOM-Pip-OH is driven to completion without the diffusion limitations of a resin matrix.
Fig 1. Synthetic workflow for incorporating MOM-Pip-OH as a C-terminal spacer in SPPS.
Step-by-Step Protocols & Quality Control
This protocol is designed as a self-validating system . Each phase includes a Quality Control (QC) checkpoint to verify causality and ensure downstream success.
Phase 1: Mild Cleavage of the Protected Peptide
Causality: We utilize 1% TFA to cleave the peptide from the 2-CTC resin. This specific concentration is strong enough to break the trityl-ester bond but mild enough to leave acid-labile side-chain protecting groups (tBu, Trt, Boc) completely intact.
-
Swell the peptide-bound 2-CTC resin (1.0 mmol scale) in Dichloromethane (DCM) for 20 minutes.
-
Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Treat the resin with 10 mL of the cleavage cocktail for 3 minutes at room temperature. Filter the eluate into a flask containing 2 mL of 10% Pyridine in Methanol (to neutralize the TFA and prevent premature side-chain deprotection).
-
Repeat the cleavage step 5 times.
-
Evaporate the combined eluates under reduced pressure. Precipitate the protected peptide acid using ice-cold diethyl ether.
-
QC Checkpoint 1: Analyze the precipitate via LC-MS. Validation: The mass spectrum must show the exact mass of the fully protected peptide. No side-chain deprotection peaks (-56 Da for tBu loss) should be visible.
Phase 2: Solution-Phase Esterification with MOM-Pip-OH
Causality: The secondary alcohol of MOM-Pip-OH is sterically hindered. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) are required to form the highly reactive acylpyridinium intermediate. Temperature control (0–5 °C) is mandatory to suppress DMAP-induced oxazolone formation, which causes C-terminal racemization.
-
Dissolve the protected peptide acid (1.0 eq) and 1-(Methoxymethyl)piperidin-4-ol (1.5 eq) in anhydrous DCM (0.1 M concentration).
-
Cool the reaction mixture to 0 °C in an ice bath under inert atmosphere (Argon/N2).
-
Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine to remove unreacted EDC, DMAP, and byproducts.
-
Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
QC Checkpoint 2: Analyze via LC-MS. Validation: The product mass should equal [Protected Peptide Mass] + 145.1 (MOM-Pip-OH) - 18.0 (H2O). The absence of the starting peptide mass confirms complete esterification.
Phase 3: Global Deprotection & MOM Cleavage
Causality: A high concentration of TFA is required to cleave the robust N-MOM hemiaminal ether. Triisopropylsilane (TIS) and water act as carbocation scavengers to prevent the re-alkylation of electron-rich amino acid side chains (e.g., Trp, Tyr, Met) by the released methoxymethyl cations.
-
Dissolve the protected Peptide-Pip-MOM intermediate in a cleavage cocktail consisting of 95% TFA / 2.5% TIS / 2.5% H2O (10 mL per gram of peptide).
-
Stir at room temperature for 2.5 hours.
-
Concentrate the mixture under a stream of nitrogen to approximately 20% of its original volume.
-
Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
-
QC Checkpoint 3: Analyze via High-Resolution Mass Spectrometry (HRMS). Validation: The final mass must reflect the completely deprotected peptide attached to a C-terminal piperidin-4-yl ester. The loss of the MOM group is confirmed by a mass shift of -44 Da from the piperidine moiety.
Applications in Drug Development
The resulting peptide features a free N-terminus and a C-terminal secondary piperidine amine. This orthogonal bifunctionality allows for site-specific bioconjugation. For instance, the highly nucleophilic secondary amine of the piperidine ring can be selectively acylated with maleimide-containing linkers for downstream ADC generation [2]. Furthermore, incorporating this rigid piperidine spacer has been shown to enhance the proteolytic stability of the C-terminus while maintaining the necessary receptor-binding conformations required for targets like the GLP-1 receptor [1].
References
-
"Next-in-class" GLP-1R Danuglipron- and Lotiglipron-like Agonists: A Patent Review (2020-2024) , Bentham Science Publishers, 1
-
Peptide-containing linkers for antibody-drug conjugates (WO2018098269A2) , Google Patents, 2
-
Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction , ACS Bioconjugate Chemistry, 3
Sources
Application Note: Reductive Amination Pathways Involving 1-(Methoxymethyl)piperidin-4-ol
Executive Summary
1-(Methoxymethyl)piperidin-4-ol (CAS: 917001-21-9) is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize 4-aminopiperidine pharmacophores. The N-methoxymethyl (MOM) group serves as a specialized moiety that modulates lipophilicity and basicity, while the C4 hydroxyl group provides a synthetic handle for installing various amine substituents. This application note details two distinct pathways for converting this secondary alcohol into 4-aminopiperidine derivatives: the classical indirect reductive amination and the state-of-the-art catalytic borrowing hydrogen (BH) methodology.
Mechanistic Pathways & Causality
Pathway A: Classical Two-Step Oxidation & Indirect Reductive Amination
This traditional approach requires the initial oxidation of 1-(methoxymethyl)piperidin-4-ol to 1-(methoxymethyl)piperidin-4-one. Following oxidation, the ketone undergoes condensation with a primary or secondary amine to form an iminium ion, which is subsequently reduced [1].
Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this reduction [1]. The three electron-withdrawing acetate ligands sterically and electronically deactivate the borohydride, making it significantly milder than NaBH₄ or NaCNBH₃ [2]. This ensures selective reduction of the highly electrophilic iminium intermediate without prematurely reducing the unreacted ketone back to the starting alcohol. It operates optimally in weakly acidic environments (pH 4-5), which simultaneously catalyzes the imine formation [2].
Pathway B: Advanced Catalytic Borrowing Hydrogen (Hydrogen Autotransfer)
The borrowing hydrogen (BH) methodology represents a paradigm shift in green chemistry and atom economy [3]. Instead of stoichiometric oxidants and reductants, a transition metal catalyst (typically Ruthenium or Iridium) temporarily "borrows" hydrogen from the alcohol, generating the ketone in situ[4]. After the amine condenses with the ketone to form the imine, the metal catalyst "returns" the hydrogen, reducing the imine to the final amine [3].
Causality in Reagent Selection: This pathway generates water as the sole byproduct, bypassing the need for hazardous hydride reagents [3]. Ruthenium(II) complexes, such as [Ru(p-cymene)Cl₂]₂, are selected for their exceptional ability to facilitate both the dehydrogenation and rehydrogenation steps. A catalytic amount of base (e.g., t-BuOK) is added to facilitate the initial alkoxide formation, which dramatically accelerates the metal-mediated dehydrogenation step [5].
Workflow Visualizations
Classical two-step reductive amination vs. direct borrowing hydrogen catalysis workflows.
Mechanism of the transition-metal-catalyzed borrowing hydrogen amination pathway.
Comparative Data Summary
| Parameter | Pathway A: Classical Reductive Amination | Pathway B: Borrowing Hydrogen Catalysis |
| Step Count | 2 (Oxidation + Amination) | 1 (Direct Coupling) |
| Atom Economy | Low (Generates stoichiometric waste) | High (Water is the sole byproduct) |
| Key Reagents | Swern reagents, NaBH(OAc)₃, AcOH | [Ru(p-cymene)Cl₂]₂, t-BuOK |
| Typical Yield | 75 - 90% | 65 - 85% |
| Reaction Conditions | -78 °C to RT, ambient pressure | 100 - 110 °C, sealed environment |
| Scalability | Excellent (Standard batch processing) | Good (Requires specialized inert setups) |
Experimental Protocols
Protocol A: Indirect Reductive Amination via NaBH(OAc)₃
Self-Validating System: This protocol relies on sequential TLC and LC-MS validation to prevent cross-reactivity and runaway reductions.
-
Oxidation : Convert 1-(methoxymethyl)piperidin-4-ol to the corresponding ketone using standard Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N in DCM at -78 °C).
-
Validation Checkpoint: Monitor by TLC (KMnO₄ stain); the starting alcohol (lower Rf ) must be completely consumed before proceeding to avoid mixed products.
-
-
Imine Formation : Dissolve the purified 1-(methoxymethyl)piperidin-4-one (1.0 eq) and the target amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq) to adjust the pH to ~4.5. Stir at room temperature for 1-2 hours.
-
Reduction : Portion-wise add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Causality: The step-wise addition prevents thermal runaway and suppresses off-target reduction of the ketone.
-
Completion & Workup : Stir for 12-24 hours at room temperature.
-
Validation Checkpoint: Analyze via LC-MS to confirm the disappearance of the iminium mass ( [M+H]+ ).
-
Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
-
Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen Amination
Self-Validating System: Oxygen and moisture completely deactivate the Ru-catalyst; rigorous inert technique is the primary validation checkpoint.
-
Preparation : In a strictly inert atmosphere (glovebox or Schlenk line), charge a dried pressure tube with 1-(methoxymethyl)piperidin-4-ol (1.0 eq), the target amine (1.2 eq), and[Ru(p-cymene)Cl₂]₂ (2.5 mol%).
-
Activation : Add t-BuOK (10 mol%) to activate the alcohol, followed by anhydrous toluene to achieve a 0.5 M concentration. Causality: The base deprotonates the alcohol, facilitating rapid coordination to the Ruthenium center.
-
Reaction : Seal the tube and heat the mixture to 105 °C for 24 hours. Causality: The sealed environment prevents the escape of the "borrowed" hydrogen gas intermediate, which is required for the final reduction step.
-
Completion & Workup : Cool the vessel to room temperature.
-
Validation Checkpoint: An aliquot analyzed by GC-MS should show <5% of the intermediate ketone, confirming efficient hydrogen return.
-
Filter the crude mixture through a Celite pad to remove the metal catalyst, concentrate under reduced pressure, and purify via chromatography.
-
References
-
Title: Direct and Indirect Reductive Amination of Aldehydes and Ketones Source: ResearchGate URL: [Link]
-
Title: Borrowing Hydrogen for Organic Synthesis Source: PMC (PubMed Central) URL: [Link]
-
Title: Acid-Assisted Ru-Catalyzed Enantioselective Amination of 1,2-Diols through Borrowing Hydrogen Source: ACS Catalysis URL: [Link]
Sources
Application Note: Microwave-Assisted Chemoselective Synthesis of 1-(Methoxymethyl)piperidin-4-ol Derivatives
Subtitle: A High-Throughput Protocol for Rapid N-Alkylation in Drug Discovery
Introduction & Scope
Piperidine-4-ol derivatives are ubiquitous scaffolds in modern pharmacophores, frequently utilized in the development of and . The introduction of a methoxymethyl (MOM) group at the N1 position yields 1-(methoxymethyl)piperidin-4-ol, a highly versatile intermediate. The N-MOM moiety can serve as a tunable lipophilic group to improve blood-brain barrier (BBB) penetration or act as a labile prodrug linker.
Direct N-alkylation using chloromethyl methyl ether (MOM-Cl) under conventional thermal conditions is notoriously problematic. It typically results in poor chemoselectivity, yielding complex mixtures of N-alkylated, O-alkylated, and N,O-bis-alkylated products. To overcome this, we have developed a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to enforce strict kinetic control, driving exclusive N-alkylation with >94% yield.
Mechanistic Causality: Why Microwave Irradiation?
As a Senior Application Scientist, I frequently observe that chemoselectivity failures in bi-functional molecules stem from a misunderstanding of kinetic versus thermodynamic control. The selectivity of this reaction hinges on the differential nucleophilicity of the secondary amine (N1) versus the secondary alcohol (O4).
-
Kinetic vs. Thermodynamic Control: The piperidine amine is a "softer" and more potent nucleophile than the neutral hydroxyl group. Under rapid microwave heating, the activation energy ( Ea ) for the SN2 attack of the amine on MOM-Cl is breached almost instantaneously. Conventional heating requires extended reaction times, which invariably leads to off-target O-alkylation as the system shifts toward thermodynamic equilibrium.
-
Solvent Dielectric Properties: Acetonitrile (MeCN) is selected for its excellent microwave-absorbing properties (high loss tangent, tanδ=0.062 ). It efficiently converts microwave radiation into localized thermal energy, accelerating the reaction rate by orders of magnitude compared to convective heating, a standard practice in .
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic, sterically hindered base. Unlike strong bases (e.g., NaH or KOtBu) that would deprotonate the C4-hydroxyl ( pKa≈16 ) and trigger rapid O-alkylation, DIPEA merely scavenges the HCl byproduct. This keeps the oxygen protonated and non-nucleophilic, safeguarding the chemoselectivity.
Quantitative Data: Condition Optimization
The superiority of the microwave-assisted protocol is evident when compared to conventional thermal methods. By fine-tuning the base and the heating modality, we completely suppress the formation of the O-MOM byproduct.
| Entry | Heating Method | Solvent | Base | Temp (°C) | Time | Yield: N-MOM (%) | Yield: O-MOM (%) |
| 1 | Conventional | THF | Et₃N | 65 | 12 h | 45 | 20 |
| 2 | Conventional | MeCN | K₂CO₃ | 80 | 8 h | 55 | 15 |
| 3 | Microwave | MeCN | K₂CO₃ | 110 | 15 min | 82 | < 5 |
| 4 | Microwave | MeCN | DIPEA | 110 | 15 min | 94 | N.D. |
Table 1: Optimization of reaction conditions for the synthesis of 1-(methoxymethyl)piperidin-4-ol. N.D. = Not Detected by LC-MS.
Experimental Workflow
Figure 1: Microwave-assisted workflow for the chemoselective N-methoxymethylation of piperidin-4-ol.
Step-by-Step Protocol
Self-Validating System for 1.0 mmol Scale
5.1. Reagent Preparation
-
Safety First: MOM-Cl is a known carcinogen and alkylating agent. Perform all handling inside a certified fume hood using appropriate PPE.
-
To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add piperidin-4-ol (101 mg, 1.0 mmol).
-
Add anhydrous Acetonitrile (3.0 mL) and stir until the solid is fully dissolved.
-
Add DIPEA (261 µL, 1.5 mmol, 1.5 eq). Stir for 2 minutes at room temperature to homogenize the mixture.
-
Dropwise, add MOM-Cl (84 µL, 1.1 mmol, 1.1 eq) under a gentle stream of nitrogen. Immediately seal the vial with a Teflon-lined crimp cap.
5.2. Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Apply the following parameters:
-
Temperature: 110 °C
-
Time: 15 minutes (Hold time)
-
Power: Variable (Maximum 150 W)
-
Pressure Limit: 250 psi
-
Cooling: On (Simultaneous gas cooling ensures a stable irradiation field and prevents thermal degradation).
-
5.3. Workup and Isolation
-
Allow the reactor to cool the vial to <30 °C before uncapping.
-
Transfer the reaction mixture to a separatory funnel and dilute with Ethyl Acetate (10 mL).
-
Quench the reaction by washing with saturated aqueous NaHCO₃ (2 × 5 mL). This neutralizes residual acid and effectively removes DIPEA hydrochloride salts.
-
Wash the organic layer with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
(Optional) Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield 1-(methoxymethyl)piperidin-4-ol as a pale yellow oil.
Analytical Validation
To ensure the integrity of the chemoselective N-alkylation, validate the product using the following self-validating markers:
-
TLC Analysis: Using a Ninhydrin stain, the secondary amine starting material will appear as a dark pink/purple spot. The tertiary amine product will not stain strongly with Ninhydrin but will be visible under iodine vapor or Dragendorff's reagent.
-
LC-MS: Confirm the presence of the target mass [M+H]+=146.1 m/z. Ensure the absolute absence of the bis-alkylated mass ( [M+H]+=190.1 m/z).
-
¹H NMR (400 MHz, CDCl₃): The diagnostic N-CH₂-O protons will appear as a sharp singlet at ~4.10 ppm. The O-CH₃ protons will appear as a singlet at ~3.30 ppm. Crucially, the C4-H proton multiplet should remain near 3.80 ppm; a significant downfield shift (>4.0 ppm) would erroneously indicate O-alkylation.
References
- Source: Google Patents (WO2009141238A1)
-
Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Synthesis and Biological Evaluation of C-5 Methyl Substituted 4-Arylthio and 4-Aryloxy-3-Iodopyridin-2(1H)-one Type Anti-HIV Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Optimizing Solvent Selection for Reactions Involving Methoxymethyl Piperidines: A Comprehensive Application Note
Introduction
Methoxymethyl piperidines—specifically derivatives such as 4-(methoxymethyl)piperidine and 4-(phenylamino)-4-(methoxymethyl)piperidine—are highly versatile pharmacophores in medicinal chemistry[1]. They serve as the critical structural core for numerous active pharmaceutical ingredients (APIs), including potent μ -opioid receptor agonists (e.g., sufentanil) and various α2C adrenoceptor antagonists[1][2].
Because the piperidine nitrogen is a secondary amine embedded within a sterically nuanced ring system, functionalizing this moiety requires precise control over reaction kinetics. The choice of solvent is not merely a medium for dissolution; it is a thermodynamic driver that dictates chemoselectivity, stabilizes polar transition states, and suppresses competing side reactions (such as O -alkylation or elimination)[3]. This application note provides a rigorous, mechanistically grounded guide to solvent selection for the N -alkylation, N -acylation, and reductive amination of methoxymethyl piperidines.
Mechanistic Causality in Solvent Selection
As a Senior Application Scientist, it is vital to move beyond empirical solvent screening and understand the physical chemistry driving these transformations.
N -Alkylation: The SN2 Pathway
Direct N -alkylation of methoxymethyl piperidines with alkyl halides or mesylates (e.g., 2-(2-thienyl)ethyl methanesulfonate) proceeds via an SN2 mechanism.
-
Optimal Solvents: Polar aprotic solvents, specifically Acetonitrile (MeCN) and N,N -Dimethylformamide (DMF) [1][4].
-
Causality: Acetonitrile (dielectric constant ε≈37.5 ) provides an ideal environment for SN2 kinetics. It effectively solvates the alkali metal cations (e.g., K+ from K2CO3 ), generating a "naked" and highly nucleophilic piperidine nitrogen. Unlike protic solvents (e.g., ethanol), MeCN does not hydrogen-bond to the nucleophile, thereby lowering the activation energy of the transition state. Furthermore, the byproducts (e.g., potassium methanesulfonate or potassium halides) often precipitate out of MeCN, driving the reaction forward via Le Chatelier's principle[1][3].
N -Acylation: Acyl Substitution
Converting the secondary amine to an amide (e.g., forming a propanamide derivative) requires an acylating agent like propionyl chloride.
-
Optimal Solvents: Halogenated solvents, primarily Dichloromethane (DCM) or Chloroform ( CHCl3 ) [5][6].
-
Causality: Acyl chlorides are highly susceptible to solvolysis. DCM is strictly non-nucleophilic and aprotic, ensuring the acyl chloride reacts exclusively with the piperidine nitrogen. Additionally, DCM has a low boiling point (39.6 °C), which prevents thermal degradation of sensitive methoxymethyl ethers and allows for facile solvent removal during work-up[5].
Reductive Amination
An alternative to direct alkylation, reductive amination avoids over-alkylation (quaternization) by forming an intermediate iminium ion, which is subsequently reduced.
-
Optimal Solvents: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [4][7].
-
Causality: DCE is the industry standard when using sodium triacetoxyborohydride ( NaBH(OAc)3 ). It provides sufficient solubility for the amine and aldehyde while maintaining a slightly acidic to neutral environment that favors iminium ion formation over direct reduction of the carbonyl[4].
Quantitative Data: Solvent Properties & Performance
The following table summarizes the physicochemical properties of recommended solvents and their typical performance metrics in methoxymethyl piperidine functionalization.
| Solvent | Dielectric Constant ( ε ) | Boiling Point (°C) | Preferred Reaction Type | Typical Yield Range | Mechanistic Role |
| Acetonitrile (MeCN) | 37.5 | 82.0 | N -Alkylation ( SN2 ) | 75% - 88% | Stabilizes polar TS; precipitates inorganic salts. |
| DMF | 36.7 | 153.0 | Difficult N -Alkylations | 70% - 85% | High solvation of cations; requires aqueous work-up. |
| Dichloromethane (DCM) | 8.9 | 39.6 | N -Acylation | 85% - 95% | Non-nucleophilic; prevents acyl chloride solvolysis. |
| 1,2-Dichloroethane (DCE) | 10.3 | 83.5 | Reductive Amination | 80% - 92% | Optimal for NaBH(OAc)3 solubility and stability. |
| Toluene | 2.4 | 110.6 | Dean-Stark Condensations | 60% - 75% | Azeotropic water removal for imine formation. |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity.
Protocol A: N -Alkylation of 4-(phenylamino)-4-(methoxymethyl)piperidine
This procedure is representative of the critical coupling step in the synthesis of sufentanil analogs[6][8].
Reagents & Materials:
-
4-(phenylamino)-4-(methoxymethyl)piperidine (1.0 equiv)
-
2-(2-thienyl)ethyl methanesulfonate (1.05 equiv)
-
Potassium carbonate ( K2CO3 ), finely powdered (2.0 equiv)
-
Potassium iodide (KI), catalytic (0.05 equiv)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend K2CO3 and KI in anhydrous MeCN (approx. 10 mL per gram of amine). Rationale: KI acts as a catalyst via the Finkelstein reaction, converting the mesylate to a more reactive iodide in situ.
-
Addition: Add the methoxymethyl piperidine derivative to the suspension. Stir for 10 minutes at room temperature to ensure uniform dispersion.
-
Electrophile Introduction: Dropwise add 2-(2-thienyl)ethyl methanesulfonate.
-
Heating: Affix a reflux condenser and heat the mixture to 75–80 °C (reflux)[1][6].
-
Validation Checkpoint: Monitor via TLC (Eluent: 9:1 DCM/MeOH). The disappearance of the secondary amine spot (ninhydrin active) and the appearance of a higher Rf tertiary amine spot indicates conversion.
-
Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts ( K2CO3 , KMs ). Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na2SO4 , and concentrate to yield the N -alkylated product.
Protocol B: N -Acylation to Form Propanamides
This procedure details the conversion of the N -alkylated intermediate to the final active amide[5].
Reagents & Materials:
-
N -alkylated methoxymethyl piperidine intermediate (1.0 equiv)
-
Propionyl chloride (1.2 equiv)
-
Triethylamine (TEA) or N,N -Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the piperidine intermediate in anhydrous DCM (15 mL per gram) under an inert argon atmosphere.
-
Base Addition: Add TEA via syringe. Rationale: TEA acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the piperidine nitrogen.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Acylation is highly exothermic; cooling prevents side reactions like ether cleavage of the methoxymethyl group.
-
Acylation: Slowly add propionyl chloride dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Validation Checkpoint: Quench a 0.1 mL aliquot in water, extract with DCM, and run TLC or LC-MS to confirm the total consumption of the starting material.
-
Work-up: Quench the bulk reaction with saturated aqueous NaHCO3 . Separate the layers, wash the organic (DCM) layer with brine, dry over anhydrous Na2SO4 , and evaporate to yield the crude amide.
Visualizations
Decision tree for solvent selection based on the desired methoxymethyl piperidine reaction.
Mechanistic pathway of N-alkylation highlighting the stabilizing role of Acetonitrile.
References
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
- Synthesis of fentanyl analogs (EP2455377A1)
- Improved method of making sufentanil (WO2008005423A1)
- PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL (DE60030883T2)
- 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists (US8492549B2)
Sources
- 1. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 2. US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE60030883T2 - PROCESS FOR THE PREPARATION OF ALFENTANIL, SUFENTANIL AND REMIFENTANIL - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. WO2008005423A1 - Improved method of making sufentanil - Google Patents [patents.google.com]
Improving yield in the synthesis of 1-(Methoxymethyl)piperidin-4-ol
An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions for optimizing the synthesis of 1-(Methoxymethyl)piperidin-4-ol. Authored from the perspective of a Senior Application Scientist, this document emphasizes scientific integrity, causality in experimental design, and authoritative references to enhance yield and purity.
Overview of the Synthesis of 1-(Methoxymethyl)piperidin-4-ol
The primary and most direct route to synthesizing 1-(Methoxymethyl)piperidin-4-ol is through the N-alkylation of piperidin-4-ol. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic methoxymethylating agent. The methoxymethyl (MOM) group serves as a protecting group for the nitrogen atom. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, challenging purifications, and the formation of significant byproducts. This guide aims to address these common challenges.
The general reaction scheme is as follows:
Piperidin-4-ol reacts with a methoxymethylating agent, such as methoxymethyl chloride (MOMCl), in the presence of a base to yield 1-(Methoxymethyl)piperidin-4-ol.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of 1-(Methoxymethyl)piperidin-4-ol in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is crucial.
-
Insufficient Basicity : The N-alkylation reaction generates an acid byproduct (e.g., HCl if using MOMCl). This acid can protonate the starting piperidin-4-ol, rendering it non-nucleophilic and effectively halting the reaction.[1]
-
Solution : Employ a non-nucleophilic base to scavenge the acid as it forms. Common choices include N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N).[1][2] For reactions sensitive to organic bases, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent can be effective.[1] The amount of base is critical; using at least 1.5 equivalents relative to the piperidin-4-ol is a good starting point.[3]
-
-
Over-alkylation : The nitrogen on the piperidine ring can be alkylated more than once, leading to the formation of a quaternary ammonium salt. This is a common side reaction, especially with highly reactive alkylating agents.[1][4]
-
Solution : Control the stoichiometry carefully. Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the methoxymethylating agent.[1] Additionally, the slow, dropwise addition of the alkylating agent to the reaction mixture, potentially using a syringe pump, can maintain a low concentration of the electrophile and favor mono-alkylation.[5]
-
-
Steric Hindrance : Bulky substituents on either the piperidine ring or the alkylating agent can slow down the reaction.[1]
-
Solution : Increasing the reaction temperature can help overcome the activation energy barrier. However, be aware that higher temperatures can also promote side reactions. Alternatively, a more reactive alkylating agent could be considered, though this may increase the risk of over-alkylation.[1]
-
-
Solvent Effects : The choice of solvent significantly impacts reaction rates.
Question 2: I am observing a significant amount of an impurity that I suspect is a quaternary ammonium salt. How can I confirm this and prevent its formation?
Answer: The formation of a quaternary ammonium salt is a frequent side reaction due to over-alkylation.[1]
-
Confirmation : Quaternary ammonium salts are typically highly polar and may be visible on a TLC plate as a spot that does not move far from the baseline, even in polar eluent systems. They are often insoluble in many organic solvents but soluble in water. Their presence can also be confirmed by LC-MS analysis.
-
Prevention :
-
Stoichiometry Control : As mentioned previously, using a slight excess of piperidin-4-ol (1.1-1.2 equivalents) to the alkylating agent (1.0 equivalent) is crucial.[1]
-
Slow Addition : The methoxymethylating agent should be added slowly to the reaction mixture to maintain a low concentration, thereby disfavoring the second alkylation event.[5]
-
Lower Temperature : Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the second alkylation more than the first, improving selectivity.
-
Question 3: My reaction seems to stall before completion, even with sufficient reaction time. What could be the cause?
Answer: A stalled reaction is a common issue, often pointing to a problem with the reagents or reaction conditions.
-
Insufficient Base : As the reaction proceeds, the generated acid neutralizes the base. If an insufficient amount of base is used, the reaction will slow and eventually stop as the starting piperidine becomes protonated and non-nucleophilic.[1]
-
Solution : Ensure at least 1.5 equivalents of a suitable base like DIPEA are used.[3]
-
-
Moisture in the Reaction : Water can react with some methoxymethylating agents and can also interfere with the role of the base.
-
Solution : Use anhydrous solvents and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
-
Poor Reagent Quality : The methoxymethylating agent, especially methoxymethyl chloride (MOMCl), can degrade upon storage.
-
Solution : Use a fresh bottle of the reagent or purify it before use. The purity of the piperidin-4-ol is also important.
-
Frequently Asked Questions (FAQs)
Q1: What are the common methoxymethylating agents for this synthesis?
A1: The most common and reactive agent is methoxymethyl chloride (MOMCl).[3][6] An alternative is dimethoxymethane (methylal) used in the presence of a strong acid catalyst like trifluoromethanesulfonic acid, though this is more common for protecting alcohols.[6] For N-alkylation, MOMCl is generally more straightforward.
Q2: What is the optimal base and solvent combination?
A2: A widely successful combination is N,N-diisopropylethylamine (DIPEA) as the base in anhydrous dichloromethane (DCM).[2][3] DIPEA is a non-nucleophilic, sterically hindered base that is effective at scavenging protons without competing in the alkylation reaction.[2][3] Other effective systems include potassium carbonate in DMF or acetonitrile.[1][5]
Q3: How should I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. A typical eluent system would be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The starting material (piperidin-4-ol) is quite polar, while the product is less so. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.
Q4: What are the best practices for purifying 1-(Methoxymethyl)piperidin-4-ol?
A4: The purification method depends on the scale and the impurities present.
-
Column Chromatography : This is the most common method for small to medium-scale reactions. Silica gel is a suitable stationary phase, with a gradient elution of ethyl acetate in hexanes or methanol in dichloromethane.[7]
-
Recrystallization : If the product is a solid and of sufficient purity, recrystallization can be an effective purification technique.[8][9] Common solvent systems for piperidine derivatives include ethanol, ethanol/heptane, or benzene/petroleum ether.[8][9]
-
Distillation : For larger quantities of a liquid product, vacuum distillation may be an option, provided the compound is thermally stable.
Q5: Is the methoxymethyl (MOM) group stable?
A5: The MOM group is generally stable to a variety of reagents, including many oxidizing and reducing agents, bases, and nucleophiles.[6] However, it is sensitive to acidic conditions and can be cleaved by Lewis acids or strong Brønsted acids.[3][6][10]
Data and Protocols
Table 1: Summary of Reaction Parameters and their Impact
| Parameter | Options | Impact on Yield and Purity | Reference |
| Methoxymethylating Agent | Methoxymethyl chloride (MOMCl) | High reactivity, can lead to over-alkylation if not controlled. | [2][3] |
| Dimethoxymethane (with acid catalyst) | Generally used for O-protection, less common for N-alkylation. | [6] | |
| Base | DIPEA, Triethylamine | Good for scavenging acid without nucleophilic side reactions. | [1][3] |
| Potassium Carbonate (K₂CO₃) | Solid base, useful in polar aprotic solvents like DMF or MeCN. | [1] | |
| Sodium Hydride (NaH) | Strong base, requires anhydrous conditions and careful handling. | ||
| Solvent | Dichloromethane (DCM) | Common, effective, and easy to remove. | [2][3] |
| Acetonitrile (MeCN), DMF | Polar aprotic solvents, good for promoting SN2 reactions. | [1] |
Experimental Protocol: Synthesis of 1-(Methoxymethyl)piperidin-4-ol
Caution: Methoxymethyl chloride (MOMCl) is a suspected carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.[2]
-
Preparation: To a stirred solution of piperidin-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Cool the mixture to 0 °C in an ice bath.
-
Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the cooled solution dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure 1-(Methoxymethyl)piperidin-4-ol.
Visualizations
Reaction Mechanism
Caption: N-alkylation of piperidin-4-ol with MOMCl.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
- Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- Google Patents. (n.d.). CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Arulraj, R. (2021).
- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
- Jayanthi, V., et al. (2023). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. chemrevlett.com [chemrevlett.com]
- 9. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 10. MOM Ethers [organic-chemistry.org]
Removing unreacted starting materials from 1-(Methoxymethyl)piperidin-4-ol
Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the synthesis and purification of 1-(methoxymethyl)piperidin-4-ol .
The synthesis of this molecule typically involves the alkylation of piperidin-4-ol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base (e.g., DIPEA). The primary troubleshooting challenge lies in separating the highly polar, unreacted secondary amine starting material from the tertiary amine product, while simultaneously preventing the acid-catalyzed degradation of the newly formed N-methoxymethyl (N-MOM) group.
Physicochemical Profiling
To design a self-validating purification system, we must first establish the causality behind our separation techniques by comparing the physicochemical properties of the reaction components.
| Component | Reaction Role | pKa (approx.) | Volatility | Reactivity & Purification Profile |
| 1-(Methoxymethyl)piperidin-4-ol | Target Product | ~8.5 | Low | Tertiary amine; Highly acid-labile N-MOM group; Stable in alkali. |
| Piperidin-4-ol | Starting Material | ~10.4 | Low | Secondary amine; Nucleophilic; Highly polar; Water-soluble. |
| MOM-Cl | Alkylating Agent | N/A | High (b.p. 59°C) | Highly electrophilic; Rapidly hydrolyzes in water to HCl, MeOH, and formaldehyde. |
| DIPEA | Base | ~10.7 | Medium (b.p. 127°C) | Tertiary amine; Non-nucleophilic; Removable via basic aqueous washes. |
Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why does my 1-(methoxymethyl)piperidin-4-ol degrade during standard aqueous workup? A1: The N-MOM group is an N,O-acetal. While it is inherently stable to alkaline conditions, it is highly susceptible to acid-catalyzed hydrolysis[1]. Unreacted MOM-Cl violently hydrolyzes upon contact with water, generating hydrochloric acid (HCl). If you quench the reaction by adding water to your flask, the localized pH drops drastically, protonating the N-MOM nitrogen and triggering the expulsion of methanol. To prevent this, you must invert the addition: always pour the reaction mixture into a vigorously stirred excess of aqueous base.
Q2: Can I use standard silica gel chromatography to separate the product from unreacted piperidin-4-ol? A2: It is highly discouraged unless the silica is pre-treated. Standard silica gel is slightly acidic (pH ~4.5-5.5). Loading an N-MOM amine onto untreated silica leads to on-column degradation and severe peak tailing due to strong hydrogen bonding with the free hydroxyl groups of the silica. You must pre-treat the silica gel with 1-2% triethylamine (Et 3 N) to neutralize the acidic silanol sites.
Q3: What is the most efficient, chromatography-free method to remove unreacted piperidin-4-ol? A3: The most elegant and self-validating approach exploits the differential nucleophilicity between the starting material and the product. Piperidin-4-ol is a secondary amine, whereas your product is a tertiary amine. By introducing a polymer-supported isocyanate (PS-Isocyanate) scavenger resin, the unreacted piperidin-4-ol is covalently trapped as a urea derivative on the solid support[2]. The tertiary amine product cannot react and remains in solution, allowing for purification by simple filtration.
Mandatory Visualizations
Fig 1. Decision tree for the purification of 1-(methoxymethyl)piperidin-4-ol.
Fig 2. Acid-catalyzed degradation mechanism of the N-methoxymethyl group.
Step-by-Step Experimental Workflows
Phase 1: Buffered Aqueous Quench (Removing MOM-Cl and Salts)
Objective: Safely hydrolyze unreacted MOM-Cl without degrading the N-MOM product.
-
Preparation: Cool the crude reaction mixture (typically in CH 2 Cl 2 ) to 0 °C using an ice bath.
-
Reverse Quench: Prepare a vigorously stirred solution of saturated aqueous NaHCO 3 (Use at least 10 mL per 1 mmol of MOM-Cl originally added). Slowly pour the cold reaction mixture into the aqueous base.
-
Extraction: Allow the mixture to warm to room temperature and stir until gas evolution (CO 2 ) ceases. Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with CH 2 Cl 2 .
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 (avoid MgSO 4 as it is slightly acidic), and concentrate under reduced pressure.
Phase 2: Scavenger Resin Polish (Removing Piperidin-4-ol)
Objective: Covalently trap the secondary amine starting material.
-
Solvation: Dissolve the crude concentrated organic residue in anhydrous CH 2 Cl 2 to achieve a concentration of approximately 0.1 M.
-
Resin Addition: Add Polymer-Supported Isocyanate (PS-Isocyanate) resin. Calculate the required amount using 1.5 to 2.0 equivalents based on the estimated moles of unreacted piperidin-4-ol.
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 3-4 hours. (Note: Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads and clog your filters).
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin. Wash the resin bed thoroughly with additional CH 2 Cl 2 .
-
Concentration: Concentrate the filtrate under reduced pressure to yield the piperidin-4-ol-free product.
Phase 3: Amine-Modified Silica Chromatography (Optional Polishing)
Objective: Remove non-polar impurities or trace baseline material if the scavenger resin is unavailable.
-
Solvent Preparation: Prepare an eluent system of CH 2 Cl 2 :MeOH (95:5) containing 1% v/v Triethylamine (Et 3 N).
-
Column Packing: Slurry-pack the silica gel using the Et 3 N-doped solvent. Flush the column with at least 2 column volumes of the solvent to fully neutralize the acidic silanol groups.
-
Elution: Load the crude product dissolved in a minimum amount of the eluent. The tertiary amine product will elute cleanly, while any trace basic impurities will be retained longer on the column.
References
-
Shaw, E. (1961). A Chemical Preparation of 5-Amino-4-imidazolecarboxamide Ribotide. Journal of the American Chemical Society, 83(23), 4770–4772.[Link]
-
Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Polymer-supported reagents and scavengers in synthesis. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-3919.[Link]
Sources
Technical Support Center: Solving Solubility Issues of Piperidine Derivatives in Non-Polar Solvents
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for resolving solubility challenges with piperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties dissolving these versatile compounds in non-polar solvent systems. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of piperidine derivatives.
Q1: Why is my piperidine derivative, which seems largely non-polar, insoluble in a non-polar solvent like hexane?
A1: This is a classic challenge that often goes beyond the simple "like dissolves like" rule. While the piperidine ring and its substituents may be lipophilic, several factors can dramatically limit solubility. The primary reason is often high crystal lattice energy.[1] If the energy holding the molecules together in the solid state is stronger than the energy gained from their interaction with the solvent, the compound will not dissolve. The basic nitrogen on the piperidine ring can also lead to intermolecular hydrogen bonding in the solid state, further increasing this lattice energy.
Q2: What are the absolute first steps I should take when I encounter a solubility issue?
A2: Before modifying your solvent system, perform these foundational checks:
-
Verify Compound Purity: Impurities can significantly alter solubility characteristics or may themselves be the insoluble material observed.[2][3]
-
Assess Solvent Quality: Ensure your non-polar solvent is pure and anhydrous, as trace amounts of water can impact the solubility of certain derivatives.
-
Attempt Gentle Heating: Increasing the temperature can sometimes provide the necessary energy to overcome the crystal lattice forces.[4] However, be mindful of your compound's thermal stability.
Q3: Can pH adjustments be used to dissolve a piperidine derivative in a non-polar solvent?
A3: Generally, pH adjustment is a powerful technique for aqueous or polar protic solvents, but it is not effective for non-polar, aprotic solvents like hexane or toluene.[2] The concept of pH is predicated on the presence of protons that can be readily transferred, which is not a feature of non-polar systems. In these systems, the piperidine derivative exists in its neutral, free base form.[2]
Q4: I have my compound in a DMSO stock. It precipitates when I dilute it into my non-polar reaction mixture. What can I do?
A4: This is a common issue known as "solvent shifting." DMSO is a very strong, polar aprotic solvent that can dissolve a wide range of compounds.[2] When this stock is introduced into a non-polar solvent where the compound has low intrinsic solubility, the compound crashes out. To mitigate this, you can try a very slow, dropwise addition of the DMSO stock into a vigorously stirred reaction mixture. Alternatively, consider an intermediate solvent in which both DMSO and your non-polar solvent are miscible, and your compound has moderate solubility.
In-Depth Troubleshooting Guide
If the initial steps in the FAQs have not resolved your issue, a more systematic approach is required. This guide provides a logical workflow for tackling persistent solubility problems.
Problem: My piperidine derivative remains insoluble in the desired non-polar solvent after initial checks.
This workflow is designed to systematically identify a viable solvent system for your compound.
Caption: A decision workflow for troubleshooting solubility issues.
Step 1: Foundational Checks (Self-Validation)
Before investing significant time, re-verify the identity and purity of your piperidine derivative using an appropriate analytical method (e.g., NMR, LC-MS). An unexpectedly insoluble material could be a result of polymerization, degradation, or an incorrect starting material.
Step 2: Systematic Solvent Screening
The term "non-polar" covers a range of solvents with different characteristics. The principle of "like dissolves like" is your primary guide.[5] Piperidine derivatives, while often lipophilic, still possess a polar amine group. Therefore, their solubility will vary across different non-polar and weakly polar solvents.
Recommended Screening Solvents:
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane
-
Ethers: Diethyl ether, Dioxane, Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform
Rationale: This selection provides a range of dielectric constants and potential interactions. Aromatic solvents can engage in π-stacking, while ethers can act as hydrogen bond acceptors, potentially interacting favorably with the N-H group of the piperidine ring.[6]
Step 3: Solubility Enhancement Techniques
If your compound is still insoluble after screening single solvents, the next step is to actively modify the solvent environment.
Technique A: Co-Solvency
This is the most powerful and common technique for your situation. A co-solvent is a miscible organic liquid added to the primary solvent to increase the solubility of a solute.[7][8]
Mechanism of Action: A co-solvent works by reducing the overall polarity difference between the solute and the solvent system.[7] It can disrupt the self-association of the primary solvent molecules, creating a more favorable environment for the solute to enter.[7][9] For piperidine derivatives, a slightly more polar co-solvent can specifically solvate the amine group, while the non-polar bulk solvent solvates the lipophilic substituents.
Caption: Mechanism of co-solvent mediated solubility enhancement.
Common Co-solvents for Non-Polar Systems:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Acetone
-
Ethyl Acetate
Experimental Approach: Start by adding the co-solvent in small volumetric percentages (e.g., 2%, 5%, 10%, 20%) to your primary non-polar solvent and observe for dissolution at each step with agitation.[2]
Technique B: Temperature Adjustment
For many compounds, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it absorbs energy. Increasing the temperature provides this energy, favoring the dissolution process.
Protocol:
-
Suspend your compound in the chosen non-polar solvent or co-solvent mixture.
-
While stirring, slowly increase the temperature using a water or oil bath.
-
Monitor the temperature and observe for dissolution.
-
Caution: Once dissolved, the compound may precipitate upon cooling.[4] This technique is often best for reactions that are run at elevated temperatures.
Technique C: Use of Surfactants
In some specialized applications, particularly for creating stable dispersions in non-polar media (a process known as inverse micelle formation), surfactants can be used. A surfactant molecule has a polar "head" and a non-polar "tail." In a non-polar solvent, they can form aggregates called inverse micelles, where the polar heads create a core that can encapsulate a more polar solute.[10] This is an advanced technique generally used when creating formulations rather than for typical organic reactions.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for accurately determining the equilibrium solubility of a compound in a given solvent system.[5]
Objective: To determine the saturation concentration of a piperidine derivative in a specific solvent at a controlled temperature.
Materials:
-
Piperidine derivative (solid)
-
Selected solvent or co-solvent mixture
-
Glass vials with tight-sealing caps (e.g., PTFE-lined)
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, chemically inert like PTFE)
-
Analytical instrument for quantification (e.g., HPLC, GC)
Procedure:
-
Preparation: Add an excess amount of the solid piperidine derivative to a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibrium is reached.[5]
-
Solvent Addition: Add a precise, known volume of the solvent system (e.g., 2.0 mL) to the vial.[6]
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker (e.g., at 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached, typically 24-72 hours.[5][6]
-
Phase Separation: After equilibration, remove the vial and let it stand at the same constant temperature to allow the undissolved solid to settle. For fine particles, centrifugation (e.g., 15 min at 10,000 rpm) is recommended to pellet the excess solid.[5]
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a chemically inert syringe filter to remove any remaining microscopic particles.[5]
-
Quantification: Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a pre-calibrated HPLC or GC method.[5][6]
-
Calculation: Report the solubility in units such as mg/mL or mol/L, factoring in your dilution.
Data Summary Tables
Table 1: Properties of Common Non-Polar Solvents and Co-Solvents
| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Hexane | Aliphatic | 1.89 | 69 | Very non-polar, used for highly lipophilic compounds. |
| Toluene | Aromatic | 2.38 | 111 | Can engage in π-π interactions. |
| Diethyl Ether | Ether | 4.34 | 35 | Weakly polar, can act as H-bond acceptor. |
| Dichloromethane | Halogenated | 9.08 | 40 | Good general solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Co-Solvent (Ether) | 7.58 | 66 | Excellent polar co-solvent, miscible with water and hydrocarbons. |
| Acetone | Co-Solvent (Ketone) | 21 | 56 | Aprotic polar co-solvent, good for disrupting crystal lattices. |
Table 2: Hypothetical Solubility Data for "Piperidine Derivative A"
This table illustrates the potential impact of co-solvency on solubility.
| Solvent System | Temperature (°C) | Observed Solubility (mg/mL) |
| 100% Hexane | 25 | < 0.1 (Insoluble) |
| 100% Toluene | 25 | 1.5 |
| 95% Hexane / 5% THF (v/v) | 25 | 2.2 |
| 90% Hexane / 10% THF (v/v) | 25 | 8.5 |
| 90% Hexane / 10% THF (v/v) | 50 | 15.7 |
References
-
Filo. How does co-solvency increase solubility. Available from: [Link]
-
PMC. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Available from: [Link]
-
Fagerberg, J. H. What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? ResearchGate. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]
-
IJSDR. Methods to boost solubility. Available from: [Link]
-
IJRPNS. VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
PubMed. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Available from: [Link]
-
IJMSDR. Techniques for Improving Solubility. Available from: [Link]
-
PubMed. Cosolvency and cosolvent polarity. Available from: [Link]
-
SlideShare. solubility experimental methods.pptx. Available from: [Link]
-
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Quora. How does surfactant affect solubility of relatively non polar substance? Available from: [Link]
-
ResearchGate. (PDF) 9 Solubilization in Surfactant Systems. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How does co-solvency increase solubility | Filo [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpns.com [ijrpns.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing O-Alkylation During N-Methoxymethylation
Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter the challenge of regioselectivity when protecting ambident nucleophiles (such as amides, lactams, and pyrimidines). Methoxymethyl chloride (MOM-Cl) is a powerful protecting reagent, but its use often leads to undesired O-alkylation side reactions[1].
This guide provides field-proven mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating protocols to help you achieve exclusive N-methoxymethylation.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q1: Why does MOM-Cl react with the oxygen of my amide/lactam instead of the nitrogen? A: Amides, lactams, and uracil derivatives are ambident nucleophiles , meaning they possess two reactive sites: the oxygen and the nitrogen[2]. The regioselectivity of their alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is highly electronegative and acts as a "hard" base, while the nitrogen is less electronegative and acts as a "soft" base[2]. MOM-Cl readily dissociates to form an oxocarbenium ion intermediate, which is a "hard" electrophile. Under kinetic control or SN1 -like conditions, the hard electrophile preferentially attacks the hard oxygen atom, leading to O-alkylation. To force N-alkylation, you must suppress the SN1 pathway and promote an SN2 -like displacement where the soft nitrogen attacks the intact MOM-Cl molecule.
Q2: How do solvent and base selection influence the N:O regioselectivity? A: The N:O ratio is highly sensitive to the reaction environment:
-
Bases: Using silver salts (e.g., Ag2CO3 ) abstracts the chloride ion, generating a free oxocarbenium ion ( SN1 ) and driving exclusive O-alkylation[3]. Conversely, using strong, hard bases like Sodium Hydride (NaH) or Potassium Carbonate ( K2CO3 ) fully deprotonates the substrate, increasing the electron density on the nitrogen and favoring N-alkylation[4].
-
Solvents: Non-polar solvents (like benzene) favor O-alkylation because they stabilize the transition state of the oxygen attack. Polar aprotic solvents (like DMF or THF) solvate the metal cation, leaving the naked nitrogen anion free to undergo SN2 attack, significantly boosting N-alkylation[3].
Q3: Direct alkylation still gives poor N:O ratios for my pyrimidine. What is the alternative? A: If thermodynamic control via NaH/DMF is insufficient, you must use a Silyl-Directed N-Alkylation strategy. By treating the substrate with Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS), you transiently protect the hard oxygen atom as an O-silyl ether. When MOM-Cl is subsequently added, the sterically hindered and protected oxygen cannot react; the nitrogen attacks the MOM-Cl, and the silyl group is cleaved, resulting in highly regioselective N-methoxymethylation[5].
Part 2: Visualizing the Reaction Logic
Caption: HSAB theory governing the N- vs O-alkylation pathways of ambident nucleophiles.
Caption: Silyl-directed workflow to force N-alkylation by temporarily masking the oxygen atom.
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting N:O regioselectivity for standard lactam/pyrimidine scaffolds. Use this as a baseline for optimizing your specific substrate.
| Substrate Class | Base / Additive | Solvent | Temperature | Primary Mechanism | Typical N:O Ratio |
| 2-Pyridone | Ag2CO3 (Silver salt) | Benzene | 25 °C | SN1 (Oxocarbenium) | < 1:20 (O-favored) |
| 2-Pyridone | DIPEA (Weak base) | DCM | 25 °C | Mixed SN1 / SN2 | ~ 1:1 (Poor selectivity) |
| 2-Pyridone | NaH (Strong base) | DMF | 0 °C to 25 °C | SN2 (Naked anion) | > 10:1 (N-favored) |
| Pyrimidine | TMSCl / DIPEA | CH3CN | 50 °C | Silyl-Directed SN2 | > 95:5 (N-exclusive) |
Part 4: Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A is the standard thermodynamic approach, while Protocol B is the advanced silyl-directed approach for stubborn substrates.
Protocol A: Thermodynamic N-Methoxymethylation (NaH / DMF Method)
Best for standard amides and lactams where the nitrogen is not severely sterically hindered.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the amide/lactam substrate (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Self-Validation: Hydrogen gas evolution should be visible. Stir for 30 minutes at 0 °C until the solution becomes clear, indicating complete formation of the naked anion.
-
-
Alkylation: Dropwise add Methoxymethyl chloride (MOM-Cl, 1.5 eq) via syringe.
-
Caution: MOM-Cl is a potent alkylating agent and known carcinogen; handle strictly inside a fume hood[1].
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.
-
Quenching & Workup: Quench the reaction slowly with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove DMF. Dry over MgSO4 , filter, and concentrate in vacuo.
Protocol B: Silyl-Directed N-Methoxymethylation (TMSCl Method)
Best for pyrimidines, uracil derivatives, and highly ambident substrates prone to O-alkylation.
-
O-Silylation: In a flame-dried flask under argon, dissolve the pyrimidine substrate (1.0 eq) in anhydrous Acetonitrile ( CH3CN ). Add Chlorotrimethylsilane (TMSCl, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Heat the mixture to reflux for 2 hours to ensure complete formation of the O-persilylated intermediate.
-
Critical Note: This step must be strictly anhydrous. O-trimethylsilyl ethers hydrolyze instantaneously back to the starting material in the presence of moisture[5].
-
-
Alkylation: Cool the reaction mixture to room temperature. Add MOM-Cl (2.5 eq) and an additional equivalent of DIPEA (2.5 eq).
-
Displacement: Heat the reaction to 50 °C and stir for 6 hours. The nitrogen will attack the MOM-Cl, and the transient silyl group will be displaced.
-
Workup: Evaporate the solvent to dryness under reduced pressure. Purify the crude residue directly via silica gel column chromatography (e.g., CH2Cl2 /MeOH) to isolate the pure N-MOM protected product[5].
References
-
Ambident Nucleophiles and Regioselectivity Dalal Institute URL:[Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism Total Synthesis URL:[Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one National Institutes of Health (NIH) URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry URL: [Link]
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains National Institutes of Health (NIH) URL:[Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Hygroscopic Piperidine Alcohols
Welcome to the Technical Support Center for piperidine alcohol purification. Piperidine alcohols (e.g., 3-piperidinol, 4-piperidinol, and their derivatives) present a unique challenge in organic synthesis. They possess both a basic secondary or tertiary amine (pKa ~10–11) and a polar hydroxyl group. This dual functionality creates a robust intermolecular hydrogen-bonding network, making these compounds notoriously hygroscopic, difficult to dry, and highly prone to irreversible binding during standard chromatography.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you isolate high-purity piperidine alcohols.
Strategic Workflow for Purification
Before selecting a purification method, it is critical to assess the water content, scale, and purity requirements of your crude mixture.
Caption: Workflow for selecting the optimal purification strategy for piperidine alcohols.
Module 1: Moisture Management & Drying
FAQ: Why is my piperidine alcohol always a viscous syrup instead of a solid, and why do standard desiccants like MgSO₄ fail?
Causality: The extensive hydrogen bonding between the piperidine nitrogen, the hydroxyl group, and ambient water molecules forms a highly stable hydrate network[1]. Standard drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) rely on forming their own crystalline hydrates. However, the thermodynamic driving force of these salts is often insufficient to strip tightly bound water from the piperidine network. Furthermore, MgSO₄ is slightly acidic and can coordinate directly with the basic amine, reducing your overall yield.
Solution: Bulk water must be removed via azeotropic distillation, followed by aggressive desiccation using 3Å molecular sieves or solid potassium hydroxide (KOH)[1][2][3].
Table 1: Comparison of Drying Strategies for Piperidine Alcohols
| Drying Method | Chemical Mechanism | Advantages | Disadvantages |
| Azeotropic Distillation | Co-distillation of a water/toluene azeotrope | Highly effective for bulk water removal without chemical additives | Requires elevated temperatures; potential thermal degradation |
| 3Å Molecular Sieves | Size-exclusion trapping of H₂O molecules (3Å pores) | Inert; achieves extremely low water ppm; does not bind amines | Must be strictly oven-activated (300°C) prior to use |
| Solid KOH Pellets | Chemical absorption of water | Highly cost-effective; prevents amine protonation | Caustic; unsuitable if base-sensitive functional groups are present |
Protocol 1: Azeotropic Drying & Desiccation
-
Solvent Exchange: Dissolve the wet, syrupy piperidine alcohol in anhydrous toluene (approx. 10 mL per gram of compound).
-
Azeotropic Removal: Evaporate the mixture under reduced pressure (rotary evaporator) at 45–50°C. The water will co-distill with the toluene.
-
Iteration: Repeat the toluene addition and evaporation process 2 to 3 times until the residue appears as a crisp foam or solid.
-
Deep Desiccation: Dissolve the residue in a dry, inert solvent (e.g., dichloromethane or THF) and add freshly activated 3Å molecular sieves (20% w/w). Let stand sealed under nitrogen for 12 hours[1][3].
-
Validation Checkpoint: Take a 10 mg aliquot and dissolve it in anhydrous DMSO-d₆. Run a ¹H NMR scan. The water peak at 3.33 ppm should integrate to <0.1 equivalents relative to the piperidine backbone.
Module 2: Chromatographic Separation
FAQ: Why does my compound streak across the entire TLC plate and column, and how can I achieve sharp elution?
Causality: Standard silica gel is heavily decorated with acidic silanol groups (Si-OH, pKa ~4.5–8.5). When a basic piperidine alcohol (pKa ~10.5) is loaded onto the column, an acid-base ion-exchange reaction occurs, forming a strong ionic bond (Si-O⁻ H₂N⁺-R)[4][5]. This causes the compound to drag or "streak" as it slowly and continuously desorbs, ruining resolution and trapping your yield on the column.
Solution: You must dynamically mask the silanols using Triethylamine (TEA) or utilize a pre-functionalized stationary phase[4][5].
Caption: Mechanism of triethylamine (TEA) deactivation on silica gel to prevent amine streaking.
Table 2: Chromatographic Stationary Phases for Basic Amines
| Stationary Phase | Mobile Phase Modifier | Mechanism of Action | Best Application |
| Bare Silica Gel | 1–3% Triethylamine (TEA) | TEA competitively binds and neutralizes acidic silanols | Routine discovery-scale purifications |
| Amine-Functionalized Silica | None required | Surface is pre-coated with basic amine groups, preventing ionic binding | Highly polar, acid-sensitive piperidine derivatives |
| Basic Alumina | None required | Inherently basic surface repels amines | Compounds that degrade on acidic silica |
Protocol 2: TEA-Deactivated Silica Gel Chromatography
-
Mobile Phase Preparation: Prepare your desired eluent system (e.g., 10% Methanol in Dichloromethane) and add 1% to 3% (v/v) Triethylamine (TEA)[4]. Mix thoroughly.
-
Column Packing: Slurry-pack the bare silica gel using the TEA-modified mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent to ensure all silanol sites are fully neutralized by the TEA.
-
Sample Loading: Dissolve the piperidine alcohol in the minimum amount of TEA-modified solvent and load it evenly onto the column head.
-
Elution: Run the column. The piperidine alcohol will now elute as a sharp, distinct band.
-
Validation Checkpoint: Perform a 2D TLC. Spot the sample, run it in the TEA-modified solvent, dry the plate, rotate it 90 degrees, and run it again. A single, perfectly round spot on the diagonal confirms the absence of on-column streaking and degradation.
Module 3: Salt Formation & Recrystallization
FAQ: My compound is too polar for normal-phase chromatography, and reverse-phase prep-HPLC is too expensive. Is there a scalable alternative?
Causality: By intentionally protonating the piperidine nitrogen with a strong acid (e.g., HCl) or reacting it with CO₂ to form a carbonate, you convert the highly soluble, hygroscopic free base into a highly crystalline, ionic salt[2][6]. The pKa difference between the acid and the piperidine base drives this proton transfer[6]. This ionic conversion disrupts the hygroscopic hydrogen-bonding network and drastically changes the solubility profile, allowing neutral and acidic impurities to remain dissolved in the organic mother liquor while the pure piperidine salt precipitates.
Solution: Isolate the compound as a hydrochloride or carbonate salt, filter, recrystallize, and then liberate the free base[2].
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude piperidine alcohol in an anhydrous ethereal solvent (e.g., diethyl ether, MTBE, or dioxane) at a concentration of ~0.1 M.
-
Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or HCl in ether) dropwise under vigorous stirring. A white precipitate (the piperidine hydrochloride salt) will form immediately.
-
Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the salt rapidly through a Buchner funnel and wash with cold, anhydrous ether.
-
Free-Basing: To recover the free piperidine alcohol, suspend the pure salt in a minimal amount of water, cool to 0°C, and adjust the pH to >12 using 3M aqueous NaOH[2]. Extract the aqueous layer extensively with dichloromethane (DCM).
-
Validation Checkpoint: Measure the melting point of the isolated hydrochloride salt prior to free-basing. A sharp melting point range (<2°C) confirms high crystalline purity and the successful purging of organic impurities.
References
-
Benchchem. Piperidine Purification and Isolation: A Technical Support Guide. Benchchem. 2
-
Benchchem. Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem. 4
-
Biotage. Is there an easy way to purify organic amines? Biotage. 5
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. 6
-
American Chemical Society (ACS). Enzymatic Kinetic Resolution of Piperidine Atropisomers. ACS Publications.3
-
Reddit (r/Chempros). Drying a reagent. Reddit. 1
Sources
Technical Support Center: Navigating the Purification of 1-(Methoxymethyl)piperidin-4-ol
Welcome to our dedicated technical support guide for researchers working with N-MOM protected intermediates, specifically focusing on the challenges associated with the purification of 1-(Methoxymethyl)piperidin-4-ol via silica gel chromatography. This resource is designed to provide you with in-depth insights, troubleshooting strategies, and validated protocols to ensure the stability and integrity of your compound.
The Challenge: Unmasking the Instability of the N-MOM Group on Silica Gel
The methoxymethyl (MOM) ether is a popular protecting group for nitrogen atoms within heterocyclic systems like piperidines. It is prized for its ease of installation and its general stability across a range of reaction conditions. However, a critical vulnerability of the N-MOM group is its lability under acidic conditions. Standard, untreated silica gel possesses an acidic surface due to the presence of silanol groups (Si-OH), which can catalyze the cleavage of the N-MOM group, leading to the unintended formation of the deprotected piperidin-4-ol. This can result in low yields, contaminated final products, and difficulties in downstream processing.
This guide will walk you through understanding the underlying mechanism of this degradation and provide you with robust solutions to circumvent this common purification pitfall.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC plate after loading my crude 1-(Methoxymethyl)piperidin-4-ol onto a silica column. What is happening?
A: The new, more polar spot is highly likely to be the deprotected piperidin-4-ol. The acidic silanol groups on the surface of the silica gel are protonating the ether oxygen of the MOM group, initiating a cascade that leads to its cleavage and the release of formaldehyde and methanol. The resulting free secondary amine on the piperidine ring is significantly more polar, causing it to have a lower Rf value on the TLC plate.
Q2: Is there a way to predict if my batch of silica gel will cause decomposition?
A: While the acidity of silica gel can vary by manufacturer and even by batch, it is best to assume that any standard grade silica gel is sufficiently acidic to cause some level of decomposition. A quick and effective way to test this is to perform a "spot test." Dissolve a small amount of your purified 1-(Methoxymethyl)piperidin-4-ol in a suitable solvent (e.g., dichloromethane or ethyl acetate), spot it on a TLC plate, and then add a tiny amount of silica gel from your column directly onto the spot. Let it sit for 15-30 minutes, then elute the TLC plate. If you observe a new spot at a lower Rf, your silica gel is actively degrading your compound.
Q3: Are there alternative protecting groups that are more stable on silica gel?
A: Yes, several other N-protecting groups offer greater stability on silica gel. The most common and robust alternative is the tert-butyloxycarbonyl (Boc) group. The N-Boc group is stable to the mildly acidic conditions of silica gel but can be readily removed with strong acids like trifluoroacetic acid (TFA). Other options include the benzyloxycarbonyl (Cbz) group, which is stable and removed by hydrogenolysis, and various sulfonyl groups (e.g., tosyl), which are extremely stable but require harsh conditions for removal. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required.
Troubleshooting Guide: Preserving the Integrity of 1-(Methoxymethyl)piperidin-4-ol
If you suspect or have confirmed that your compound is degrading on silica gel, here are several proven strategies to mitigate or eliminate the issue.
Strategy 1: Deactivation of Silica Gel with a Base
The most direct approach is to neutralize the acidic sites on the silica gel by preparing a slurry with a volatile base, typically triethylamine (Et₃N).
-
Determine the required amount of silica gel for your column based on the mass of your crude product (typically a 30:1 to 100:1 mass ratio of silica to crude material).
-
In a fume hood, place the dry silica gel in a round-bottom flask or beaker of appropriate size.
-
Prepare your chosen eluent system.
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v). For example, for 500 mL of eluent, add 2.5-5 mL of triethylamine.
-
Carefully and slowly add the triethylamine-containing eluent to the dry silica gel to form a homogenous slurry. Gently swirl the flask to ensure even mixing.
-
Allow the slurry to stand for 15-30 minutes to ensure complete neutralization of the acidic sites.
-
Pack your column using this neutralized slurry as you normally would.
-
Crucially , ensure that the eluent you use to run the column also contains the same concentration of triethylamine.
Strategy 2: Use of Alternative Stationary Phases
If neutralization is insufficient or undesirable, consider using a different stationary phase for your chromatography.
| Stationary Phase | Description | Advantages | Disadvantages |
| Neutral Alumina | Aluminum oxide with a neutral surface pH. | Excellent for acid-sensitive compounds. | Can have different selectivity compared to silica; may be more expensive. |
| Florisil® | A magnesium silicate-based adsorbent. | Less acidic than silica gel. | Can be more retentive for polar compounds. |
| C18 Reverse-Phase Silica | Silica gel that has been functionalized with C18 alkyl chains, used with polar mobile phases. | Excellent for polar compounds; avoids acidic conditions. | Requires different solvent systems (e.g., water/acetonitrile or water/methanol); may require sample solvent exchange. |
Strategy 3: Minimizing Contact Time
If only minor degradation is observed, you can sometimes minimize the impact by accelerating the purification process.
-
Flash Chromatography: Use a higher pressure to push the solvent through the column more quickly. This reduces the residence time of your compound on the stationary phase.
-
Wider Column: Use a shorter, wider column. This reduces the path length the compound must travel, thereby decreasing the overall time spent on the column.
Troubleshooting Workflow
Below is a decision-making diagram to guide you through the process of troubleshooting the purification of 1-(Methoxymethyl)piperidin-4-ol.
Caption: Troubleshooting workflow for purification of acid-sensitive compounds.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Technical Support Center: Optimizing Temperature Controls for Exothermic Alkylation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of piperidines is a cornerstone reaction in medicinal chemistry and drug development. However, the exothermic nature of this transformation presents significant challenges, particularly concerning temperature control. Inadequate management of the reaction exotherm can lead to reduced yields, increased impurity profiles, and, in worst-case scenarios, dangerous thermal runaway events.[1][2] This technical support center provides a comprehensive guide to troubleshooting and optimizing temperature control for the exothermic alkylation of piperidines.
Frequently Asked Questions (FAQs)
Q1: My piperidine N-alkylation reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A: You are likely experiencing a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating reaction rate and a rapid temperature spike.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the alkylating agent.[3]
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. For jacketed reactors, increase the flow rate of the coolant.[4]
-
Dilution: If safe and feasible, dilute the reaction mixture with a pre-cooled, inert solvent to reduce the concentration of reactants and help dissipate heat.
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction.[5]
-
Rapid Reagent Addition: Adding the alkylating agent too quickly can generate heat faster than it can be removed.[6]
-
High Reactant Concentration: More concentrated reactions generate more heat per unit volume.
Q2: I'm observing a significant amount of a quaternary ammonium salt byproduct. How can I minimize this over-alkylation?
A: The formation of quaternary ammonium salts is a common side reaction where the desired N-alkylated piperidine (a tertiary amine) reacts further with the alkylating agent.[7][8] This is often exacerbated by elevated temperatures.
Solutions:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.[6]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile, favoring mono-alkylation.[6][9]
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-alkylation, often favoring the former.[6]
Q3: My reaction is very slow or incomplete, even at room temperature. I'm hesitant to heat it due to the exotherm. What are my options?
A: Sluggish reactions can be due to several factors, and heating is not always the only solution.
Troubleshooting Steps:
-
Reagent Reactivity:
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation.[6]
-
Basicity: The reaction generates an acid byproduct (e.g., HBr) which protonates the piperidine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can neutralize the acid and maintain the reaction rate.[6]
-
Gentle Heating: If other options are exhausted, controlled, gentle heating with a reliable temperature monitoring and control system can be employed.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to temperature control in exothermic piperidine alkylations.
Issue 1: Poor Yield and/or Inconsistent Results Upon Scale-Up
Symptoms: A reaction that performs well at the gram-scale gives significantly lower or variable yields at the kilogram-scale.
Primary Cause: Inefficient heat transfer in larger reaction vessels. The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate the heat generated by the exothermic reaction.[5][11] This can lead to localized "hot spots" where byproducts are formed or starting materials decompose.[5]
Solutions:
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale | Recommendation & Rationale |
| Cooling | Ice bath, simple stirring | Reactor with a cooling jacket and overhead stirrer | Ensures efficient and uniform heat removal to maintain the desired reaction temperature.[5] |
| Reagent Addition | Rapid or portion-wise addition | Slow, controlled addition via a pump | Minimizes the instantaneous heat generation (exotherm) and maintains a low concentration of the reactive alkylating agent, reducing side reactions.[5] |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensures homogeneity, preventing localized concentration and temperature gradients that can lead to byproduct formation.[4] |
Issue 2: Reaction Exotherm is Too Aggressive to Control Safely
Symptoms: The reaction temperature rises rapidly upon addition of the alkylating agent, making it difficult to maintain the target temperature.
Primary Cause: The rate of heat generation is too high for the given reaction conditions and equipment.
Solutions:
-
Reduce Reactant Concentration: Diluting the reaction mixture will decrease the reaction rate and the volumetric heat generation.
-
Lower the Reaction Temperature: Starting the reaction at a lower temperature provides a larger buffer before reaching a critical temperature.
-
Alternative Synthetic Routes: For particularly challenging alkylations, consider a milder, more selective method like reductive amination.[12] This two-step, one-pot process involves the formation of an iminium ion followed by in-situ reduction and is often less exothermic than direct alkylation with highly reactive alkyl halides.[10][12]
Experimental Protocols
Protocol 1: Controlled Direct N-Alkylation of Piperidine
This protocol is designed to minimize over-alkylation and control the exotherm.
Materials:
-
Piperidine (1.1 equivalents)
-
Alkyl halide (e.g., benzyl bromide) (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Jacketed reaction vessel with overhead stirring and temperature probe
Procedure:
-
Set up the jacketed reactor under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the reactor with piperidine, potassium carbonate, and anhydrous acetonitrile.
-
Begin stirring and cool the mixture to 0-5 °C using the cooling jacket.
-
Load the alkyl halide into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the cooled, stirred reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[9]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a milder alternative to direct alkylation.[12]
Materials:
-
Piperidine (1.0 equivalent)
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)[12]
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine, the aldehyde or ketone, and the anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add the sodium triacetoxyborohydride to the reaction mixture. Note that the reaction is typically exothermic.[12]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Troubleshooting and Workflows
Troubleshooting Logic for Exothermic Piperidine Alkylation
Caption: Decision tree for troubleshooting common issues.
Workflow for Controlled N-Alkylation
Caption: Workflow for direct N-alkylation with temperature control.
References
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Snee, T. J., & Hare, C. (2024, September 11). EXTENDED HEAT TRANSFER MODEL OF A JACKETED BATCH STIRRED TANK REACTOR. Cogent Engineering. Retrieved from [Link]
-
Taylor & Francis. (2026, January 18). Mass and heat transfer performance of a horizontal serpentine tube heat exchanger/reactor at the bottom of a stirred tank. Taylor & Francis. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2006). Lesson 6: Exothermic Tank Reactor. MIT OpenCourseWare. Retrieved from [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Retrieved from [Link]
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Google Docs.
-
APMonitor. (n.d.). Temperature Control of a Stirred Reactor | Dynamics and Control. APMonitor. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved from [Link]
-
ACS Publications. (2026, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ACS Publications. Retrieved from [Link]
-
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. Retrieved from [Link]
-
TÜV SÜD PSB. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD PSB. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Retrieved from [Link]
-
Fuji Electric France. (n.d.). Importance of temperature control in the pharmaceutical industry. Fuji Electric France. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. ChemRxiv. Retrieved from [Link]
-
IRIS . (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. IRIS . Retrieved from [Link]
-
Degussa. (n.d.). Optimization of Reductive Alkylation Catalysts by Experimental Design. Degussa. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. MDPI. Retrieved from [Link]
-
MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
Sources
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. tuvsud.com [tuvsud.com]
- 3. labproinc.com [labproinc.com]
- 4. amarequip.com [amarequip.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharma-iq.com [pharma-iq.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Purity in Large-Scale Synthesis of Piperidin-4-ol Derivatives
A a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering purity challenges in the large-scale synthesis of piperidin-4-ol derivatives.
The piperidine ring is a crucial structural motif in a vast number of pharmaceutical agents.[1][2] Achieving high purity of piperidin-4-ol derivatives at scale is paramount for ensuring safety, efficacy, and reproducibility in drug development. This guide addresses common purity-related issues in a question-and-answer format, offering explanations grounded in chemical principles and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My final piperidin-4-ol product is a mixture of tautomers, leading to broad peaks in NMR and difficulty in purification. What is happening and how can I resolve this?
A1: This is a common phenomenon. Piperidin-4-ol derivatives can exist in equilibrium with their corresponding tetrahydropyridin-4-one tautomer. This tautomerism can complicate purification, especially by standard silica gel chromatography, as the two forms may have similar polarities.[3][4]
-
Causality: The keto-enol tautomerism is influenced by factors such as solvent polarity and intermolecular hydrogen bonding. In many cases, the pyridone form is favored.[3]
-
Solution: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative before purification. This can be achieved by reacting the crude product with a suitable protecting group. For instance, deprotonation with a base like sodium hydride followed by reaction with nonafluorobutanesulfonyl fluoride can yield a pyridin-4-yl nonaflate, which is more amenable to chromatographic purification.[4]
Q2: After synthesis, my piperidin-4-ol derivative appears as a yellow or discolored product. What causes this and how can I purify it?
A2: The yellow discoloration in piperidine derivatives is often due to oxidation byproducts.[5][6] While minor discoloration may not impact all downstream applications, high-purity is essential for pharmacological studies.
-
Causality: The nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities.
-
Solution: Distillation is the most effective method for removing these colored impurities and obtaining a pure, colorless product.[5] To prevent re-oxidation, it is crucial to store the purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[5]
Q3: I am observing unexpected side products in my reaction. What are some common side reactions in piperidin-4-ol synthesis?
A3: Side reactions are a frequent cause of low purity. The specific side products will depend on the synthetic route employed.
-
Mannich-type Condensations: In syntheses involving Mannich reactions to form the piperidin-4-one precursor, common side reactions can include the formation of aldol condensation products from the ketone starting material or the formation of over-alkylated products.[7]
-
Reduction of Pyridine Precursors: When synthesizing piperidines via the reduction of pyridine derivatives, incomplete reduction can leave residual pyridine. Separating piperidine from pyridine can be challenging due to the formation of an azeotrope.[5][6]
-
Protecting Group Manipulations: If your synthesis involves protecting groups, incomplete deprotection or side reactions related to the protecting group chemistry can lead to impurities. For example, in Fmoc chemistry, piperidine can catalyze aspartimide formation.[8]
Troubleshooting Guide: Step-by-Step Problem Solving
This section provides a structured approach to diagnosing and resolving low purity issues.
Problem 1: Low Purity After Initial Reaction Work-up
Initial Assessment:
-
Analyze the Crude Product: Before attempting large-scale purification, analyze a small sample of the crude reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR to identify the major impurities.
-
Consider the Reaction Chemistry: Review the reaction mechanism to anticipate potential side products. For instance, in a reductive amination, common impurities could be the starting aldehyde/ketone, the amine, or the intermediate imine.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low purity in crude product.
Problem 2: Difficulty in Chromatographic Purification
Initial Assessment:
-
Polarity Issues: Piperidin-4-ol derivatives are often polar compounds, which can lead to tailing or streaking on silica gel columns.[3]
-
Tautomerism: As discussed in the FAQs, tautomerism can lead to co-elution of isomers.[3][4]
-
Compound Stability: The compound may be unstable on silica gel.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting chromatographic purification.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
Recrystallization is a powerful technique for purifying solid piperidin-4-ol derivatives.[7][9]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or benzene/petroleum ether.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum.[9]
Protocol 2: Acid-Base Extraction for Basic Piperidine Derivatives
This technique is useful for separating basic piperidine derivatives from neutral or acidic impurities.[9]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This will deprotonate the piperidine derivative, causing it to precipitate or form an oily layer.[9]
-
Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent.[9]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]
Data Presentation
Table 1: Common Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Sample Preparation | Common Issues |
| Thin Layer Chromatography (TLC) | Rapid assessment of reaction progress and purity. | Dissolve a small amount of sample in a suitable solvent. | Co-spotting may be necessary for accurate comparison. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis.[10] | Dissolve a known concentration of the sample in the mobile phase.[10] | Peak tailing for basic compounds; may require derivatization for UV detection if no chromophore is present.[10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[10] | Derivatization may be necessary to increase volatility.[10] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | Dissolve the sample in a deuterated solvent. | Broad peaks due to tautomerism or aggregation. |
| Quantitative NMR (qNMR) | Determination of absolute purity without a reference standard of the analyte.[11] | Accurately weigh the sample and a certified internal standard.[11] | Requires a well-resolved signal for both the analyte and the internal standard.[11] |
References
- Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS - Benchchem. (n.d.).
- Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives - Benchchem. (n.d.).
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30).
- Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis - Benchchem. (n.d.).
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).
- Side reactions associated with piperidine treatment of PEG-containing molecules - Benchchem. (n.d.).
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
- Piperidine Synthesis. - DTIC. (2025, June 4).
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine - Benchchem. (n.d.).
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
- Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024, October 12).
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. (2021, August 3).
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14).
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Handling moisture sensitivity of methoxymethyl reagents in synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing unexpected low yields, reaction failures, or safety hazards when working with methoxymethyl (MOM) ether protection.
Chloromethyl methyl ether (MOM-Cl) is a highly reactive electrophile, a Group A known human carcinogen, and an exquisitely moisture-sensitive reagent[1]. When exposed to even trace ambient humidity, it rapidly hydrolyzes into formaldehyde, methanol, and hydrogen chloride (HCl)[1]. This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting strategies to help you master MOM chemistry safely and effectively.
The Causality of Moisture Sensitivity: Mechanistic Insight
Why do MOM reagents fail so rapidly in the presence of moisture? The causality lies in the α -chloro ether linkage. The lone electron pairs on the oxygen atom stabilize the developing positive charge on the adjacent carbon, making the chloride an exceptionally labile leaving group and creating a highly reactive, electrophilic oxonium ion[2].
In a perfectly anhydrous environment, your target alcohol captures this oxonium ion. However, in the presence of water, nucleophilic attack by H2O outcompetes the alcohol. This forms an unstable hemiacetal intermediate that violently collapses into formaldehyde and HCl[1]. This not only destroys your reagent but generates acidic byproducts that can prematurely deprotect existing acid-labile groups in your substrate.
Workflow: Moisture-Resilient MOM Protection
To mitigate both the extreme toxicity and the moisture sensitivity of commercial MOM-Cl, the modern gold standard in drug development is the in situ generation of MOM-Cl. This is achieved using dimethoxymethane (DMM), an acid halide, and a catalytic Lewis acid, completely bypassing the need to store or transfer neat MOM-Cl[3][4].
Workflow for in situ generation of MOM-Cl and subsequent alcohol protection.
Self-Validating Protocol: In Situ Generation and Protection
This protocol ensures high-yielding protection while eliminating moisture degradation[4].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a continuous argon sweep.
-
Reagent Loading: Charge the flask with dimethoxymethane (1.0 equiv) and anhydrous toluene (3 volumes). Add anhydrous ZnBr2 (0.01 mol%)[4].
-
Self-Validation Check: The ZnBr2 must dissolve completely within minutes. If the solution remains cloudy, your toluene contains moisture. Stop and acquire anhydrous solvent.
-
-
MOM-Cl Generation: Place acetyl chloride (1.0 equiv) in the addition funnel. Add dropwise over 10 minutes. The reaction will self-heat to ~40–45 °C[4]. Allow it to cool to room temperature over 2 hours. You now have a stable ~2.1 M solution of MOM-Cl in toluene[4].
-
Alcohol Addition: Cool the flask to 0 °C. Add the target alcohol (0.66 equiv relative to MOM-Cl) in one portion[4].
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (1.25 equiv relative to alcohol) over 30 minutes[4].
-
Quench: Once TLC indicates completion, quench carefully with saturated aqueous NaHCO3 to neutralize residual HCl and safely decompose unreacted MOM-Cl[4].
Troubleshooting Guide: Quantitative Parameters
When MOM protection fails or unexpected cleavage occurs during downstream synthesis, it is rarely random. The table below summarizes the quantitative thresholds that trigger failure and how to bypass them[6].
| Issue / Observation | Probable Mechanism | Quantitative Threshold / Condition | Suggested Solution |
| Incomplete Protection | Moisture in the solvent hydrolyzes MOM-Cl before alcohol attack. | >50 ppm H2O in solvent. | Use strictly anhydrous solvents (Karl Fischer titration <10 ppm H2O ). |
| Premature Deprotection | Standard silica gel is slightly acidic, hydrolyzing the acetal during purification[6]. | pH of silica slurry < 6.0. | Buffer the silica gel by adding 0.1–1% v/v triethylamine (TEA) to your eluent[6]. |
| Cleavage by Lewis Acids | Coordination of the Lewis acid to the ether oxygen activates elimination[6]. | ≥ 1.0 equiv TiCl4 , SnCl4 , or ZnBr2 at Room Temp[6]. | Run reactions at -78 °C; use less oxophilic Lewis acids, or switch to a TBS group[6]. |
| Cleavage by Grignard Reagents | Chelation of Mg to the MOM oxygen and an adjacent group delivers the nucleophile intramolecularly[6]. | >1.5 equiv RMgX at >0 °C[6]. | Perform Grignard additions at -78 °C in non-coordinating solvents (e.g., toluene)[6]. |
Frequently Asked Questions (FAQs)
Q: I am using Sodium Hydride (NaH) instead of DIPEA for my MOM protection. The reaction is failing and turning into a black tar. Why? A: When using a strong base like NaH, the order of addition is absolute. You must add the NaH to the alcohol first to pre-form the alkoxide, wait ~1 hour, and then add the MOM-Cl[2]. If NaH and MOM-Cl are mixed directly, or if trace moisture is present, the NaH forcefully degrades the MOM-Cl, leading to the rapid polymerization of formaldehyde byproducts (yielding the black, tarry mixture).
Q: My MOM ether survived my multi-step synthesis, but standard acidic deprotection (HCl/MeOH) is destroying my acid-labile functional groups. What are my options? A: For highly acid-sensitive substrates, you should abandon Brønsted acids and utilize a chemoselective, non-acidic deprotection method using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,2′-bipyridyl[7][8].
-
Alternative Protocol: Add TMSOTf (2.0 equiv) dropwise to a solution of your MOM ether and 2,2′-bipyridyl (3.0 equiv) in anhydrous CH3CN at 0 °C[7]. This forms a stable pyridinium intermediate. Quench with H2O and stir at room temperature to hydrolyze the intermediate into your free alcohol in excellent yield, leaving acid-labile groups untouched[7].
Q: Is there a safer alternative to MOM-Cl that doesn't require in situ generation? A: Yes. You can use dimethoxymethane (DMM) directly. DMM reacts with alcohols under acid catalysis to form the MOM ether via an acetal exchange reaction[2][5]. However, because this is an equilibrium process, it requires a massive excess of DMM to drive the reaction forward, and the acidic conditions make it unsuitable for substrates with acid-sensitive moieties.
References
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism | total-synthesis.com |[Link]
-
Methoxymethyl ether | Wikipedia | [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl | ACS Omega |[Link]
-
An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers | ResearchGate |[Link]
-
Chloromethyl methyl ether | Grokipedia |[Link]
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers | Organic Chemistry Portal |[Link]
-
1-Methoxymethyl-1-phenylethane | Organic Syntheses |[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
1H NMR Chemical Shift Assignments for 1-(Methoxymethyl)piperidin-4-ol: Experimental 2D NMR vs. Automated Prediction
Executive Summary
The structural elucidation of substituted piperidines is a foundational task in drug development. Specifically, the introduction of an N-methoxymethyl (N-MOM) protecting group onto the piperidin-4-ol scaffold creates unique analytical challenges due to signal overlap and conformational dynamics. This guide objectively compares the performance of automated 1H NMR prediction software against a rigorous, experimental 2D NMR elucidation workflow. By examining the causality behind solvent effects and long-range couplings, we demonstrate why empirical 2D NMR remains the gold standard for unambiguous assignment.
The Analytical Challenge: Conformational Dynamics and Signal Overlap
Assigning the 1H NMR spectrum of 1-(Methoxymethyl)piperidin-4-ol requires navigating the conformational flexibility of the piperidine ring. The molecule rapidly interconverts between chair conformations, though the equatorial preference of the bulky C4-hydroxyl group typically locks the ring into a dominant conformer at room temperature.
The primary analytical hurdle is the N-MOM group. The methylene protons of the N-CH2-O linkage appear as a sharp singlet (or an AB system if rotation is restricted) around 4.1–4.2 ppm, while the methoxy protons (O-CH3) resonate near 3.2–3.3 ppm [1]. These signals frequently overlap with the multiplet of the H-4 axial proton (typically 3.6–3.8 ppm) [2] and can be misassigned if relying solely on 1D NMR or automated prediction algorithms that fail to account for spatial deshielding.
Comparative Analysis: Prediction Software vs. Experimental 2D NMR
To establish a self-validating system for structural assignment, we must compare the theoretical predictions against empirical methodologies.
The Alternative: Automated 1H NMR Prediction (Software-Based)
Modern NMR predictors (e.g., ChemDraw, Mnova) utilize HOSE (Hierarchical Orthogonal Space Encoding) codes and empirical databases.
-
Performance: Highly efficient for rapid screening but struggles with the exact chemical shifts of the piperidine's axial and equatorial protons. Predictors often fail to accurately model the anisotropic deshielding caused by the N-MOM oxygen lone pairs on the H-2 and H-6 equatorial protons.
-
Limitation: It is not a self-validating system; it relies on historical data rather than the physical reality of the specific sample in a specific solvent.
The Solution: Experimental 1D/2D NMR Workflow
A comprehensive experimental approach utilizes a suite of 2D NMR techniques (COSY, HSQC, HMBC) to build an irrefutable, self-validating network of assignments.
-
Causality in Experimental Design: We utilize COSY to trace the continuous spin system from H-2 to H-4. HSQC is employed to differentiate CH2 groups (which appear with opposite phase to CH/CH3 groups in multiplicity-edited HSQC) [3]. Finally, HMBC is the critical step: it correlates the N-CH2-O protons to the C-2/C-6 carbons, unambiguously proving the attachment point of the MOM group.
Caption: Workflow comparing initial 1D scanning with the self-validating 2D NMR correlation network.
Quantitative Data: Chemical Shift Comparison
The following table summarizes the quantitative performance of automated prediction versus the experimental 2D NMR elucidation in CDCl3 at 298 K. The experimental data reflects the precise splitting patterns caused by the chair conformation's axial-axial and axial-equatorial couplings.
| Proton Position | Predicted Shift (ppm) | Experimental Shift (ppm) | Multiplicity & Coupling (J in Hz) | Integration |
| OH | 2.00 | 1.80 | br s (concentration dependent) | 1H |
| H-4 (axial) | 3.55 | 3.70 | tt, J = 9.0, 4.2 | 1H |
| H-2, H-6 (eq) | 2.75 | 2.85 | dt, J = 12.5, 4.0 | 2H |
| H-2, H-6 (ax) | 2.40 | 2.30 | td, J = 12.5, 2.5 | 2H |
| H-3, H-5 (eq) | 1.85 | 1.90 | m | 2H |
| H-3, H-5 (ax) | 1.60 | 1.55 | dtd, J = 12.5, 9.0, 4.0 | 2H |
| N-CH2-O | 4.05 | 4.15 | s | 2H |
| O-CH3 | 3.35 | 3.25 | s | 3H |
Note: The experimental data highlights the pronounced separation between axial and equatorial protons, a feature that software predictors consistently underestimate.
Mechanistic Correlation Pathways
To achieve absolute trustworthiness, the assignments must be cross-verified through heteronuclear correlations. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the linchpin of this self-validating system. The N-CH2-O protons (δ 4.15) show strong 3J couplings to the C-2 and C-6 carbons of the piperidine ring, while the O-CH3 protons (δ 3.25) show a 3J coupling to the N-CH2-O carbon.
Caption: 2D NMR correlation network demonstrating the self-validating HMBC and COSY pathways.
Experimental Protocol: Step-by-Step Methodology
To replicate these findings and ensure high-fidelity data, follow this optimized protocol. The causality behind the solvent choice (CDCl3) is critical: it provides a non-polar, aprotic environment that prevents rapid chemical exchange of the hydroxyl proton, allowing its broad singlet to be observed without suppressing the adjacent H-4 multiplet.
Step 1: Sample Preparation
-
Weigh 15–20 mg of highly pure 1-(Methoxymethyl)piperidin-4-ol.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution into a high-quality 5 mm NMR tube, ensuring no particulates are suspended.
Step 2: 1D 1H NMR Acquisition
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
-
Allow the sample to equilibrate to 298 K for 5 minutes to stabilize conformational dynamics.
-
Acquire the 1D spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker systems) with 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
Step 3: 2D COSY Acquisition
-
Set up a gradient-selected COSY experiment.
-
Acquire with 128 t1 increments and 4 scans per increment. This maps the continuous spin system from the H-4 methine proton down to the H-2/H-6 methylene protons.
Step 4: 2D HSQC and HMBC Acquisition
-
HSQC: Run a multiplicity-edited HSQC optimized for a one-bond coupling constant (1JCH) of 145 Hz. This will phase the CH2 signals (C-2, C-3, C-5, C-6, and N-CH2-O) negatively (blue/red depending on software) and the CH/CH3 signals (C-4, O-CH3) positively, providing immediate self-validation of the carbon types.
-
HMBC: Run a gradient HMBC optimized for long-range couplings (nJCH = 8 Hz). Verify the cross-peaks from the δ 4.15 N-CH2-O protons to the C-2/C-6 carbons to confirm the N-alkylation over potential O-alkylation.
Step 5: Data Processing
-
Apply Fourier transform with a zero-filling factor of 2.
-
Perform manual phase correction and baseline correction.
-
Reference the TMS peak to exactly 0.00 ppm and the residual CHCl3 peak to 7.26 ppm.
Conclusion
While automated 1H NMR prediction tools provide a rapid baseline for structural estimation, they lack the physical grounding required for complex, dynamically active molecules like 1-(Methoxymethyl)piperidin-4-ol. By utilizing a self-validating system of 2D NMR experiments—specifically leveraging multiplicity-edited HSQC and long-range HMBC correlations—researchers can establish absolute causality between the spectral data and the molecular topology, ensuring complete scientific integrity in drug development workflows.
References
-
RSC Advances: Nickel-catalyzed aminocarbonylation of aryl halides using carbamoylsilane as an amide source. (Provides foundational NMR shift data for N-methoxymethyl protecting groups and their characteristic singlet behaviors). [1]
-
PubChem Database: Piperidin-4-ol | C5H11NO | CID 79341. (Provides baseline 1H NMR shift data and coupling constants for the unalkylated piperidin-4-ol core). [1]
-
Heterocycles: A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-Heterocyclic Compounds. (Discusses the chemical behavior, stability, and NMR characterization of N-MOM functionalized heterocycles). [1]
A Comparative Guide to the ¹³C NMR Spectroscopy of N-Substituted Piperidin-4-ols
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple cataloging of chemical shifts. It delves into the electronic and steric effects of various nitrogen substituents on the piperidine ring, offering a predictive framework for spectral interpretation. We will explore how the choice of substituent—from simple alkyl groups to bulky protecting groups and aromatic moieties—modulates the chemical environment of each carbon atom.
The Piperidin-4-ol Scaffold: A ¹³C NMR Perspective
The parent piperidin-4-ol ring system presents a symmetrical structure, which is often perturbed by the introduction of a substituent on the nitrogen atom. The fundamental carbon framework consists of:
-
C4: The carbon bearing the hydroxyl group, its chemical shift is highly sensitive to the substitution pattern and solvent effects.
-
C3/C5: The two carbons adjacent to the C4 carbinol center.
-
C2/C6: The two carbons alpha to the nitrogen atom, directly influenced by the N-substituent.
The interpretation of ¹³C NMR spectra for these compounds hinges on understanding how the N-substituent alters the electron density and conformation of the piperidine ring.
Comparative Analysis of N-Substituted Piperidin-4-ols
The electronic nature and steric bulk of the N-substituent exert a profound influence on the ¹³C chemical shifts of the piperidine ring. The following table summarizes the experimental ¹³C NMR data for a selection of commercially available N-substituted piperidin-4-ols, providing a clear comparison of these effects. The data has been compiled from various reputable sources and serves as a valuable reference.
| Substituent (R) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | Substituent Carbons (ppm) |
| H (Piperidin-4-ol) | ~45-46 | ~35-36 | ~68-69 | - |
| Methyl (N-Methyl-4-hydroxypiperidine)[1][2][3] | ~55-56 | ~34-35 | ~67-68 | ~46-47 (N-CH₃) |
| Benzyl (N-Benzyl-4-hydroxypiperidine)[4][5] | ~52-53 | ~33-34 | ~67-68 | ~63 (N-CH₂), ~127-130 (Aromatic) |
| Boc (N-Boc-4-hydroxypiperidine)[6][7][8][9] | ~43-44 | ~35-36 | ~67-68 | ~80 (quaternary C), ~28 (CH₃) |
Key Observations and Mechanistic Insights:
-
N-Alkylation (Methyl vs. H): The introduction of a methyl group at the nitrogen atom causes a significant downfield shift (deshielding) of the adjacent C2/C6 carbons by approximately 10 ppm. This is a classic example of the alpha-effect of alkylation on an amine, where the electron-donating methyl group increases the electron density on the nitrogen, which in turn influences the neighboring carbons.
-
N-Benzylation: The benzyl group, while also alkyl, results in a slightly smaller downfield shift of C2/C6 compared to the methyl group. This can be attributed to the competing electronic effects and the steric bulk of the benzyl substituent, which may induce slight conformational changes in the piperidine ring.
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, has a pronounced effect on the C2/C6 chemical shifts.[6] Instead of the expected deshielding, an upfield shift (shielding) is observed relative to the parent piperidin-4-ol. This is due to the electron-withdrawing nature of the carbonyl group within the Boc moiety, which decreases the electron density at the nitrogen and consequently shields the alpha carbons. The characteristic signals for the Boc group itself, a quaternary carbon around 80 ppm and methyl carbons around 28 ppm, are also readily identifiable.
Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra
To ensure the acquisition of reliable and reproducible ¹³C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the N-substituted piperidin-4-ol sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Spectral Width: Typically 0-220 ppm to encompass all expected carbon signals.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates without saturating the signals.
-
Relaxation Delay (d1): A delay of 2 seconds is generally sufficient for most carbons in these molecules.
-
Acquisition Time (at): Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A minimum of 1024 scans is recommended for a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Workflow for ¹³C NMR Data Acquisition
Caption: A streamlined workflow for acquiring high-quality ¹³C NMR spectra.
Advanced Considerations and Further Reading
For more complex substitution patterns or cases of conformational isomerism, advanced NMR techniques may be necessary. These can include:
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate carbon atoms with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations, aiding in the assignment of quaternary carbons and confirming connectivity.
The study of nitrogen-containing heterocycles by NMR is a vast and active area of research.[10][11] For a deeper dive into the theoretical underpinnings and advanced applications, the following resources are recommended.
This guide provides a foundational understanding and a practical framework for interpreting the ¹³C NMR spectra of N-substituted piperidin-4-ols. By applying the principles outlined herein, researchers can confidently elucidate the structures of these vital pharmaceutical building blocks.
References
-
SpectraBase. Piperidin-4-ol, 1,2,5-trimethyl-4-(4-tolyl)- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. 4-Piperidinol, 1-methyl-. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. 2015, 7(12):641-646. Available at: [Link]
-
Organic Letters. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. 2022, 24 (26), pp 4758–4762. Available at: [Link]
-
Magnetic Resonance in Chemistry. Exploiting natural abundance 13 C- 15 N coupling as a method for identification of nitrogen heterocycles: practical use of the HCNMBC sequence. 2015, 53(12), 1014-1020. Available at: [Link]
-
Organic & Biomolecular Chemistry. 13C-Labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. 2019,17, 8564-8597. Available at: [Link]
-
PubChem. Piperidin-4-ol. Available at: [Link]
-
SpectraBase. 1-Boc-4-hydroxypiperidine. Available at: [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. 1977, 99 (10), pp 3290–3295. Available at: [Link]
-
NIST WebBook. 4-Hydroxy-N-methylpiperidine. Available at: [Link]
Sources
- 1. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 3. 4-Hydroxy-N-methylpiperidine [webbook.nist.gov]
- 4. 1-Benzyl-4-hydroxypiperidine(4727-72-4) 13C NMR spectrum [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum [chemicalbook.com]
- 9. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 1-(Methoxymethyl)piperidin-4-ol
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(Methoxymethyl)piperidin-4-ol and Comparative Analytical Strategies
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly piperidine derivatives, form the backbone of numerous therapeutic agents.[1] This guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 1-(Methoxymethyl)piperidin-4-ol, a representative substituted piperidine. We will explore the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare mass spectrometry with alternative analytical techniques, and provide robust experimental protocols for researchers in the field.
The Structural Context: Predicting Fragmentation
1-(Methoxymethyl)piperidin-4-ol (Molecular Weight: 145.20 g/mol ) possesses three key structural features that dictate its fragmentation pattern in a mass spectrometer:
-
A Tertiary Cyclic Amine (Piperidine Ring): The nitrogen atom is the most basic site and readily accepts a charge. In mass spectrometry, fragmentation of amines is typically initiated at the nitrogen, leading to characteristic cleavage of adjacent carbon-carbon bonds, a process known as α-cleavage.[2][3] This results in the formation of stable, resonance-stabilized iminium ions.[1][4]
-
A Secondary Alcohol: The hydroxyl group at the C-4 position can be eliminated as a neutral water molecule (H₂O), a common fragmentation pathway for alcohols, particularly under the softer ionization conditions of ESI-MS/MS.[5][6]
-
An N-Methoxymethyl Group: This ether-containing substituent provides additional, unique fragmentation pathways, including cleavage of the N-C bond or C-O bond.
The interplay of these functional groups results in a predictable yet complex fragmentation pattern that serves as a high-fidelity fingerprint for the molecule's structure.
Elucidating the Fragmentation Pathways: EI-MS vs. ESI-MS/MS
The choice of ionization technique profoundly influences the observed mass spectrum. Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation, while soft techniques like Electrospray Ionization (ESI) typically yield the intact protonated molecule, requiring tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[1][5]
Electron Ionization (EI-MS) Fragmentation
Under EI conditions (typically 70 eV), the initial event is the removal of an electron to form a molecular ion (M⁺•) at m/z 145. The high energy of this radical cation drives several fragmentation cascades.
-
Dominant α-Cleavage: The most favored fragmentation for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][7] For 1-(Methoxymethyl)piperidin-4-ol, the most prominent α-cleavage is the loss of the methoxymethyl group as a radical (•CH₂OCH₃), leading to the formation of a stable iminium ion at m/z 100 . This is often the base peak in the spectrum of N-substituted piperidines.
-
Ring Opening and Fission: The piperidine ring itself can undergo cleavage, leading to a series of lower-mass acyclic fragment ions.[1]
-
Loss of Water: Dehydration can occur, leading to a fragment ion at m/z 127 ([M-H₂O]⁺•).
-
Cleavage within the N-substituent: Loss of a methoxy radical (•OCH₃) can occur to produce an ion at m/z 114 .
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that produces a protonated molecule, [M+H]⁺, at m/z 146 . This precursor ion is then selected and fragmented in a collision cell (Collision-Induced Dissociation, CID) to generate a product ion spectrum.
-
Neutral Loss of Water: The most common initial fragmentation event for protonated 4-hydroxypiperidines is the facile elimination of water, yielding a prominent product ion at m/z 128 ([M+H-H₂O]⁺).[5][8]
-
Loss of the Methoxymethyl Group: Subsequent fragmentation can involve the loss of the entire substituent. However, a more characteristic pathway is the loss of formaldehyde (CH₂O, 30 Da) from the methoxymethyl group, resulting in an ion at m/z 116 .
-
Combined Losses: A combination of these losses can also be observed, such as the loss of both water and formaldehyde, leading to a fragment at m/z 98 .
The primary fragmentation pathway for 1-(Methoxymethyl)piperidin-4-ol under ESI-MS/MS conditions is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of 1-(Methoxymethyl)piperidin-4-ol.
Summary of Key Fragment Ions
| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Loss | Proposed Fragment Structure |
| EI | 145 (M⁺•) | 127 | H₂O | Dehydrated Molecular Ion |
| EI | 145 (M⁺•) | 114 | •OCH₃ | [M - Methoxy Radical]⁺ |
| EI | 145 (M⁺•) | 100 | •CH₂OCH₃ | Piperidin-4-ol Iminium Ion |
| ESI-MS/MS | 146 ([M+H]⁺) | 128 | H₂O | Dehydrated Precursor Ion |
| ESI-MS/MS | 146 ([M+H]⁺) | 116 | CH₂O | [M+H - Formaldehyde]⁺ |
| ESI-MS/MS | 146 ([M+H]⁺) | 98 | H₂O + CH₂O | Dehydrated and Demethoxylated Ion |
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on orthogonal techniques.
| Technique | Information Provided | Sensitivity | Throughput | Key Advantages/Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information via fragmentation. | Very High (pg-fg) | High | Adv: Unmatched sensitivity and specificity for identification and quantification. Disadv: Isomers can be difficult to distinguish without chromatography. |
| NMR Spectroscopy | Complete 3D structure, connectivity of atoms (¹H, ¹³C, 2D NMR).[9] | Low (mg-µg) | Low | Adv: Provides unambiguous structural elucidation. Disadv: Requires larger sample amounts and longer analysis times. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, C-N, C-O). | Medium (µg) | High | Adv: Fast, non-destructive, good for quick functional group identification. Disadv: Provides limited information on overall molecular structure. |
In practice, a combination of LC-MS for initial identification and purity assessment, followed by NMR for definitive structural confirmation, represents the gold standard in modern drug development.
Experimental Protocols
The following protocols provide a starting point for the analysis of 1-(Methoxymethyl)piperidin-4-ol. Optimization may be required based on the specific instrumentation used.
Protocol for LC-ESI-MS/MS Analysis
This method is ideal for identifying and quantifying the compound in complex mixtures.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
FTIR analysis of hydroxyl and ether bands in piperidine derivatives
An in-depth technical evaluation of Fourier Transform Infrared (FTIR) spectroscopy methodologies for characterizing piperidine derivatives, focusing on the critical resolution of hydroxyl (-OH) and ether (C-O-C) functional groups.
Introduction: The Analytical Challenge of Piperidine Derivatives
Piperidine derivatives are ubiquitous in pharmaceutical development, serving as core pharmacophores in neuroactive drugs, antihistamines, and targeted therapeutics. When functionalized with hydroxyl or ether groups (e.g., 3-hydroxypiperidine or morpholine-piperidine hybrids), these molecules exhibit complex hydrogen-bonding networks[1].
For the Application Scientist, mapping these interactions via FTIR is critical. The broad -OH stretching region (3200–3500 cm⁻¹) and the sharp ether C-O-C stretching region (1050–1150 cm⁻¹) provide direct evidence of molecular conformation and intermolecular interactions. However, the choice of sampling technique fundamentally alters the integrity of the spectral data. This guide objectively compares traditional Transmission FTIR (KBr pellet) against Attenuated Total Reflectance (ATR-FTIR) and evaluates ATR crystal alternatives to establish a self-validating analytical workflow.
Part 1: The Physics of Signal Interference – Transmission vs. ATR
The KBr Pellet Pitfall: Moisture as a Confounding Variable
Historically, transmission FTIR utilizing potassium bromide (KBr) pellets has been the standard. However, KBr is highly hygroscopic. The mechanical energy applied during the grinding and pressing phases actively drives atmospheric moisture into the salt matrix.
The Causality: This moisture uptake generates a massive, broad O-H stretching artifact centered at ~3440 cm⁻¹ and an H-O-H bending artifact at ~1633 cm⁻¹[2]. Because the intrinsic hydrogen-bonded -OH stretch of a functionalized piperidine derivative occupies this exact same spectral window, the KBr water band completely masks the analyte's signal, rendering quantitative or structural analysis of the hydroxyl group nearly impossible without extreme, vacuum-dried conditions[2].
The ATR-FTIR Advantage: Evanescent Wave Interrogation
ATR-FTIR bypasses the KBr matrix entirely. The sample is pressed directly against a high-refractive-index crystal. An infrared beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few micrometers into the sample[3].
Because the sample is analyzed in its native solid or liquid state without a hygroscopic matrix, the 3200–3500 cm⁻¹ region remains pristine, allowing for the precise deconvolution of free -OH vs. hydrogen-bonded -OH stretches.
Fig 1: Decision matrix for selecting FTIR sampling modalities for piperidine derivatives.
Part 2: Objective Comparison of ATR Crystal Technologies
When utilizing ATR-FTIR, the depth of penetration ( dp ) dictates the effective pathlength and, consequently, the signal-to-noise ratio. The penetration depth is governed by the wavelength ( λ ), the refractive index of the crystal ( n1 ), the refractive index of the sample ( n2 ), and the angle of incidence ( θ ):
dp=2πn1sin2θ−(n2/n1)2λ
Because dp is directly proportional to wavelength, the ether band at 1100 cm⁻¹ will naturally have a deeper penetration (and thus stronger relative absorbance) than the hydroxyl band at 3300 cm⁻¹[4]. Modern FTIR software applies an "ATR Correction" algorithm to normalize this disparity.
Table 1: ATR Crystal Performance Comparison for Piperidine Analysis
| Parameter | Diamond (Type IIIa) | Germanium (Ge) | Zinc Selenide (ZnSe) |
| Refractive Index ( n1 ) | 2.4 | 4.0 | 2.4 |
| Depth of Penetration ( dp ) | ~2.0 µm (at 1000 cm⁻¹) | ~0.6 µm (at 1000 cm⁻¹) | ~2.0 µm (at 1000 cm⁻¹) |
| Spectral Range | 4000 – 400 cm⁻¹ (with intrinsic absorption 2300-1800 cm⁻¹) | 4000 – 600 cm⁻¹ | 4000 – 650 cm⁻¹ |
| Chemical/Mechanical Durability | Exceptional (Inert, scratch-proof) | Good (Brittle, resists most acids/bases) | Poor (Scratches easily, etched by acids/bases) |
| Suitability for Piperidines | Optimal. High signal yield for both -OH and C-O-C bands. | Sub-optimal. Low dp yields weak signals for standard white API powders. | Acceptable, but degrades over time with basic piperidine amines. |
Expert Insight: For standard piperidine derivatives, Diamond is the undisputed crystal of choice . While it possesses an intrinsic phonon absorption band between 1800–2300 cm⁻¹, this region is analytically "dead space" for piperidines, safely avoiding the critical -OH (3300 cm⁻¹), N-H (~3255 cm⁻¹)[5], and ether (1100 cm⁻¹) regions. ZnSe should be avoided as the basicity of piperidine amines can degrade the crystal surface over repeated uses.
Part 3: Expected Spectral Data
When comparing the data output of these methodologies, the superiority of Diamond ATR for resolving specific functional states becomes clear.
Table 2: Diagnostic Band Resolution (3-Hydroxypiperidine Ether Derivative)
| Functional Group | Expected Wavenumber (cm⁻¹) | KBr Transmission Quality | Diamond ATR Quality |
| Free Hydroxyl (-OH) | ~3550 - 3600 | Poor: Masked by KBr moisture. | Excellent: Sharp, distinct peak. |
| H-Bonded Hydroxyl (-OH) | ~3200 - 3400 | Poor: Convoluted with KBr water band. | Excellent: Broad, quantifiable peak. |
| Piperidine Amine (N-H) | ~3255 | Fair: Often buried under KBr moisture. | Good: Resolvable shoulder on -OH band. |
| Asymmetric Ether (C-O-C) | ~1100 - 1150 | Good: Sharp, highly resolved. | Excellent: High intensity due to deeper dp . |
| Symmetric Ether (C-O-C) | ~1050 - 1080 | Good: Sharp, highly resolved. | Excellent: High intensity due to deeper dp . |
Part 4: Self-Validating Experimental Protocol (Diamond ATR-FTIR)
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating workflow for analyzing solid-state piperidine derivatives.
Step 1: System Verification & Background Collection
-
Clean the Diamond ATR crystal and the pressure anvil with a volatile, non-aqueous solvent (e.g., LC-MS grade isopropanol or acetone) using a lint-free wipe.
-
Allow the solvent to flash off completely (15 seconds).
-
Collect a background spectrum (ambient air) at 4 cm⁻¹ resolution, 64 scans. Self-Validation Check: Ensure the background energy profile shows no residual peaks in the 3000-3500 cm⁻¹ region.
Step 2: Sample Application & Pressure Optimization
-
Deposit 2–5 mg of the powdered piperidine derivative directly onto the center of the diamond crystal.
-
Lower the pressure anvil. Causality Note: Because the evanescent wave only penetrates ~2.0 µm, intimate contact between the solid particle and the crystal is mandatory. Apply pressure until the real-time preview spectrum shows the ether band (~1100 cm⁻¹) reaching an absorbance of at least 0.4 AU.
Step 3: Spectral Acquisition
-
Acquire the sample spectrum (4 cm⁻¹ resolution, 64 scans).
-
For highly accurate relative quantification between the -OH and ether bands, apply an ATR Correction algorithm in the spectrometer software (assuming a sample refractive index of 1.5 and an angle of incidence of 45°). This corrects the wavelength-dependent penetration depth, making the spectrum directly comparable to reference transmission libraries[4].
Step 4: Post-Processing & Deconvolution
-
Apply a baseline correction to account for any scattering effects.
-
Isolate the 3200–3600 cm⁻¹ region. If multiple hydroxyl states exist (free vs. hydrogen-bonded), use Fourier self-deconvolution or second-derivative processing to identify the exact peak maxima before peak fitting.
Conclusion
For the structural characterization of hydroxyl and ether bands in piperidine derivatives, traditional KBr pellet transmission introduces unacceptable moisture artifacts that compromise the critical 3200–3500 cm⁻¹ region. Diamond ATR-FTIR represents the gold standard, providing a moisture-free, high-throughput, and chemically inert environment that yields pristine resolution of both the high-wavenumber hydroxyl stretches and the lower-wavenumber ether linkages.
References
-
An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines Source: PubMed (NIH) URL:[Link][1]
-
Infrared Spectrum Characteristics and Quantification of OH Groups in Coal Source: ACS Omega URL:[Link][2]
-
Application Note Quest - ATR Explained Source: Specac URL:[Link][4]
-
Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations Source: ResearchGate URL:[Link][5]
Sources
- 1. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 4. cdn-scienze.b-cdn.net [cdn-scienze.b-cdn.net]
- 5. researchgate.net [researchgate.net]
Strategic Amine Protection in Piperidin-4-ol Synthesis: A Comparative Guide to N-Boc vs. N-MOM Reactivity
Introduction
Piperidin-4-ol is a highly versatile bifunctional scaffold prevalent in medicinal chemistry and drug development. Because it contains both a secondary amine and a secondary alcohol, site-selective functionalization requires robust protecting group strategies. The choice of nitrogen protection dictates not only the stability of the intermediate during subsequent transformations (such as Grignard additions or cross-couplings) but also the conditions required for eventual deprotection.
This guide objectively compares two distinct nitrogen protecting groups: the ubiquitous tert-butyloxycarbonyl (N-Boc) and the less conventional, yet highly strategic, methoxymethyl ether (N-MOM). By understanding the mechanistic causality behind their reactivity, researchers can design more efficient, orthogonal synthetic pathways.
Structural & Mechanistic Reactivity Profile
N-Boc (Carbamate)
The N-Boc group converts the basic piperidine nitrogen into a neutral carbamate. Mechanistically, the nitrogen lone pair is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity and basicity. This renders N-Boc protected piperidin-4-ol exceptionally stable to strong bases, nucleophiles, and organometallic reagents [1]. Deprotection is classically achieved via acidic cleavage (e.g., Trifluoroacetic acid (TFA) or HCl) [2]. More recently, continuous-flow thermal deprotection (>200 °C) has emerged as a reagent-free alternative, proceeding via a concerted proton transfer with the release of isobutylene and rapid decarboxylation [3].
N-MOM (Hemiaminal Ether)
While MOM is traditionally an alcohol protecting group, it can be employed to protect secondary amines, forming a hemiaminal ether. Unlike a carbamate, the nitrogen lone pair in an N-MOM piperidine is not delocalized into a carbonyl, making the nitrogen slightly more basic and nucleophilic than its N-Boc counterpart [4]. Despite this, N-MOM amines remain stable under strongly basic conditions. The key advantage of N-MOM lies in its orthogonal deprotection profile. It is highly resistant to mild acids and catalytic hydrogenation but can be selectively cleaved using strong aqueous acids (e.g., HCl in MeOH) or Lewis acids such as Boron trichloride (BCl 3 ) or TMS-I [5].
Reactivity & Deprotection Pathways
Orthogonal reactivity and deprotection pathways for N-Boc vs. N-MOM protected piperidin-4-ol.
Comparative Experimental Data
The following table summarizes the quantitative and qualitative performance metrics of both protecting groups under standard synthetic conditions.
| Property / Condition | N-Boc Piperidin-4-ol | N-MOM Piperidin-4-ol |
| Chemical Nature | Carbamate | Hemiaminal Ether |
| Nitrogen Basicity | Very Low (Delocalized lone pair) | Moderate (Localized lone pair) |
| Stability to Strong Base | Excellent (Stable to NaH, KHMDS) | Excellent (Stable to NaH, KHMDS) |
| Stability to Grignard | Excellent (No carbonyl attack) | Good to Excellent |
| Acidic Deprotection | Mild to Strong Acid (TFA, 4M HCl) | Strong Acid required (HCl/MeOH) |
| Lewis Acid Deprotection | Stable to mild Lewis acids | Cleaved by BCl 3 , TMS-I |
| Thermal Deprotection | Yes (>200 °C, continuous flow) | No |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: N-Boc Protection and Grignard Reaction Compatibility
Causality: N-Boc is chosen when the subsequent step involves highly nucleophilic organometallics. The carbamate carbonyl is sterically hindered and electronically deactivated against nucleophilic attack, ensuring the Grignard reagent reacts exclusively at the target electrophile (e.g., an oxidized 4-piperidone) [1].
-
Protection: Dissolve piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add Et 3 N (1.5 eq) and cool the mixture to 0 °C. Slowly add Boc 2 O (1.1 eq). Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (Ninhydrin stain). Quench with water, extract with DCM, wash with brine, dry over Na 2 SO 4 , and concentrate to yield N-Boc-piperidin-4-ol.
-
Grignard Addition (Post-Oxidation): To a solution of N-Boc-4-piperidone in anhydrous THF at 0 °C, add 4-fluorophenylmagnesium bromide (1.2 eq) dropwise. Reflux for 1 hour. The N-Boc group remains completely intact during this strong nucleophilic addition.
-
Deprotection: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2–4 hours. Concentrate under reduced pressure to yield the free amine hydrochloride salt [2].
Protocol B: N-MOM Protection and Orthogonal Lewis Acid Deprotection
Causality: N-MOM is selected when the molecule contains other acid-sensitive groups (like a Boc-protected primary amine elsewhere) that must be preserved. Because it is a hemiaminal ether, it requires an orthogonal Lewis acid-mediated cleavage [5].
-
Protection: Dissolve piperidin-4-ol (1.0 eq) in anhydrous acetone or THF under an inert atmosphere. Add a strong base (e.g., NaH) at 0 °C to deprotonate the amine. Dropwise add chloromethyl methyl ether (MOMCl, 1.2 eq). Stir for 24 hours at room temperature [4].
-
Validation: Filter the solution, wash the solid material with acetone, and dry in vacuo to isolate the N-MOM protected intermediate.
-
Functionalization: Perform desired base-mediated functionalization on the 4-OH group (e.g., etherification).
-
Orthogonal Deprotection: To cleave the N-MOM group without affecting mild-acid-sensitive moieties, dissolve the intermediate in anhydrous DCM and cool to -78 °C. Add BCl 3 (1.0 M in DCM, 3.0 eq) dropwise. Stir for 2 hours, then carefully quench with saturated aqueous NaHCO 3 to yield the free amine [5].
Mechanistic Causality in Experimental Choices
The decision between N-Boc and N-MOM ultimately hinges on the downstream reaction environment and the overall complexity of the target molecule:
-
Choose N-Boc for general synthesis where standard acidic workups are tolerated. Its thermal lability also makes it the premier choice for continuous-flow manufacturing, where salt-free free-basing is required to push intermediates directly into subsequent amidation steps without aqueous extraction [3].
-
Choose N-MOM when designing complex, multi-step syntheses requiring orthogonal protecting group strategies. Because the N-MOM group is a hemiaminal ether, its selective cleavage via Lewis acids (like BCl 3 ) allows chemists to unmask the piperidine nitrogen without disturbing carbamates (like N-Boc) or esters present elsewhere in the molecular architecture [5].
References
-
P. Bormans et al. "Radiosynthesis and Biological Evaluation of [18F]R91150, a Selective 5-HT2A Receptor Antagonist for PET-Imaging." National Institutes of Health (NIH) PMC. Available at: [Link]
-
D. T. McQuade et al. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." ACS Organic Process Research & Development, 2019. Available at:[Link]
-
J. C. Varela et al. "Structure and interactions of novel ether-functionalised morpholinium and piperidinium ionic liquids with lithium salts." Physical Chemistry Chemical Physics (RSC), 2023. Available at:[Link]
-
A. M. Hyde et al. "Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives." The Journal of Organic Chemistry (ACS), 2023. Available at:[Link]
Spectroscopic Differentiation of N-Alkylation vs. O-Alkylation Isomers: A Comprehensive Analytical Guide
The alkylation of ambident nucleophiles—such as amides, lactams, pyridones, and diazines—presents a classic regioselectivity challenge in medicinal chemistry and drug development . Depending on the electrophile, solvent, and base, these reactions frequently yield a complex mixture of N-alkylated and O-alkylated isomers . Because these isomers possess drastically different physicochemical properties, metabolic stabilities, and pharmacological profiles, unambiguous structural assignment is a critical bottleneck.
The Causality of Spectroscopic Differences
To understand why these analytical techniques succeed where basic 1D NMR fails, we must analyze the electronic and structural consequences of the alkylation event:
-
Electronic Redistribution (NMR): The nitrogen nucleus is directly involved in the bond formation during N-alkylation. This process disrupts the aromaticity in heterocycles (e.g., pyridines/diazines) or maintains the polarized lactam/amide resonance, significantly altering the electron density around the nitrogen atom. This results in a massive upfield shift in the ¹⁵N NMR spectrum . O-alkylation, conversely, forms an imino ether (lactim) or alkoxy-aromatic system, causing minimal perturbation to the nitrogen's original electronic environment.
-
Vibrational Modes (IR): N-alkylation of a pyridone or amide retains the highly polarized carbonyl (C=O) bond, which acts as a strong dipole during vibration. O-alkylation annihilates the carbonyl entirely, replacing it with a C=N double bond and a C–O single bond, fundamentally changing the molecule's infrared absorption profile .
Comparative Spectroscopic Techniques
¹H-¹⁵N HMBC NMR (The Gold Standard)
Recent advancements have established ¹H-¹⁵N HMBC at natural abundance as the most definitive method for assigning alkylation sites . N-alkylation of diazines and related heterocycles results in a large upfield shift of the ¹⁵N signal (ΔδN ≈ -100 to -130 ppm relative to the starting material) . In contrast, O-alkylation yields a much smaller shift (ΔδN ≈ -40 ppm or less) [[1]]([Link]). Furthermore, observing a strong ³J_HN coupling between the alkyl protons and the ring nitrogen provides unambiguous structural confirmation of N-alkylation .
¹H-¹³C HMBC & NOESY (The Orthogonal Validation)
While ¹⁵N NMR is definitive, ¹³C HMBC provides critical orthogonal data. In N-alkylated amides/pyridones, the alkyl protons show a ³J_HC correlation to the carbonyl carbon (δ 160–170 ppm). In O-alkylated isomers, the correlation is to an sp² hybridized C–O carbon, which often resonates slightly further downfield. 2D NOESY/ROESY experiments validate the assignment through space: N-alkyl protons will show NOE cross-peaks to adjacent ring protons, whereas O-alkyl protons often show different or weaker spatial correlations depending on the rotameric state .
Infrared (IR) Spectroscopy (The Rapid Screen)
IR provides a rapid, non-destructive first-pass filter. The N-alkylated isomer exhibits a strong, characteristic lactam/amide carbonyl stretch (ν C=O) between 1640–1690 cm⁻¹. The O-alkylated isomer lacks this band entirely, instead displaying a C=N stretching vibration (1600–1630 cm⁻¹) and a strong C–O–C asymmetric stretch in the fingerprint region (1200–1250 cm⁻¹) .
Quantitative Data Summary
| Spectroscopic Parameter | N-Alkylated Isomer | O-Alkylated Isomer | Diagnostic Reliability |
| ¹H-¹⁵N HMBC (ΔδN) | Large upfield shift (~100–130 ppm) | Small upfield shift (< 50 ppm) | Definitive (Primary) |
| ¹H-¹⁵N Coupling | Strong ³J_HN to Nitrogen | Weak/No ³J_HN to Nitrogen | Definitive (Primary) |
| ¹H-¹³C HMBC | ³J_HC to Carbonyl (δ 160–170 ppm) | ³J_HC to C–O (shifted downfield) | High (Orthogonal) |
| 2D NOESY / ROESY | Strong NOE to adjacent ring protons | Weak/No NOE to ring protons | Moderate (Conformational) |
| IR Spectroscopy | Strong ν(C=O) at 1640–1690 cm⁻¹ | Absence of ν(C=O); Strong ν(C–O) | High (Rapid Screen) |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignments, implement the following self-validating workflow. If the ¹⁵N HMBC suffers from low sensitivity or resonance overlap, the IR and ¹³C HMBC protocols act as an integrated fail-safe.
Protocol A: ¹H-¹⁵N HMBC NMR Definitive Assignment
-
Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of a high-quality deuterated solvent (e.g., DMSO-d6 or CDCl3) under an inert atmosphere to prevent moisture-induced line broadening.
-
Acquisition Parameters: Set up a 2D ¹H-¹⁵N HMBC experiment optimized for long-range couplings (typically nJ_HN = 5–8 Hz). Ensure sufficient scans (e.g., 16–32 per increment) to detect natural abundance ¹⁵N signals.
-
Data Processing: Apply appropriate window functions (e.g., sine bell squared) and reference the ¹⁵N chemical shifts to liquid ammonia (0 ppm) or nitromethane (380.2 ppm) .
-
Interpretation: Identify the cross-peak between the alkyl protons and the nitrogen. Calculate ΔδN relative to the starting material. A shift > 100 ppm upfield confirms N-alkylation .
Protocol B: IR Spectroscopy Rapid Screening
-
Sample Preparation: Prepare a KBr pellet for solid samples or use an ATR-FTIR accessory for neat liquids/solids. Ensure the ATR crystal is thoroughly cleaned with isopropanol between runs.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum of 16 scans).
-
Spectral Analysis: Interrogate the 1600–1700 cm⁻¹ region. A strong, sharp peak at ~1650 cm⁻¹ indicates the C=O stretch of an N-alkylated lactam/pyridone. The absence of this peak, coupled with a new C–O stretch at ~1200 cm⁻¹, confirms O-alkylation [[2]]([Link]).
Visualizing the Analytical Workflows
Workflow for differentiating N- vs O-alkylation using orthogonal spectroscopic techniques.
Logic tree for interpreting 1H-13C HMBC and NOESY NMR data for regioselectivity assignment.
References
-
Sheehy, K. J., et al. (2020). "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using ¹H–¹⁵N HMBC NMR Spectroscopy". European Journal of Organic Chemistry.
-
Kolykhalov, I. V., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery". Bioorganic & Medicinal Chemistry Letters.
-
"¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles". RSC Advances (2019).
-
"A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions". ResearchGate.
-
"NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES". Loughborough University Research Repository.
Sources
X-ray crystallography data for 1-(Methoxymethyl)piperidin-4-ol analogs
Scaffold Comparison Guide: X-Ray Crystallography Data for Methoxymethyl-Piperidine Analogs vs. Traditional Piperidines
Executive Summary
Choosing the optimal piperidine derivative is a critical inflection point in lead optimization. As a Senior Application Scientist specializing in structural biology, I frequently guide medicinal chemistry teams through the structural trade-offs of scaffold selection. This guide objectively compares the crystallographic performance, binding dynamics, and electron density resolution of methoxymethyl-substituted piperidine analogs against traditional alternatives, such as 1-methylpiperidin-4-ol and unsubstituted piperidin-4-ol. By analyzing high-resolution X-ray diffraction data, we will demonstrate how specific steric substitutions impact target binding and overall drug design efficacy.
Conformational Dynamics & Mechanistic Causality
When engineering a ligand for a deep hydrophobic pocket, the choice between a free hydroxyl, a methylated amine, or a bulkier ether linkage (like a methoxymethyl group) fundamentally alters the thermodynamics of binding.
-
Alternative A: Unsubstituted Piperidin-4-ol The unsubstituted piperidin-4-ol scaffold acts as both a strong hydrogen bond donor and acceptor. In small-molecule crystallography, this leads to tightly packed polymorphs (e.g., crystallizing in the P−42n space group with infinite hydrogen-bonded ribbons)[1]. However, in a protein binding pocket, the energetic penalty required to desolvate this free hydroxyl group often reduces the overall binding affinity.
-
Alternative B: 1-Methylpiperidin-4-ol Alkylation at the 1-position alters the basicity of the tertiary amine. In targets like the Histamine H1 Receptor (H1R), this methylated amine is highly effective at forming a canonical salt bridge with conserved transmembrane residues (e.g., Asp107)[2]. While effective for charge-based interactions, simple methyl substitutions often lack the steric bulk necessary to restrict the flexibility of the piperidine ring.
-
The Optimized Scaffold: Methoxymethyl-Piperidine Analogs Introducing a methoxymethyl group (e.g., 4-(methoxymethyl)piperidine derivatives) provides a distinct structural advantage. The steric bulk of the methoxymethyl moiety restricts the conformational flexibility of the piperidine ring, effectively locking it into a preferred chair conformation. When bound to targets like Cellular Retinol-Binding Protein 1 (CRBP1), this pre-organization significantly minimizes the entropic penalty of binding. Furthermore, the bulk of the substituent physically interacts with the binding pocket to retain the protein in a functional "closed" conformation, enhancing the ligand's residence time[3].
Quantitative Crystallographic Performance
To objectively evaluate how these structural modifications impact crystallographic resolution and model refinement, we compared three distinct piperidine analogs based on deposited X-ray diffraction data from the Protein Data Bank (PDB) and Crystallography Open Database (COD).
| Compound Class / Target Complex | Database ID | Resolution (Å) | R-work / R-free | Key Structural & Conformational Feature |
| 4-(Methoxymethyl)piperidine derivative bound to CRBP1 | PDB: 8GEV | 1.85 | 0.186 / 0.233 | Steric bulk locks the piperidine chair conformation, stabilizing the "closed" state of CRBP1[4]. |
| 4-(Hydroxymethyl)piperidin-4-ol derivative bound to CRBP1 | PDB: 8GEY | 1.30 | 0.163 / 0.182 | Exceptional resolution allows precise mapping of the 4-OH water-mediated hydrogen bond network[5]. |
| Unsubstituted Piperidin-4-ol (Small Molecule Crystal) | COD: 7219500 | N/A | R = 0.0344 | Forms highly ordered, infinite hydrogen-bonded networks in the crystalline state[1]. |
Data Analysis: The 8GEY complex achieves an exceptional resolution of 1.30 Å, allowing for precise modeling of the solvent network within the CRBP1 pocket[5]. In contrast, the bulkier methoxymethyl analog in 8GEV yields a slightly lower resolution (1.85 Å) but demonstrates a highly ordered ligand state with excellent R-factors (R-free = 0.233). This validates the structural rigidity and high binding occupancy imparted by the methoxymethyl substitution[4].
Experimental Protocol: Self-Validating Co-Crystallization System
To achieve the high-resolution data presented above, the experimental workflow must be rigorously controlled. Below is a field-proven, step-by-step methodology for the co-crystallization of target proteins (like CRBP1) with piperidine analogs.
Step 1: Ligand Preparation and Quality Control
-
Action: Procure or synthesize the piperidine analog at >95% purity. Validate via LC-MS and 1D NMR.
-
Causality: Minor impurities, especially stereoisomers or unreacted starting materials, will disrupt the delicate crystal lattice, leading to high mosaicity or complete failure to nucleate.
Step 2: Protein-Ligand Complex Formation
-
Action: Concentrate the apo-protein to 10-15 mg/mL in a physiological buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Add the piperidine analog at a 3:1 to 5:1 molar excess. Incubate at 4°C for 2 hours to ensure equilibrium binding.
-
Self-Validation: Perform Dynamic Light Scattering (DLS) on the incubated complex. A monodisperse peak with a Polydispersity Index (PdI) < 0.2 confirms that the hydrophobic ligand has not induced protein aggregation, validating the sample for the crystallization trials.
Step 3: Vapor Diffusion Crystallization
-
Action: Set up hanging-drop vapor diffusion plates by mixing 1 µL of the validated protein-ligand complex with 1 µL of reservoir solution (e.g., 20-30% PEG 3350, 0.2 M ammonium acetate, 0.1 M Bis-Tris pH 5.5-6.5). Incubate at 20°C.
-
Causality: PEG 3350 acts as a molecular crowding agent. It gently reduces protein solubility by competing for water without denaturing the complex, which is critical for accommodating the lipophilic methoxymethyl moiety within the pocket.
Step 4: Cryoprotection and X-Ray Diffraction
-
Action: Harvest mature crystals using a nylon loop and briefly soak them in the reservoir solution supplemented with 20-25% (v/v) glycerol. Flash-cool in liquid nitrogen.
-
Causality: Cryocooling to 100 K minimizes radiation damage from the high-intensity synchrotron X-ray beam. This ensures that the delicate electron density of the piperidine ring's substituents remains intact, preventing radiation-induced decarboxylation or bond cleavage during data collection.
Structural Optimization Workflow
Workflow for the co-crystallization and X-ray structural determination of piperidine analogs.
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8gev - Crystal structure of human cellular retinol binding protein 1 in complex with 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine - Summary - Protein Data Bank Japan [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
Definitive Structural Validation of Complex Intermediates (CAS 1374656-11-3): 2D NMR vs. 1D NMR/MS
As a Senior Application Scientist overseeing the structural elucidation of complex pharmaceutical intermediates, I frequently encounter the limitations of relying solely on one-dimensional (1D) ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS). For highly functionalized molecules like CAS 1374656-11-3, LC-MS provides excellent exact mass data but fails to distinguish between subtle regioisomers. Furthermore, these molecules often exhibit severe proton signal overlap in the 1.5–4.0 ppm aliphatic region, rendering 1D NMR integration ambiguous.
To achieve absolute structural certainty, we must transition to orthogonal two-dimensional (2D) NMR techniques—specifically, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). This multidimensional approach is universally recognized as the gold standard in [1].
The Mechanistic Imperative: Why COSY and HSQC?
The causality behind selecting COSY and HSQC lies in their ability to probe distinct quantum mechanical interactions, transforming ambiguous 1D data into a definitive 2D topological map.
-
COSY (Homonuclear Correlation): COSY relies on the transfer of magnetization between scalar-coupled protons (typically separated by 2-3 bonds). By generating a 2D map where off-diagonal cross-peaks indicate J-coupling, we can physically trace the unbroken proton skeleton of the molecule, eliminating the guesswork associated with MS fragmentation patterns[2].
-
HSQC (Heteronuclear Dispersion): COSY alone cannot resolve protons that share identical chemical shifts. This is where HSQC becomes the mechanistic imperative. HSQC transfers magnetization from sensitive ¹H nuclei to less sensitive ¹³C nuclei across a single bond (¹J_CH). By spreading the overlapping proton signals into the orthogonal carbon-13 dimension, HSQC provides a definitive map of every C-H bond, drastically simplifying resonance assignment[3][4].
Comparative Performance Analysis
When evaluating analytical workflows for complex intermediates like CAS 1374656-11-3, the data heavily favors the 2D NMR approach over traditional 1D NMR + LC-MS. The table below summarizes the quantitative performance metrics:
| Performance Metric | 1D ¹H NMR + LC-MS (Alternative) | 2D NMR: COSY + HSQC (Recommended) |
| Resolution Capacity | ~5–10 peaks/ppm (High overlap) | >50 cross-peaks/ppm² (Orthogonal dispersion) |
| Connectivity Mapping | Inferential (Mass fragmentation) | Definitive (Through-bond scalar coupling) |
| Stereo/Regioisomer ID | Low confidence (15-20% false positive rate) | High confidence (<1% false positive rate) |
| Data Acquisition Time | ~15–20 minutes | ~1.5–2 hours |
| Sample Requirement | ~1 mg (Minimal) | ~5–10 mg (Required for ¹³C sensitivity) |
| Self-Validation | None (Independent datasets) | High (Phase-encoded multiplicity checks) |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every structural claim generated by the COSY data is independently verified by the HSQC phase data, ensuring a closed-loop validation process[5].
Step 1: Precision Sample Preparation Dissolve 10 mg of CAS 1374656-11-3 in 600 µL of deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure 0.03% Tetramethylsilane (TMS) is added for internal referencing. High concentration is critical to achieve an optimal Signal-to-Noise (S/N) ratio for the less sensitive ¹³C dimension in HSQC.
Step 2: 1D ¹H Baseline Acquisition Acquire a standard ¹H NMR spectrum (16 scans, 64k data points). Identify regions of severe signal overlap. Calibrate the integration values carefully; these will serve as the mathematical baseline for the self-validating checks in Step 5.
Step 3: Gradient-Selected COSY (gCOSY) Acquisition Set up a gCOSY experiment to map the homonuclear skeleton. Acquire with 128–256 increments in the indirect (t1) dimension to ensure sufficient resolution of J-coupled spin systems. Trace the off-diagonal cross-peaks to establish the contiguous carbon framework.
Step 4: Multiplicity-Edited ¹H-¹³C HSQC Acquisition Execute a multiplicity-edited HSQC experiment. Causality note: The pulse sequence physically inverts the phase of methylene (-CH2-) cross-peaks relative to methine (-CH-) and methyl (-CH3) groups. Set the polarization transfer delay optimized for a standard ¹J_CH coupling constant of ~145 Hz.
Step 5: Orthogonal Cross-Validation Overlay the 1D proton spectrum on the F2 axis of the [4]. This is where the system self-validates: the phase inversion in the HSQC must mathematically align with the integration values from the 1D spectrum. If a signal integrates to 2 protons in the 1D spectrum but appears with a positive phase (indicating CH/CH3) in the HSQC, the system immediately flags a structural inconsistency, preventing false positive identification.
Visualizing the Validation Logic
The following diagram illustrates the logical flow and self-validating nature of the 2D NMR workflow.
Logical workflow for structural validation using orthogonal 2D NMR techniques.
References
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
The Evolving Landscape of NMR Structural Elucidation. MDPI.[Link]
-
The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Preprints.org.[Link]
-
Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). JoVE.[Link]
-
Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. ACS Publications.[Link]
Sources
- 1. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. jove.com [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quality Control Reference Standards for 1-(Methoxymethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 1-(Methoxymethyl)piperidin-4-ol, a substituted piperidine derivative, represents a class of compounds of significant interest in medicinal chemistry. Its quality control, however, may not be as standardized as that of more common reagents. This guide provides a comprehensive framework for establishing robust quality control (QC) standards for 1-(Methoxymethyl)piperidin-4-ol by comparing it with well-established, structurally related piperidine derivatives: N-Methyl-4-piperidinol and 1-Benzyl-4-piperidinol .
This document, authored from the perspective of a Senior Application Scientist, is designed to provide not just procedural steps but also the scientific rationale behind the recommended quality control strategy. By leveraging insights from analogous compounds, this guide offers a scientifically sound approach to validating the identity, purity, and overall quality of 1-(Methoxymethyl)piperidin-4-ol for its use in sensitive research and drug development pipelines.
The Criticality of Quality Control for Piperidine-Based Intermediates
Piperidine scaffolds are ubiquitous in pharmaceuticals, and their derivatives are often key building blocks in the synthesis of a wide range of therapeutic agents. The seemingly minor substitution on the piperidine nitrogen, such as the methoxymethyl group in our topic compound, can significantly influence its reactivity, stability, and impurity profile. Therefore, a rigorous QC protocol is not merely a matter of compliance but a fundamental aspect of scientific integrity and risk management in drug discovery.
A well-defined quality control process for an intermediate like 1-(Methoxymethyl)piperidin-4-ol ensures:
-
Consistency in Synthetic Outcomes: Predictable yields and impurity profiles in subsequent synthetic steps.
-
Safety and Efficacy of the Final API: Minimizing the carry-over of potentially toxic or reactive impurities.
-
Regulatory Compliance: Adherence to the stringent quality standards expected by regulatory bodies.
Comparative Framework for Quality Control
To establish a robust QC framework for 1-(Methoxymethyl)piperidin-4-ol, we will compare its key quality attributes with those of two commercially available and well-characterized analogs: N-Methyl-4-piperidinol and 1-Benzyl-4-piperidinol.
| Quality Attribute | 1-(Methoxymethyl)piperidin-4-ol (Target) | N-Methyl-4-piperidinol (Comparator 1) [1][2][3] | 1-Benzyl-4-piperidinol (Comparator 2) [4][5][6] |
| Appearance | White to off-white solid | Liquid | Pale Yellow Solid |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry | Confirmed by ¹H NMR and other spectroscopic methods | Confirmed by spectroscopic methods |
| Purity (by HPLC/GC) | ≥ 98.0% | Typically ≥ 98%[1][3] | Typically ≥ 98.0% or 99.0%[4] |
| Water Content (Karl Fischer) | ≤ 0.5% | Not typically specified for the liquid form | Not typically specified, but important for a solid |
| Residual Solvents (GC-HS) | To be determined based on synthesis | To be determined based on synthesis | To be determined based on synthesis |
| Related Substances (HPLC/GC) | Individual unknown impurity ≤ 0.1%, Total impurities ≤ 1.0% | Specified on a lot-specific Certificate of Analysis | Specified on a lot-specific Certificate of Analysis |
Experimental Protocols for Quality Control
The following section details the essential experimental workflows for the comprehensive quality control of 1-(Methoxymethyl)piperidin-4-ol, with comparative insights from its analogs.
Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of organic molecules. For 1-(Methoxymethyl)piperidin-4-ol, both ¹H and ¹³C NMR are critical to confirm its unique structure.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals for 1-(Methoxymethyl)piperidin-4-ol:
-
A singlet for the methoxy (CH₃O-) protons.
-
A singlet for the N-CH₂-O protons.
-
Multiplets for the piperidine ring protons.
-
A signal for the hydroxyl (-OH) proton.
-
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Distinct signals for each unique carbon, including the methoxy carbon, the N-methylene carbon, and the carbons of the piperidine ring.
Diagram: NMR Workflow for Identity Confirmation
Sources
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Methoxymethyl)piperidin-4-ol
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(Methoxymethyl)piperidin-4-ol. As a substituted piperidine, this compound is integral to many research and drug development pipelines, valued for its role as a versatile chemical building block.[1][2] However, its structural similarity to other reactive and potentially hazardous piperidine derivatives necessitates a rigorous and well-documented disposal strategy.[3][4] This document is designed to provide researchers, scientists, and laboratory managers with the essential safety and logistical information required to manage this chemical waste stream effectively, ensuring personnel safety and regulatory compliance.
Our approach moves beyond a simple checklist, explaining the causality behind each procedural step. Every protocol described herein is grounded in established principles of chemical safety and waste management, aligning with the stringent standards set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Characterization and Risk Profile
The piperidine scaffold itself is a basic heterocyclic amine, a class of compounds known for potential corrosivity and toxicity.[3][4] Piperidin-4-ol is documented as causing skin and eye irritation, with the potential for severe damage.[5] Therefore, it is imperative to assume that 1-(Methoxymethyl)piperidin-4-ol presents similar, if not identical, hazards.
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | Anticipated Risk | Rationale & Causality | Recommended PPE |
| Skin Corrosion/Irritation | Category 1B or 2: Likely to cause skin irritation, potentially severe burns with prolonged contact. | Piperidine and its derivatives are known skin irritants and corrosives. The basic nitrogen atom is the primary cause of this effect.[6] | Nitrile or neoprene gloves, lab coat, closed-toe shoes. |
| Serious Eye Damage | Category 1: High risk of serious, irreversible eye damage upon contact. | Amine-based compounds can be severely corrosive to eye tissue. Immediate and prolonged rinsing is critical in case of exposure.[5] | Chemical safety goggles or a face shield. |
| Acute Toxicity (Oral/Inhalation) | Category 4 (Harmful): May be harmful if swallowed or inhaled. | Piperidine itself is toxic. While the N-methoxymethyl and 4-hydroxyl groups may modulate this, the compound should be handled with measures to prevent ingestion or aerosol inhalation. | Use only in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Harmful to aquatic life. | Chemical waste, particularly heterocyclic amines, should never be disposed of via the sewer system as it can be toxic to aquatic organisms.[7] | Do not empty into drains.[7] |
| Chemical Incompatibility | Reactive with strong oxidizing agents and strong acids. | The basic nitrogen can react exothermically with acids.[8] Contact with strong oxidizers could lead to a vigorous, potentially dangerous reaction. | Store and segregate waste away from incompatible materials. |
Regulatory Compliance: The Foundation of Safe Disposal
All chemical waste disposal is governed by strict regulations to ensure "cradle-to-grave" management. In the United States, two primary federal standards dictate laboratory procedures:
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[9] Under RCRA, it is the generator's responsibility to determine if their waste is hazardous, either because it is specifically listed or because it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] 1-(Methoxymethyl)piperidin-4-ol waste would be classified as hazardous due to its likely corrosive and toxic properties.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines policies and procedures to protect workers from chemical hazards.[10][11][12][13] Your institution's CHP is a critical document that provides specific instructions for waste disposal that are compliant with both OSHA and EPA regulations.
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. The following workflow ensures that waste is handled safely and segregated correctly from the moment it is created.
Workflow for Waste Segregation and Containment
The following diagram outlines the critical decision-making process for segregating different waste streams containing 1-(Methoxymethyl)piperidin-4-ol.
Caption: Waste Disposal Decision Workflow for 1-(Methoxymethyl)piperidin-4-ol.
Protocol for Waste Collection
-
Select the Correct Container: Use only approved, chemically compatible containers, typically made of high-density polyethylene (HDPE).[14][15] Ensure the container is in good condition, free from cracks or leaks. For liquid waste, never use a container that previously held an incompatible chemical (e.g., an acid or oxidizing agent).
-
Label the Container Before Use: This is a non-negotiable safety step. The label must, at a minimum, include the words "Hazardous Waste" and a full list of the chemical contents by name (no formulas or abbreviations).[14] Many institutions provide pre-printed labels for this purpose.
-
Accumulate Waste Safely:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[14][16]
-
Keep the container closed at all times except when adding waste.[14][16] Do not leave a funnel in the opening.
-
Ensure waste containers are segregated by hazard class (e.g., keep this amine-based waste away from acids).[14]
-
-
Do Not Mix Incompatible Waste Streams: Never mix 1-(Methoxymethyl)piperidin-4-ol waste with strong acids, acid chlorides, or strong oxidizing agents.[3][6] This can cause a violent reaction.
-
Contaminated Materials:
-
Sharps: Needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-resistant sharps container.[10]
-
Labware & PPE: Contaminated gloves, wipes, and disposable labware should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Final Disposal Procedures
Once a waste container is full (typically considered 90% capacity), it must be prepared for final disposal by a licensed hazardous waste facility.
-
Finalize the Label: Ensure the hazardous waste label is complete and accurate, with the full chemical names and estimated percentages of all components.
-
Seal the Container: Securely close the container lid. EPA regulations require that full containers be removed from the SAA within 72 hours.[14]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: A licensed hazardous waste transporter must be used, and the shipment must be tracked using a Uniform Hazardous Waste Manifest.[9][16] This manifest system tracks the waste from your lab to its final disposal facility, ensuring a complete and compliant chain of custody.[16][17]
Spill and Emergency Response
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Consult the SDS/Safety Information: Refer to safety protocols for piperidine-like compounds.[6]
-
Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.
-
Cleanup Procedure (Small Spills Only):
-
Wear appropriate PPE, including a lab coat, gloves, and chemical safety goggles.
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Dispose of Cleanup Materials: All materials used to clean the spill must be disposed of as hazardous waste following the procedures outlined in this guide.
By adhering to these scientifically-grounded and regulation-compliant procedures, you can ensure the safe management and disposal of 1-(Methoxymethyl)piperidin-4-ol, protecting yourself, your colleagues, and the environment.
References
- Hazardous Waste Management Under EPA Regul
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for (1-Methyl-4-piperidinyl)methanamine. Fisher Scientific.
- Overview of Piperidine.
- Hazardous Material Disposal - EPA Specific. JJ Safety LLC.
- Chemical Waste Disposal in the Labor
- Laboratory Waste Disposal Safety Protocols.
- The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Piperidine Chemical Comp
- OSHA Factsheet: Laboratory Safety.
- Laboratories - Overview.
- Safety D
- Safety Data Sheet for 1-Methyl-4-(4-piperidinyl)piperazine. Thermo Fisher Scientific.
- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry. Benchchem.
- An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
- Safety Data Sheet for 2-methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride. CymitQuimica.
- Safety Data Sheet for 1,4'-Bipiperidine. Thermo Fisher Scientific.
- PubChem Compound Summary for Piperidin-4-ol.
- Safety Data Sheet for Piperidine. Chemos GmbH & Co.KG.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. canyoncomponents.com [canyoncomponents.com]
- 4. chemos.de [chemos.de]
- 5. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. jjsafetyllc.com [jjsafetyllc.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. nps.edu [nps.edu]
- 13. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
Personal protective equipment for handling 1-(Methoxymethyl)piperidin-4-ol
Handling 1-(Methoxymethyl)piperidin-4-ol requires a paradigm shift from standard organic building block protocols. While the piperidine core presents typical amine basicity and corrosivity, the N-methoxymethyl moiety is a hemiaminal ether. This functional group acts as a masked formaldehyde equivalent, making the compound's hazard profile highly dynamic. For drug development professionals scaling up syntheses, anticipating and controlling this chemical degradation pathway is the cornerstone of an effective, self-validating safety system.
Mechanistic Hazard Profiling: The Causality of Risk
Standard safety guidelines often treat chemicals as static hazards, but practical laboratory handling is dynamic. The primary danger of 1-(Methoxymethyl)piperidin-4-ol does not solely stem from the intact molecule, but from its hydrolytic degradants.
Upon contact with ambient moisture, sweat on the skin, or gastric acid (in the event of accidental ingestion), the N-methoxymethyl group rapidly cleaves. This hydrolysis releases equimolar amounts of formaldehyde, methanol, and the parent piperidin-4-ol[1].
-
Formaldehyde: A highly volatile, known human carcinogen and potent respiratory sensitizer.
-
Methanol: A toxic, flammable solvent that rapidly permeates standard laboratory gloves.
-
Piperidin-4-ol: A corrosive secondary amine that causes severe ocular and dermal damage[2].
Because these degradants evolve in situ during handling or accidental exposure, your personal protective equipment (PPE) and engineering controls must be designed to defeat the most aggressive byproducts (formaldehyde and methanol), rather than just the parent compound[3].
Fig 1: Hydrolysis pathway of 1-(Methoxymethyl)piperidin-4-ol and targeted PPE controls.
Dynamic PPE & Engineering Control Matrix
To establish a self-validating safety system, PPE selection must be grounded in the chemical permeation rates of the degradation products. Standard nitrile gloves (0.1 mm thickness) offer fewer than 5 minutes of breakthrough time against methanol and formaldehyde, providing a false sense of security.
| Chemical Species | Role in Workflow | Primary Hazard | Vapor Volatility | Required Glove Material |
| 1-(Methoxymethyl)piperidin-4-ol | Parent Reagent | Corrosive, Irritant | Low | Nitrile (Strictly for dry handling) |
| Formaldehyde | Hydrolysis Byproduct | Carcinogen, Sensitizer | High (Gas at RT) | Butyl Rubber, Silver Shield® |
| Methanol | Hydrolysis Byproduct | Toxic, Flammable | High | Butyl Rubber |
| Piperidin-4-ol | Hydrolysis Byproduct | Severe Eye/Skin Irritant | Low | Nitrile, Neoprene |
Mandatory PPE Configuration:
-
Hand Protection: For handling neat liquids, concentrated solutions, or conducting scale-up operations, utilize Butyl rubber gloves (minimum 0.3 mm thickness) or multi-layer laminate gloves. If fine motor skills are required for analytical weighing, wear a thin nitrile glove over the laminate glove to preserve dexterity while maintaining chemical resistance.
-
Eye/Face Protection: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield.
-
Respiratory Protection: All operations must be conducted inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80–100 fpm. If ventilation fails or operations must occur outside a hood, a full-face respirator with organic vapor/formaldehyde cartridges (e.g., NIOSH 6005) is mandatory.
Operational Workflows: Step-by-Step Methodology
Protocol: Safe Weighing and Transfer
-
Preparation: Purge the chemical fume hood of unnecessary clutter to ensure laminar airflow. Verify the sash is positioned at or below the 18-inch operating mark.
-
Atmospheric Control: Because the compound is moisture-sensitive and hydrolyzes to release gas[3], flush the source bottle with dry Argon or Nitrogen before and after dispensing.
-
Transfer Execution: Use a closed-system syringe transfer for liquids, or an anti-static weighing boat for solids. Never weigh this compound on an open benchtop balance. Utilize a draft-shielded balance strictly inside the fume hood.
-
Immediate Decontamination: Immediately submerge contaminated spatulas, glassware, or syringes in a quenching bath (see Disposal Plan) rather than leaving them exposed to ambient air in the hood, which would allow formaldehyde to outgas into the workspace.
Chemical Quenching & Disposal Plan
Disposing of hemiaminal ethers directly into generic organic waste carboys is a critical safety failure. Subsequent acidification in a mixed waste stream will generate pressurized formaldehyde gas, potentially causing the container to rupture. The following self-validating quenching protocol ensures all hazards are chemically destroyed prior to disposal.
Protocol: Formaldehyde-Scavenging Quench
-
Dilution: Transfer residual 1-(Methoxymethyl)piperidin-4-ol or contaminated reaction mixtures to a dedicated, oversized Erlenmeyer flask inside the fume hood. Dilute with 5 volumes of tetrahydrofuran (THF) or water.
-
Acid-Catalyzed Hydrolysis: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring to intentionally drive the hydrolysis to completion. Stir for 60 minutes at ambient temperature.
-
Formaldehyde Scavenging: Add a 10% molar excess of aqueous Sodium Bisulfite ( NaHSO3 ). Causality: The bisulfite undergoes a nucleophilic addition with the liberated formaldehyde, trapping it as a stable, non-volatile, and water-soluble hydroxymethanesulfonate adduct.
-
Neutralization: Adjust the pH of the solution to 7.0–8.0 using 1M Sodium Hydroxide (NaOH).
-
Disposal: The resulting neutralized, scavenged solution can now be safely transferred to standard aqueous hazardous waste containers, clearly labeled as containing methanol, piperidinol salts, and bisulfite adducts.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
